Product packaging for Ilicicolin F(Cat. No.:CAS No. 22738-98-3)

Ilicicolin F

Cat. No.: B2882119
CAS No.: 22738-98-3
M. Wt: 463.0 g/mol
InChI Key: ACSLMZYXJATICN-IRMIYARYSA-N
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Description

Ilicicolin F has been reported in Neonectria ditissima with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H31ClO6 B2882119 Ilicicolin F CAS No. 22738-98-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,2S,3S,4R)-3-[(1E,3E)-5-(3-chloro-5-formyl-2,6-dihydroxy-4-methylphenyl)-3-methylpenta-1,3-dienyl]-2,3,4-trimethyl-5-oxocyclohexyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31ClO6/c1-13(7-8-18-23(30)19(12-27)14(2)22(26)24(18)31)9-10-25(6)15(3)20(29)11-21(16(25)4)32-17(5)28/h7,9-10,12,15-16,21,30-31H,8,11H2,1-6H3/b10-9+,13-7+/t15-,16+,21-,25+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSLMZYXJATICN-IRMIYARYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(=O)C(C1(C)C=CC(=CCC2=C(C(=C(C(=C2O)Cl)C)C=O)O)C)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](CC(=O)[C@@H]([C@@]1(C)/C=C/C(=C/CC2=C(C(=C(C(=C2O)Cl)C)C=O)O)/C)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31ClO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22738-98-3
Record name ILICICOLIN F
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1C42K12CT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Ilicicolin F: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Data Availability: Publicly available scientific literature contains limited specific data for Ilicicolin F. The majority of in-depth research has focused on its close structural analog, Ilicicolin H. This guide summarizes the known information for this compound and, with a clear distinction, provides a comprehensive overview of the well-characterized Ilicicolin H as a representative of the ilicicolin family to fulfill the detailed requirements of this technical guide.

This compound: Chemical Structure and Properties

This compound is a chlorinated member of the ilicicolin family of antibiotics, which were first isolated from the fungus Cylindrocladium ilicicola[1].

Chemical Structure:

While a 2D structure is available from public databases, detailed crystallographic or NMR-based structural elucidation specifically for this compound is not widely published.

Physicochemical Properties:

The known quantitative data for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C25H31ClO6PubChem
Molecular Weight 462.96 g/mol PubChem
Appearance Colorless prisms[Hayakawa et al., 1971]
Melting Point 167-170 °C[Hayakawa et al., 1971]
Solubility Soluble in DMSO, methanol, chloroform, and ethyl acetate; Insoluble in water.Sigma-Aldrich
Storage Store at -20 °CSigma-Aldrich
UV Absorption (λmax) 240.5 nm, 295 nm, 345 nm[Hayakawa et al., 1971]
Infrared (IR) Spectrum (νmax) 3510, 1708, 1635, 1252, 1109, 972 cm-1[Hayakawa et al., 1971]

Ilicicolin H: A Comprehensive Technical Overview

Due to the extensive research conducted on Ilicicolin H, it serves as the primary subject for the remainder of this guide, providing insights into the biological activities and mechanisms that are likely shared across the ilicicolin family.

Chemical Properties of Ilicicolin H
PropertyValueSource
Molecular Formula C27H31NO4PubChem
Molecular Weight 433.5 g/mol PubChem
Biological Activity and Mechanism of Action

Ilicicolin H is a potent, broad-spectrum antifungal agent with a novel mechanism of action. It is a highly selective inhibitor of the mitochondrial cytochrome bc1 complex (Complex III) of the electron transport chain[2][3]. This inhibition disrupts cellular respiration and ATP synthesis, leading to fungal cell death.

Signaling Pathway: Inhibition of Mitochondrial Respiration

The following diagram illustrates the mechanism of action of Ilicicolin H.

Mechanism of Action of Ilicicolin H cluster_0 Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) Coenzyme_Q Coenzyme Q (Ubiquinone) Complex_I->Coenzyme_Q e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Coenzyme_Q e- Complex_III Complex III (Cytochrome bc1) Coenzyme_Q->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP Ilicicolin_H Ilicicolin H Ilicicolin_H->Complex_III Inhibition

Mechanism of Ilicicolin H Action

Antifungal Spectrum:

Ilicicolin H demonstrates potent activity against a wide range of fungal pathogens, including various species of Candida, Aspergillus, and Cryptococcus. Notably, it is also effective against fluconazole-resistant strains of Candida albicans[3][4].

Quantitative Antifungal Activity of Ilicicolin H

Fungal SpeciesMIC Range (µg/mL)IC50 (ng/mL)
Candida albicans0.04 - 0.312-3
Other Candida spp.0.01 - 5.0N/A
Aspergillus fumigatusSub-µg/mLN/A
Cryptococcus spp.0.1 - 1.56N/A

MIC (Minimum Inhibitory Concentration) and IC50 (Half-maximal Inhibitory Concentration) values are compiled from multiple studies.

Experimental Protocols

Isolation of Ilicicolins:

The following is a generalized workflow for the isolation of ilicicolins from fungal culture, based on the original method described by Hayakawa et al. (1971).

General Workflow for Ilicicolin Isolation Start Fungal Culture (e.g., Cylindrocladium ilicicola) Fermentation Liquid Fermentation Start->Fermentation Extraction Mycelial Extraction with Organic Solvent Fermentation->Extraction Concentration Evaporation of Solvent Extraction->Concentration Chromatography Silica Gel Chromatography Concentration->Chromatography Fractionation Fraction Collection Chromatography->Fractionation Purification Further Purification (e.g., TLC, HPLC) Fractionation->Purification End Pure Ilicicolins Purification->End

Ilicicolin Isolation Workflow
  • Culture: Cylindrocladium ilicicola is cultured in a suitable liquid medium.

  • Extraction: The mycelia are harvested and extracted with an organic solvent such as acetone.

  • Concentration: The solvent is evaporated to yield a crude extract.

  • Chromatography: The crude extract is subjected to silica gel column chromatography to separate the different ilicicolin analogs.

  • Purification: Individual fractions are further purified using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to obtain pure compounds.

Antifungal Susceptibility Testing (Broth Microdilution):

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Preparation of Inoculum: A standardized suspension of the fungal test organism is prepared.

  • Serial Dilution: The ilicicolin compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated under appropriate conditions for fungal growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Mitochondrial Respiration Assay:

This assay is used to confirm the inhibitory effect of ilicicolins on the cytochrome bc1 complex.

  • Isolation of Mitochondria: Mitochondria are isolated from the target fungal species.

  • Assay Buffer: A suitable assay buffer containing substrates for the electron transport chain (e.g., NADH or succinate) is prepared.

  • Addition of Ilicicolin: The ilicicolin compound is added to the mitochondrial suspension at various concentrations.

  • Measurement of Oxygen Consumption: Oxygen consumption is measured using a Clark-type oxygen electrode. A decrease in oxygen consumption in the presence of the ilicicolin indicates inhibition of the respiratory chain.

References

An In-Depth Technical Guide to Ilicicolin F Producing Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilicicolins are a family of structurally related fungal secondary metabolites that have garnered interest for their diverse biological activities, including antifungal and cytotoxic properties. Among these, Ilicicolin F stands out as a chlorinated derivative with potential for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the fungal strains known to produce this compound, detailing their cultivation, the biosynthesis of the compound, and methods for its extraction and purification. The information presented herein is intended to serve as a core resource for researchers aiming to work with this molecule.

This compound Producing Fungal Strains

The production of this compound has been primarily attributed to the fungal species Cylindrocladium ilicicola and various species within the Nectria genus. While other fungi, such as Gliocladium roseum, are noted for high-yield production of the related compound Ilicicolin H, their specific production of this compound is less documented.

Table 1: Fungal Strains Reported to Produce this compound and Related Analogs

Fungal SpeciesStrain DesignationIlicicolin Analogs ProducedReference
Cylindrocladium ilicicolaMFC-870Ilicicolins A-H (including F)[1]
Nectria spp.Not specifiedIlicicolins D, E, F
Gliocladium roseumNot specifiedHigh-yield producer of Ilicicolin H[2]
Neonectria spp.DH2Ilicicolin H[3]
Trichoderma reeseiQM6A (genetically engineered)Ilicicolin H[4]

Fermentation for this compound Production

The following is a generalized protocol for the cultivation of Cylindrocladium ilicicola for the production of the ilicicolin family of compounds, which can be adapted and optimized for enhanced this compound yield.

Experimental Protocol: Fungal Fermentation

Objective: To cultivate Cylindrocladium ilicicola for the production of ilicicolins, including this compound.

Materials:

  • Cylindrocladium ilicicola strain MFC-870

  • Seed culture medium (e.g., Potato Dextrose Broth)

  • Production culture medium (see Table 2)

  • Sterile flasks or fermenter

  • Incubator shaker

Procedure:

  • Seed Culture Preparation: Inoculate a suitable seed culture medium with a mycelial plug or spore suspension of C. ilicicola. Incubate at 25-28°C for 3-5 days with agitation (e.g., 150 rpm).

  • Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).

  • Incubation: Incubate the production culture at 28°C for 14 days under submerged fermentation conditions with agitation.

Table 2: Fermentation Parameters for Ilicicolin Production by Cylindrocladium ilicicola

ParameterRecommended Value
Fungal StrainCylindrocladium ilicicola MFC-870
Medium Composition3% Glucose, 2% Peptone, 0.5% NaCl
Initial pH6.8
Temperature28°C
Incubation Time14 days

Extraction and Purification of this compound

The extraction and purification of this compound from fungal cultures involves a multi-step process to separate it from other metabolites and media components.

Experimental Protocol: Extraction and Purification

Objective: To extract and purify this compound from the fermentation broth of Cylindrocladium ilicicola.

Part 1: Crude Extract Preparation (Classical Method)

Materials:

  • Fermentation broth

  • Filter aid (e.g., Celite)

  • Methanol

  • Ethyl acetate or Diethyl ether

  • Rotary evaporator

Procedure:

  • Mycelial Separation: Separate the fungal mycelium from the culture broth by filtration through a filter aid.

  • Mycelial Extraction: Extract the mycelial cake with methanol at room temperature.

  • Solvent Partitioning: Concentrate the methanolic extract in vacuo. Partition the resulting aqueous residue with an immiscible organic solvent such as ethyl acetate or diethyl ether.

  • Crude Extract: Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to yield a crude extract containing the ilicicolin mixture.

Part 2: Chromatographic Purification

Materials:

  • Crude extract

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate, chloroform, methanol)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column (for final purification)

Procedure:

  • Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography using a gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a chloroform-methanol gradient).

  • Fraction Collection and Analysis: Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

  • HPLC Purification: Pool the this compound-containing fractions and subject them to further purification by reversed-phase HPLC using a C18 column and a suitable mobile phase (e.g., a water-acetonitrile or water-methanol gradient) to obtain pure this compound.

Biosynthesis of this compound

While the biosynthetic pathway of this compound has not been explicitly elucidated, it is highly likely to share the core pathway of the more extensively studied Ilicicolin H, differing only in the final tailoring steps. The biosynthesis of Ilicicolin H is orchestrated by a biosynthetic gene cluster (BGC) containing a polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) hybrid enzyme as its cornerstone.

Hypothetical Biosynthetic Pathway of this compound

The proposed pathway initiates with the PKS-NRPS enzyme, which synthesizes a polyketide chain and incorporates an amino acid (likely tyrosine, as in Ilicicolin H biosynthesis). Subsequent enzymatic modifications, including cyclization, oxidation, and chlorination, would lead to the final this compound structure. The key difference between the biosynthesis of Ilicicolin H and this compound is likely the presence or absence of specific tailoring enzymes, such as a specific hydroxylase or reductase, that act on a common intermediate.

G cluster_0 Core Biosynthesis cluster_1 Tailoring Steps Acetyl_CoA Acetyl-CoA + Malonyl-CoA PKS_NRPS PKS-NRPS (IliA/IccA) Acetyl_CoA->PKS_NRPS L_Tyrosine L-Tyrosine L_Tyrosine->PKS_NRPS Polyketide_Intermediate Polyketide-Amino Acid Intermediate PKS_NRPS->Polyketide_Intermediate Cyclization Cyclization Polyketide_Intermediate->Cyclization Tetramic_Acid_Intermediate Tetramic Acid Intermediate Cyclization->Tetramic_Acid_Intermediate Oxidation_Ring_Expansion Oxidation & Ring Expansion (P450 - IliC/IccC) Tetramic_Acid_Intermediate->Oxidation_Ring_Expansion Pyridone_Intermediate Pyridone Intermediate Oxidation_Ring_Expansion->Pyridone_Intermediate Diels_Alder Intramolecular Diels-Alder (IliD/IccD) Pyridone_Intermediate->Diels_Alder Ilicicolin_Backbone Ilicicolin Backbone Diels_Alder->Ilicicolin_Backbone Chlorination Chlorination (Halogenase) Ilicicolin_Backbone->Chlorination Ilicicolin_F_Precursor This compound Precursor Chlorination->Ilicicolin_F_Precursor Final_Modifications Final Tailoring (e.g., Hydroxylation, Reduction) Ilicicolin_F_Precursor->Final_Modifications Ilicicolin_H_path Alternative Tailoring Ilicicolin_F_Precursor->Ilicicolin_H_path Ilicicolin_F This compound Final_Modifications->Ilicicolin_F Ilicicolin_H Ilicicolin H Ilicicolin_H_path->Ilicicolin_H

Caption: Hypothetical Biosynthetic Pathway of this compound.

Biological Activity of this compound

This compound has demonstrated notable biological activities, although it has been studied to a lesser extent than Ilicicolin H.

Table 3: Reported Biological Activities of this compound

ActivityTarget Organism/Cell LineMeasurementValue
CytotoxicityHeLa cellsEC500.003 µg/mL
AntifungalAspergillus fumigatusMIC1.66-3.33 µg/mL
AntifungalCandida albicansMIC6.66-13.33 µg/mL

The primary mechanism of action for the ilicicolin family is the inhibition of the mitochondrial cytochrome bc1 complex (Complex III) of the electron transport chain.[1] It is presumed that this compound shares this mechanism.

G Ilicicolin_F This compound Mitochondrion Fungal Mitochondrion Ilicicolin_F->Mitochondrion Complex_III Cytochrome bc1 Complex (Complex III) Ilicicolin_F->Complex_III Inhibits ETC Electron Transport Chain (ETC) Mitochondrion->ETC ETC->Complex_III Electron_Flow Disruption of Electron Flow Complex_III->Electron_Flow Leads to ATP_Production Decreased ATP Production Electron_Flow->ATP_Production Fungal_Growth_Inhibition Inhibition of Fungal Growth ATP_Production->Fungal_Growth_Inhibition

Caption: Mechanism of Antifungal Action of Ilicicolins.

Conclusion

This compound represents a promising natural product with documented cytotoxic and antifungal activities. This guide provides a foundational understanding of the fungal strains capable of its production, along with generalized protocols for its cultivation and isolation. The biosynthesis of this compound is inferred to be closely related to that of Ilicicolin H, offering opportunities for biosynthetic engineering and the generation of novel analogs. Further research is warranted to optimize the production of this compound, fully elucidate its biosynthetic pathway, and explore its full therapeutic potential. This document serves as a starting point for researchers to delve into the fascinating biology and chemistry of this fungal metabolite.

References

A Technical Guide to the Mechanism of Action of Ilicicolin H on Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note: The query specified "Ilicicolin F." However, the available scientific literature extensively details the mitochondrial activity of "Ilicicolin H," a closely related compound, as a potent antifungal agent. This document will focus on the well-documented mechanism of Ilicicolin H, assuming it is the compound of interest.

Executive Summary

Ilicicolin H is a natural product isolated from fungi such as Cylindrocladium iliciola that exhibits potent, broad-spectrum antifungal activity.[1][2] Its primary mechanism of action is the highly specific inhibition of the mitochondrial electron transport chain (ETC). Ilicicolin H targets the cytochrome bc1 complex (Complex III), a critical enzyme for cellular respiration.[1][2][3] By binding to a specific site within this complex, it disrupts the electron flow, leading to the cessation of ATP synthesis and ultimately inhibiting fungal growth. Notably, Ilicicolin H displays a remarkable selectivity for the fungal cytochrome bc1 complex over its mammalian counterpart, making it a compelling candidate for antifungal drug development. However, its therapeutic potential has been hampered by high plasma protein binding, which reduces its in vivo efficacy.

Core Mechanism of Action

The antifungal activity of Ilicicolin H stems from its direct interaction with and inhibition of the cytochrome bc1 complex (also known as ubiquinol-cytochrome c reductase or Complex III) in the inner mitochondrial membrane.

Specific Target and Binding Site

Ilicicolin H specifically binds to the Qn site (quinone reduction site, also referred to as the Qi site or center N) of the cytochrome bc1 complex. This binding event is stoichiometric, with one molecule of the inhibitor binding per Qn site. The Qn site is located on the matrix side (N-side) of the inner mitochondrial membrane and is a critical component of the Q-cycle, the process by which Complex III facilitates electron transfer from ubiquinol to cytochrome c.

Molecular Consequences of Inhibition

Binding of Ilicicolin H to the Qn site induces the following specific effects on electron transport:

  • Blocks Electron Flow: It blocks the oxidation-reduction of cytochrome b through the Qn site. This effectively halts the transfer of one of the two electrons from ubiquinol within the Q-cycle.

  • Promotes Cytochrome b Reduction: The blockage leads to an "oxidant-induced reduction" of cytochrome b, a characteristic phenomenon for Qn site inhibitors.

  • No Effect on Qo Site: Ilicicolin H does not impact the oxidation of ubiquinol at the Qo site (center P), which is located on the intermembrane space side of the membrane.

The effects of Ilicicolin H are similar to those of Antimycin A, another well-characterized Qn site inhibitor. However, their binding modes differ, as evidenced by the distinct spectral shifts they induce in ferro-cytochrome b. Ilicicolin H causes a characteristic blue shift in the absorption spectrum of reduced cytochrome b, confirming a direct interaction that perturbs the heme environment.

cluster_ETC Mitochondrial Inner Membrane cluster_C3 Complex III (Cytochrome bc1) UQH2 Ubiquinol (UQH2) Qo Qo Site (Center P) UQH2->Qo 2e- UQ Ubiquinone (UQ) CytC_ox Cytochrome c (oxidized) CytC_red Cytochrome c (reduced) CytC_ox->CytC_red FeS Rieske Fe-S Qo->FeS 1e- bL Cyt bL Qo->bL 1e- Qn Qn Site (Center N) Qn->UQ e- FeS->CytC_ox 1e- bH Cyt bH bL->bH bH->Qn IlicicolinH Ilicicolin H IlicicolinH->Qn

Ilicicolin H binding to the Qn site of Complex III.

Quantitative Data on Ilicicolin H Activity

The potency and selectivity of Ilicicolin H are demonstrated by its half-maximal inhibitory concentration (IC50) against mitochondrial enzymes from different species and its minimum inhibitory concentration (MIC) against various fungal pathogens.

Table 1: Comparative IC50 Values of Ilicicolin H
Target EnzymeOrganism SourceIC50 ValueReference
Ubiquinol-cytochrome c reductaseSaccharomyces cerevisiae (Yeast)3-5 nM
Ubiquinol-cytochrome c reductaseBovine200-250 nM (87-108 ng/mL)
NADH:cytochrome c oxidoreductaseCandida albicans0.8 ng/mL (~1.85 nM)
NADH:cytochrome c oxidoreductaseRat Liver1500 ng/mL
NADH:cytochrome c oxidoreductaseRhesus Liver500 ng/mL
Cytochrome bc1 ReductaseCandida albicans2-3 ng/mL
Cytochrome bc1 ReductaseRat Liver>1000-fold higher than C. albicans
Table 2: Minimum Inhibitory Concentrations (MIC) of Ilicicolin H Against Fungal Pathogens
Fungal SpeciesMIC Range (µg/mL)Reference
Candida albicans0.04 - 0.31
Other Candida species0.01 - 5.0
Cryptococcus species0.1 - 1.56
Aspergillus speciesPotent Inhibition

Key Experimental Protocols

The mechanism of Ilicicolin H has been elucidated through several key biochemical and microbiological assays.

Ubiquinol-Cytochrome c Reductase Activity Assay

This assay measures the enzymatic activity of Complex III and is used to determine the IC50 of inhibitors.

  • Objective: To quantify the rate of cytochrome c reduction by the cytochrome bc1 complex and assess the inhibitory effect of Ilicicolin H.

  • Principle: The assay follows the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.

  • Methodology:

    • Enzyme Preparation: Isolate mitochondria from the target organism (e.g., S. cerevisiae, bovine heart) through differential centrifugation. The cytochrome bc1 complex can be further purified from mitochondrial membranes.

    • Reagents:

      • Assay Buffer: Potassium phosphate buffer with EDTA.

      • Substrates: Decylubiquinol (a soluble ubiquinol analog) and oxidized cytochrome c.

      • Inhibitor: Ilicicolin H dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

    • Procedure:

      • Add the assay buffer, cytochrome c, and the enzyme preparation to a cuvette.

      • Introduce varying concentrations of Ilicicolin H (or solvent control) and incubate briefly.

      • Initiate the reaction by adding the ubiquinol substrate.

      • Monitor the change in absorbance at 550 nm over time using a spectrophotometer.

    • Data Analysis: Calculate the initial rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the Ilicicolin H concentration and fit the data to a dose-response curve to determine the IC50 value.

Spectrophotometric Analysis of Cytochrome b

This experiment provides direct evidence of Ilicicolin H binding to its target within Complex III.

  • Objective: To observe the spectral shift of cytochrome b upon binding of Ilicicolin H.

  • Principle: Inhibitor binding near the heme groups of cytochrome b can alter their electronic environment, leading to a shift in the light absorption spectrum.

  • Methodology:

    • Sample Preparation: Use a purified preparation of the cytochrome bc1 complex.

    • Reduction: Reduce the cytochromes by adding a small amount of a reductant like sodium dithionite.

    • Spectral Measurement: Record the baseline absorption spectrum of the reduced enzyme.

    • Inhibitor Addition: Add a stoichiometric amount of Ilicicolin H to the sample.

    • Final Spectrum: Record the absorption spectrum again and compare it to the baseline. A "blue shift" (shift to a shorter wavelength) in the alpha-peak of cytochrome b indicates binding.

Antifungal Susceptibility Testing (Minimum Inhibitory Concentration)

This assay determines the lowest concentration of an agent required to inhibit the visible growth of a microorganism.

  • Objective: To determine the potency of Ilicicolin H against various fungal strains.

  • Methodology:

    • Strain Preparation: Grow the fungal strain (e.g., Candida albicans) in a suitable liquid medium (e.g., PDB broth) to a standardized cell density.

    • Drug Dilution: Prepare a two-fold serial dilution of Ilicicolin H in a 96-well microtiter plate.

    • Inoculation: Add the fungal cell suspension to each well. Include positive (no drug) and negative (no cells) controls.

    • Incubation: Incubate the plate under appropriate conditions (e.g., 28-37°C for 24-48 hours).

    • Determination of MIC: The MIC is the lowest concentration of Ilicicolin H at which no visible fungal growth is observed.

start Start: IC50 Determination prep_enzyme Prepare Enzyme (e.g., purified Complex III) start->prep_enzyme prep_reagents Prepare Reagents (Buffer, Cytochrome c, Ubiquinol) start->prep_reagents prep_inhibitor Prepare Serial Dilutions of Ilicicolin H start->prep_inhibitor setup_assay Combine Enzyme, Buffer, Cyt c & Ilicicolin H in Cuvettes prep_enzyme->setup_assay prep_reagents->setup_assay prep_inhibitor->setup_assay initiate_reaction Initiate Reaction by Adding Ubiquinol setup_assay->initiate_reaction measure_abs Monitor Absorbance at 550 nm Over Time initiate_reaction->measure_abs calc_rates Calculate Initial Reaction Rates measure_abs->calc_rates calc_inhibition Calculate % Inhibition vs. Control calc_rates->calc_inhibition plot_data Plot % Inhibition vs. [Ilicicolin H] (log scale) calc_inhibition->plot_data determine_ic50 Determine IC50 from Dose-Response Curve plot_data->determine_ic50 end End: IC50 Value determine_ic50->end

Workflow for determining the IC50 of Ilicicolin H.

Limitations and Future Directions

Despite its potent and selective in vitro activity, the development of Ilicicolin H as a therapeutic agent has been challenged by its high affinity for plasma proteins. This strong binding significantly reduces the concentration of free, active compound in vivo, leading to modest efficacy in murine infection models.

To address this limitation, research has focused on the chemical modification of the Ilicicolin H scaffold. The development of derivatives, such as 4',19-diacetate and 19-cyclopropyl acetate, has shown promise. These analogs retain potent antifungal and enzyme-inhibiting activity while exhibiting a more than 20-fold improvement in plasma protein binding, suggesting a viable path forward for developing clinically effective antifungal drugs based on the Ilicicolin H structure.

Conclusion

Ilicicolin H is a highly specific and potent inhibitor of mitochondrial respiration in fungi. Its mechanism of action is centered on the blockade of the cytochrome bc1 complex (Complex III) by binding to the Qn site, which disrupts the electron transport chain and halts energy production. The pronounced selectivity of Ilicicolin H for the fungal enzyme over its mammalian homolog underscores its potential as a lead compound. While challenges related to its pharmacokinetic properties remain, ongoing medicinal chemistry efforts to generate improved analogs may yet unlock the therapeutic potential of this unique mitochondrial inhibitor.

References

The Ilicicolin Family: A Technical Guide to Their Antifungal Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ilicicolins are a class of structurally related natural products derived from fungi, such as Cylindrocladium iliciola and Gliocadium roseum.[1] This technical guide provides an in-depth overview of the biological activities of the ilicicolin family, with a primary focus on the most extensively studied analog, Ilicicolin H. While data on other analogs such as Ilicicolin C, F, J, and K is limited, this document consolidates the available information to present a comprehensive resource on this promising class of antifungal agents. Ilicicolins exhibit a potent and broad-spectrum antifungal activity, making them a subject of significant interest for the development of novel therapeutics.[2][3]

Mechanism of Action: Inhibition of Mitochondrial Respiration

The primary molecular target of the ilicicolin family is the mitochondrial cytochrome bc1 complex, also known as Complex III of the electron transport chain.[1][2] Ilicicolin H specifically binds to the Qn (quinone reduction) site of this complex. This binding action effectively halts the electron transfer process, leading to an inhibition of mitochondrial respiration and, consequently, fungal cell death. This targeted mechanism of action is distinct from that of major existing classes of antifungal drugs, presenting a valuable avenue for combating drug-resistant fungal strains.

Signaling Pathway Diagram

cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) UQ Ubiquinone (Coenzyme Q) Complex_I->UQ e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->UQ e- Complex_III Complex III (Cytochrome bc1) UQ->Complex_III e- Cyt_C Cytochrome c Complex_III->Cyt_C e- Cell_Death Fungal Cell Death Complex_III->Cell_Death leads to Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_C->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP Production ATP_Synthase->ATP Ilicicolin Ilicicolin H Ilicicolin->Inhibition Inhibition->Complex_III Inhibits Qn site Ilicicolin_H Ilicicolin H Core Structure Beta_Diketone β-Diketone Moiety Ilicicolin_H->Beta_Diketone C8_Stereocenter C8-Stereocenter Ilicicolin_H->C8_Stereocenter Pyridone_Tyrosine Pyridone-Tyrosine Moiety Ilicicolin_H->Pyridone_Tyrosine Modification_Beta Modification Beta_Diketone->Modification_Beta Elimination_C8 Elimination (Ilicicolin J) C8_Stereocenter->Elimination_C8 Modification_PT Modification (Ilicicolin K) Pyridone_Tyrosine->Modification_PT Activity_Loss Loss of Antifungal Activity Modification_Beta->Activity_Loss Comparable_Activity Comparable Antifungal Activity Elimination_C8->Comparable_Activity Retained_Activity Retained Antifungal Activity Modification_PT->Retained_Activity Start Start Prep_Compounds Prepare Serial Dilutions of Ilicicolin Analogs in DMSO Start->Prep_Compounds Prep_Inoculum Prepare Fungal Inoculum (0.5 McFarland Standard) Start->Prep_Inoculum Dispense Dispense Fungal Suspension and Compounds into 96-well Plate Prep_Compounds->Dispense Prep_Inoculum->Dispense Incubate Incubate Plate (e.g., 28°C, 12-18h) Dispense->Incubate Read_Results Determine MIC (Visual or Spectrophotometric) Incubate->Read_Results End End Read_Results->End

References

Ilicicolin F: A Deep Dive into its Inhibition of the Cytochrome bc1 Complex

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ilicicolin F (commonly referred to as Ilicicolin H in scientific literature), a potent and selective inhibitor of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain. This compound's unique mechanism of action and its selectivity for fungal over mammalian enzymes make it a subject of significant interest for the development of novel antifungal agents. This document details its inhibitory activity, mechanism of action, experimental protocols for its study, and visual representations of the underlying biochemical pathways.

Quantitative Inhibitory Activity of this compound

This compound exhibits a remarkable degree of species selectivity in its inhibition of the cytochrome bc1 complex. The following tables summarize the quantitative data on its inhibitory potency, primarily expressed as the half-maximal inhibitory concentration (IC50), against enzymes from various organisms and the minimum inhibitory concentrations (MICs) against pathogenic fungi.

Target Enzyme/OrganismIC50 (ng/mL)IC50 (nM)Notes
Saccharomyces cerevisiae (yeast) cytochrome bc1 complex-3-5[1]Potent inhibition of the yeast enzyme.
Candida albicans MY1055 NADH:cytochrome bc1 reductase2-3[2][3]1.85 (for C. albicans)[1]High potency against this key fungal pathogen.
Bovine cytochrome bc1 complex-200-250[1]Significantly lower potency compared to the yeast enzyme.
Rat liver cytochrome bc1 reductase2000-5000-Demonstrates over 1000-fold selectivity for the fungal enzyme over the rat enzyme.
Rhesus liver NADH:cytochrome c oxidoreductase500-

Table 1: Comparative IC50 Values of this compound against Cytochrome bc1 Complexes.

Fungal SpeciesMIC Range (µg/mL)Notes
Candida albicans0.04-0.31Activity is strain-dependent.
Other Candida species0.01-5.0Broad-spectrum activity within the Candida genus.
Cryptococcus species0.1-1.56Generally superior activity compared to other antifungal agents.
Aspergillus fumigatusSub-µg/mLPotent activity against this opportunistic mold.

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against Pathogenic Fungi.

Mechanism of Action: Inhibition at the Qn Site

This compound exerts its inhibitory effect by binding to the Qn site (quinone reduction site) of the cytochrome bc1 complex. This binding event blocks the transfer of electrons from the low-potential heme bL to ubiquinone, thereby disrupting the Q-cycle. The Q-cycle is a fundamental process in cellular respiration, responsible for the transfer of electrons from ubiquinol to cytochrome c and the coupled translocation of protons across the inner mitochondrial membrane, which is essential for ATP synthesis.

By obstructing the Q-cycle, this compound effectively halts mitochondrial respiration, leading to a depletion of cellular ATP and ultimately causing fungal cell death. This targeted disruption of a critical metabolic pathway underscores its potency as an antifungal agent. The selectivity of this compound is attributed to structural differences in the Qn binding pocket between fungal and mammalian cytochrome bc1 complexes.

Visualizing the Mechanism and Pathways

To better understand the intricate processes involved, the following diagrams illustrate the mechanism of this compound's action and the experimental workflow for its characterization.

cluster_Q_cycle Q-Cycle and this compound Inhibition QH2 Ubiquinol (QH2) Qo_site Qo Site QH2->Qo_site e- FeS Fe-S Protein Qo_site->FeS e- bL_heme Heme bL Qo_site->bL_heme e- Cyt_c1 Cytochrome c1 FeS->Cyt_c1 Cyt_c Cytochrome c Cyt_c1->Cyt_c bH_heme Heme bH bL_heme->bH_heme Qn_site Qn Site bH_heme->Qn_site Q Ubiquinone (Q) Qn_site->Q e- Ilicicolin_F This compound Block X Ilicicolin_F->Block Block->Qn_site

Mechanism of this compound inhibition of the Q-cycle.

Start Start: Prepare Mitochondria Prepare_Assay_Mix Prepare Assay Mixture (Buffer, Cytochrome c, etc.) Start->Prepare_Assay_Mix Prepare_Inhibitor Prepare Serial Dilutions of this compound Start->Prepare_Inhibitor Add_Mitochondria Add Mitochondria to Assay Mix Prepare_Assay_Mix->Add_Mitochondria Add_Inhibitor Add this compound Dilutions Prepare_Inhibitor->Add_Inhibitor Add_Mitochondria->Add_Inhibitor Incubate Pre-incubate Add_Inhibitor->Incubate Initiate_Reaction Initiate Reaction with Substrate (e.g., DBH2) Incubate->Initiate_Reaction Measure_Absorbance Monitor Absorbance at 550 nm (Reduction of Cytochrome c) Initiate_Reaction->Measure_Absorbance Analyze_Data Calculate Reaction Rates Measure_Absorbance->Analyze_Data Calculate_IC50 Determine IC50 Value Analyze_Data->Calculate_IC50 End End Calculate_IC50->End

Workflow for Cytochrome bc1 Complex Inhibition Assay.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize this compound as a cytochrome bc1 complex inhibitor.

Isolation of Mitochondria

Objective: To obtain a mitochondrial fraction from cell cultures or tissues for use in the cytochrome bc1 complex activity assay.

Materials:

  • Cell culture or tissue sample

  • Mitochondria Isolation Buffer (MIB): 250 mM Mannitol, 5 mM HEPES, 0.5 mM EGTA, 1 mg/mL BSA, pH 7.4. Add protease inhibitors immediately before use.

  • Phosphate Buffered Saline (PBS), ice-cold

  • Dounce homogenizer or syringe with a 25-gauge needle

  • Centrifuge capable of reaching 12,000 x g at 4°C

  • Microcentrifuge tubes

Procedure:

  • Cell Harvesting: Harvest cells by centrifugation at 600 x g for 10 minutes at 4°C. Wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis: Resuspend the cell pellet in ice-cold MIB. Disrupt the cells using a Dounce homogenizer or by passing the suspension through a 25-gauge needle multiple times.

  • Nuclear Fraction Removal: Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Mitochondrial Fraction Collection: Carefully transfer the supernatant to a new tube and centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Washing: Discard the supernatant and gently resuspend the mitochondrial pellet in MIB. Repeat the centrifugation at 12,000 x g for 15 minutes.

  • Final Preparation: Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume of a suitable buffer (e.g., MIB without BSA).

  • Protein Quantification: Determine the protein concentration of the mitochondrial preparation using a standard method such as the Bradford or BCA assay. The mitochondrial preparation is now ready for use in the activity assay.

Cytochrome bc1 Complex (Ubiquinol-Cytochrome c Reductase) Inhibition Assay

Objective: To measure the inhibitory effect of this compound on the activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.

Principle: The activity of the cytochrome bc1 complex is determined by measuring the rate of reduction of cytochrome c, which is accompanied by an increase in absorbance at 550 nm. The assay is performed in the presence of a suitable electron donor, such as decylubiquinol (DBH₂), and in the presence and absence of the inhibitor.

Materials:

  • Isolated mitochondria

  • Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4), 0.3 mM EDTA.

  • Cytochrome c (from bovine heart), oxidized form

  • Decylubiquinol (DBH₂) as the substrate. Can be prepared by reducing decylubiquinone with sodium borohydride.

  • This compound stock solution in DMSO

  • 96-well microplate

  • Spectrophotometric microplate reader capable of kinetic measurements at 550 nm

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of cytochrome c in the assay buffer.

    • Prepare serial dilutions of this compound in DMSO.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Cytochrome c solution

    • Isolated mitochondria (e.g., 5-10 µg of protein)

    • This compound dilution or DMSO (for control)

  • Pre-incubation: Incubate the plate for a short period (e.g., 2-5 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate, DBH₂, to each well.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 550 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of cytochrome c reduction (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance versus time plot.

    • Normalize the rates to the control (DMSO-treated) sample to obtain the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis. The IC50 is the concentration of this compound that causes 50% inhibition of the enzyme activity.

Conclusion

This compound is a highly potent and selective inhibitor of the fungal cytochrome bc1 complex, acting at the Qn site to disrupt the vital Q-cycle. Its efficacy against a broad range of pathogenic fungi, coupled with its significantly lower activity against mammalian enzymes, highlights its potential as a lead compound for the development of new antifungal therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and its analogs.

References

Foundational Research on the Ilicicolin Family of Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ilicicolins are a family of fungal secondary metabolites that have attracted significant interest due to their potent and broad-spectrum biological activities, particularly their antifungal properties. This technical guide provides a comprehensive overview of the foundational research on the ilicicolin family, with a primary focus on the most extensively studied members, ilicicolin H and the more recently discovered ilicicolin K. We delve into their discovery, biosynthesis, mechanism of action, and summarize key quantitative data from seminal studies. Detailed methodologies for critical experiments are provided, and key pathways and workflows are visualized to facilitate a deeper understanding of this promising class of natural products.

Introduction and Discovery

The ilicicolin family of compounds are natural products primarily isolated from various fungal species. Ilicicolin H, the most prominent member of this family, was first discovered in 1971 as an antibiotic produced by the imperfect fungus Cylindrocladium ilicicola.[1] Since then, ilicicolins have been isolated from other fungi, including Gliocladium roseum, Nectria sp. B13, and Neonectria sp. DH2.[1][2] The core chemical structure of ilicicolins consists of a substituted pyridinone ring linked to a decalin moiety.[3] This unique structural architecture is a result of a complex biosynthetic pathway involving a polyketide-nonribosomal peptide synthetase (PKS-NRPS).[4]

Recent research has led to the discovery of new analogs, such as ilicicolin K, through the genetic activation of silent biosynthetic gene clusters in Trichoderma reesei. Ilicicolin K shares a similar structure to ilicicolin H but possesses an additional hydroxylation and an intramolecular etherification. These discoveries highlight the potential for uncovering further diversity within this family of compounds.

Biosynthesis of Ilicicolin H

The biosynthesis of ilicicolin H is a complex process orchestrated by a dedicated biosynthetic gene cluster (BGC). The backbone of the molecule is assembled by a hybrid polyketide-nonribosomal peptide synthetase (PKS-NRPS), specifically IliA. This enzyme utilizes acetyl-CoA and tyrosine as building blocks. The resulting tetramic acid intermediate undergoes a ring expansion catalyzed by a cytochrome P450 enzyme, IliC, to form the characteristic pyridone ring. The final key step in the formation of the decalin moiety is an intramolecular Diels-Alder reaction catalyzed by the enzyme IliD. Some studies have also identified an epimerase, IccE, which is necessary for the conversion of 8-epi-ilicicolin H to the final ilicicolin H product.

ilicicolin_biosynthesis cluster_precursors Precursors cluster_enzymes Biosynthetic Enzymes cluster_intermediates Intermediates & Product Acetyl-CoA Acetyl-CoA IliA IliA (PKS-NRPS) Acetyl-CoA->IliA Tyrosine Tyrosine Tyrosine->IliA Tetramic Acid Tetramic Acid IliA->Tetramic Acid Assembly IliC IliC (P450) Pyridone Intermediate Pyridone Intermediate IliC->Pyridone Intermediate Ring Expansion IliD IliD (Diels-Alderase) 8-epi-ilicicolin H 8-epi-ilicicolin H IliD->8-epi-ilicicolin H Intramolecular Diels-Alder IccE IccE (Epimerase) Ilicicolin H Ilicicolin H IccE->Ilicicolin H Epimerization Tetramic Acid->IliC Pyridone Intermediate->IliD 8-epi-ilicicolin H->IccE

Biosynthetic pathway of ilicicolin H.

Mechanism of Action: Inhibition of Mitochondrial Respiration

The primary molecular target of the ilicicolin family is the mitochondrial cytochrome bc1 complex, also known as Complex III of the electron transport chain. Ilicicolin H is a potent inhibitor of this complex, with a reported IC50 of 3-5 nM for the yeast enzyme. It exhibits high selectivity for the fungal cytochrome bc1 complex over its mammalian counterparts, with over 1000-fold greater potency against the fungal enzyme.

Ilicicolin H binds to the Qn site (quinone reduction site) of the cytochrome bc1 complex. This binding event obstructs the oxidation-reduction of cytochrome b, thereby inhibiting cellular respiration. The inhibition of the electron transport chain ultimately leads to a depletion of cellular ATP, resulting in fungal cell death. The antifungal activity of ilicicolin H is more pronounced when fungi are grown in media containing non-fermentable carbon sources like glycerol, which forces reliance on mitochondrial respiration.

mechanism_of_action cluster_etc Mitochondrial Electron Transport Chain Complex I Complex I Ubiquinone Ubiquinone Complex I->Ubiquinone Complex II Complex II Complex II->Ubiquinone Complex III Complex III (Cytochrome bc1) Ubiquinone->Complex III Cytochrome c Cytochrome c Complex III->Cytochrome c Complex IV Complex IV Cytochrome c->Complex IV ATP Synthase ATP Synthase Complex IV->ATP Synthase ATP ATP ATP Synthase->ATP Ilicicolin H Ilicicolin H Ilicicolin H->Complex III Inhibition at Qn site

Inhibition of the mitochondrial electron transport chain by Ilicicolin H.

Biological Activity and Quantitative Data

Ilicicolins exhibit potent, broad-spectrum antifungal activity against a range of clinically relevant pathogens. Ilicicolin H has demonstrated efficacy against various Candida species (including fluconazole-resistant strains), Aspergillus fumigatus, and Cryptococcus species. The newly discovered ilicicolin K also shows antifungal properties against Saccharomyces cerevisiae and the multidrug-resistant pathogen Candida auris.

Antifungal Activity of Ilicicolin H
Fungal SpeciesMIC (μg/mL)Reference
Candida albicans0.04 - 0.31
Other Candida spp.0.01 - 5.0
Cryptococcus spp.0.1 - 1.56
Aspergillus fumigatus0.08
Aspergillus flavusResistant
Saccharomyces cerevisiae (in glycerol)0.012
Inhibitory Activity of Ilicicolin H
TargetIC50Reference
Yeast Cytochrome bc1 Reductase2 - 3 ng/mL (3-5 nM)
Rat Liver Cytochrome bc1 Reductase2000 - 5000 ng/mL
Antifungal Activity of Ilicicolin K
Fungal SpeciesActivityReference
Saccharomyces cerevisiaeAntifungal activity observed
Candida aurisModerate activity
Aspergillus nidulansAntifungal activity observed

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the foundational research on ilicicolins.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an ilicicolin compound that inhibits the visible growth of a fungal strain.

General Protocol:

  • Preparation of Fungal Inoculum: Fungal strains are cultured on appropriate agar plates. A suspension is then prepared in a suitable broth (e.g., RPMI-1640) and adjusted to a standardized cell density.

  • Compound Dilution: The ilicicolin compound is serially diluted in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The microtiter plates are incubated at a suitable temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Note: The choice of growth medium is critical, as the antifungal activity of ilicicolins is dependent on the carbon source. For example, media containing a non-fermentable carbon source like glycerol will show lower MIC values.

Cytochrome bc1 Complex Inhibition Assay

Objective: To measure the inhibitory activity of an ilicicolin compound on the cytochrome bc1 complex.

General Protocol:

  • Isolation of Mitochondria: Mitochondria are isolated from the target organism (e.g., yeast or rat liver) through differential centrifugation.

  • Enzyme Activity Measurement: The activity of the cytochrome bc1 complex is measured spectrophotometrically by monitoring the reduction of cytochrome c.

  • Inhibition Assay: The assay is performed in the presence of varying concentrations of the ilicicolin compound.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.

Heterologous Expression of Biosynthetic Gene Clusters

Objective: To produce ilicicolin compounds in a host organism that does not naturally produce them.

General Protocol:

  • Identification of the BGC: The biosynthetic gene cluster for ilicicolin is identified from the genome of a producing fungal strain.

  • Cloning of the BGC: The genes of the BGC are cloned into suitable expression vectors.

  • Transformation of Host Strain: The expression vectors are transformed into a suitable heterologous host, such as Aspergillus nidulans or Aspergillus oryzae.

  • Cultivation and Extraction: The transformed host is cultivated under conditions that induce the expression of the BGC. The culture is then extracted with an organic solvent.

  • Analysis: The extract is analyzed by techniques such as HPLC and mass spectrometry to detect the production of ilicicolins.

Structure-Activity Relationship and In Vivo Efficacy

Systematic structural modification of ilicicolin H has been undertaken to understand the structural requirements for its antifungal activity. These studies have suggested that the β-keto group is critical for its biological function. While ilicicolin H has demonstrated in vivo efficacy in murine models of Candida albicans and Cryptococcus neoformans infections, its effectiveness may be limited by high plasma protein binding. This has prompted further research into developing derivatives with improved pharmacokinetic properties.

Future Directions

The discovery of new ilicicolin analogs through genome mining and the activation of silent BGCs opens up new avenues for antifungal drug discovery. Further research is needed to fully characterize the biological activities of these new compounds and to explore their therapeutic potential. The potent and selective inhibition of the fungal mitochondrial cytochrome bc1 complex makes the ilicicolin family a promising scaffold for the development of novel antifungal agents with a distinct mechanism of action from currently available drugs. Additionally, preliminary studies have suggested potential anticancer activity for ilicicolin H, which warrants further investigation.

References

The Antifungal Spectrum of Ilicicolin H: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ilicicolin H, a polyketide-nonribosomal peptide synthase (NRPS) natural product, has demonstrated potent and broad-spectrum antifungal activity.[1][2][3] Originally isolated from the fungus Cylindrocladium ilicicola and also produced by Gliocadium roseum, this compound has garnered significant interest within the scientific community for its novel mechanism of action.[1][2] This technical guide provides a comprehensive overview of the antifungal spectrum of Ilicicolin H, its mechanism of action, and the experimental methodologies used for its characterization. It is intended for researchers, scientists, and drug development professionals working in the field of mycology and antifungal agent discovery. While the initial query specified Ilicicolin F, the vast majority of published research focuses on the closely related and more extensively characterized analogue, Ilicicolin H. Therefore, this document will focus on the properties and activities of Ilicicolin H.

Antifungal Spectrum of Ilicicolin H

Ilicicolin H exhibits a broad spectrum of activity against various pathogenic fungi, including yeasts and molds. Its efficacy is particularly notable against species of Candida, Cryptococcus, and Aspergillus.

Quantitative Antifungal Activity

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's effectiveness. The following table summarizes the reported MIC values for Ilicicolin H against a range of fungal pathogens.

Fungal SpeciesMIC Range (µg/mL)
Candida albicans0.04 - 0.31
Other Candida species0.01 - 5.0
Cryptococcus species0.1 - 1.56
Aspergillus fumigatus0.08
Aspergillus flavusResistant
Saccharomyces cerevisiae0.012 (in glycerol-based media)
Saccharomyces cerevisiae>50 (in glucose-based media)

Note: The antifungal activity of Ilicicolin H is influenced by the carbon source in the growth medium. Its potency is significantly higher in media containing non-fermentable carbon sources like glycerol, which underscores its mechanism of action related to cellular respiration.

Mechanism of Action: Inhibition of Mitochondrial Respiration

Ilicicolin H exerts its antifungal effect through the specific inhibition of the mitochondrial electron transport chain.

Target: Cytochrome bc1 Complex (Complex III)

The primary molecular target of Ilicicolin H is the cytochrome bc1 complex, also known as Complex III of the respiratory chain. It specifically inhibits the ubiquinol-cytochrome c reductase activity of this complex. This inhibition is highly selective for fungal enzymes, with over 1000-fold greater selectivity for the fungal cytochrome bc1 reductase compared to the mammalian counterpart.

Signaling Pathway

The inhibition of the cytochrome bc1 complex by Ilicicolin H disrupts the electron flow from coenzyme Q (ubiquinol) to cytochrome c. This blockage has several downstream consequences:

  • Interruption of ATP Synthesis: The electron transport chain is directly coupled to oxidative phosphorylation, the primary mechanism for ATP production in aerobic organisms. By inhibiting this chain, Ilicicolin H effectively halts ATP synthesis, leading to cellular energy depletion.

  • Generation of Reactive Oxygen Species (ROS): Disruption of the electron transport chain can lead to the accumulation of electrons at earlier complexes, which can then be prematurely transferred to molecular oxygen, resulting in the formation of superoxide and other reactive oxygen species. This oxidative stress can damage cellular components, including proteins, lipids, and DNA.

  • Induction of Apoptosis: The combination of energy depletion and oxidative stress can trigger programmed cell death (apoptosis) in fungal cells.

G Mechanism of Action of Ilicicolin H ComplexI Complex I CoQ Coenzyme Q ComplexI->CoQ ComplexII Complex II ComplexII->CoQ ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ProtonGradient Proton Gradient ROS Reactive Oxygen Species (ROS) ComplexIII->ROS Leads to ComplexIV Complex IV CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP Synthesis ATP_Synthase->ATP H+ IlicicolinH Ilicicolin H IlicicolinH->ComplexIII Inhibits ElectronFlow Electron Flow Apoptosis Apoptosis ATP->Apoptosis Depletion leads to ROS->Apoptosis Induces

Caption: Ilicicolin H inhibits Complex III of the mitochondrial electron transport chain.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the antifungal properties of Ilicicolin H.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. The protocol is based on the guidelines established by the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

1. Preparation of Materials:

  • Fungal Inoculum: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard, and further diluted to achieve a final inoculum concentration of approximately 0.5 x 105 to 2.5 x 105 CFU/mL in the test wells.

  • Ilicicolin H Stock Solution: A stock solution of Ilicicolin H is prepared in a suitable solvent (e.g., DMSO) at a high concentration.

  • Test Medium: RPMI 1640 medium with L-glutamine, buffered with MOPS, and supplemented with 2% glucose is commonly used.

  • Microtiter Plates: Sterile 96-well, flat-bottom microtiter plates are used.

2. Assay Procedure:

  • Serial Dilutions: A two-fold serial dilution of the Ilicicolin H stock solution is prepared in the test medium directly in the microtiter plate.

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Controls: A positive control well (medium and inoculum, no drug) and a negative control well (medium only) are included on each plate.

  • Incubation: The plates are incubated at 35-37°C for 24-48 hours.

3. MIC Determination:

  • The MIC is determined as the lowest concentration of Ilicicolin H at which there is a significant inhibition of growth (typically ≥50% or ≥90%) compared to the positive control. The endpoint can be read visually or spectrophotometrically.

G Workflow for MIC Determination Start Start PrepInoculum Prepare Fungal Inoculum Start->PrepInoculum PrepDrug Prepare Ilicicolin H Serial Dilutions Start->PrepDrug Inoculate Inoculate Microtiter Plate PrepInoculum->Inoculate PrepDrug->Inoculate Incubate Incubate Plate (35-37°C, 24-48h) Inoculate->Incubate Read Read Results (Visual/Spectrophotometer) Incubate->Read DetermineMIC Determine MIC Read->DetermineMIC End End DetermineMIC->End

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytochrome bc1 Reductase Activity Assay

This assay measures the enzymatic activity of the cytochrome bc1 complex and is used to quantify the inhibitory effect of compounds like Ilicicolin H.

1. Preparation of Mitochondria:

  • Fungal cells are grown to mid-log phase, harvested by centrifugation, and spheroplasted to remove the cell wall.

  • Spheroplasts are lysed, and mitochondria are isolated by differential centrifugation.

2. Assay Principle:

  • The activity of the cytochrome bc1 complex is determined by monitoring the reduction of cytochrome c, which is accompanied by an increase in absorbance at 550 nm. The reaction is initiated by the addition of a substrate for the complex, such as ubiquinol or succinate (which provides electrons to Complex II, subsequently reducing the coenzyme Q pool).

3. Assay Procedure:

  • Reaction Mixture: A reaction buffer containing isolated mitochondria, oxidized cytochrome c, and any necessary cofactors is prepared in a cuvette or microplate well.

  • Inhibitor Addition: Varying concentrations of Ilicicolin H (or a vehicle control) are added to the reaction mixture and pre-incubated.

  • Reaction Initiation: The reaction is started by the addition of the substrate (e.g., ubiquinol).

  • Spectrophotometric Monitoring: The increase in absorbance at 550 nm is recorded over time using a spectrophotometer.

4. Data Analysis:

  • The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

  • The percentage of inhibition for each concentration of Ilicicolin H is calculated relative to the control.

  • The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G Cytochrome bc1 Reductase Assay Workflow Start Start IsolateMito Isolate Fungal Mitochondria Start->IsolateMito PrepReaction Prepare Reaction Mixture (Mitochondria, Cytochrome c) IsolateMito->PrepReaction AddInhibitor Add Ilicicolin H (or Vehicle) PrepReaction->AddInhibitor InitiateReaction Initiate Reaction with Substrate (e.g., Ubiquinol) AddInhibitor->InitiateReaction MonitorAbsorbance Monitor Absorbance at 550 nm InitiateReaction->MonitorAbsorbance CalculateRate Calculate Initial Reaction Rate MonitorAbsorbance->CalculateRate DetermineIC50 Determine IC50 CalculateRate->DetermineIC50 End End DetermineIC50->End

Caption: Experimental workflow for the cytochrome bc1 reductase activity assay.

Conclusion

Ilicicolin H is a potent, broad-spectrum antifungal agent with a well-defined mechanism of action targeting the fungal mitochondrial cytochrome bc1 complex. Its high selectivity for the fungal enzyme makes it a promising candidate for further investigation and development as a therapeutic agent. The experimental protocols outlined in this guide provide a framework for the continued exploration of Ilicicolin H and other novel antifungal compounds. Further research is warranted to address challenges such as its in vivo efficacy, which has been shown to be limited by high plasma protein binding. The recent discovery of a related compound, Ilicicolin K, with potentially improved properties, highlights the continued potential of this class of natural products in the fight against fungal infections.

References

Initial Studies on Ilicicolin F Cytotoxicity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly accessible scientific literature contains no specific studies evaluating the cytotoxicity of Ilicicolin F. This technical guide, therefore, focuses on the well-characterized analogue, Ilicicolin H , to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the cytotoxic potential within the Ilicicolin family of natural products. The information presented herein on Ilicicolin H serves as a foundational resource that can inform initial hypotheses and experimental designs for the study of this compound and other related analogues.

Introduction to Ilicicolins

Ilicicolins are a class of structurally related fungal metabolites that have attracted considerable interest for their potent biological activities. The most extensively studied member of this family is Ilicicolin H, which is recognized for its broad-spectrum antifungal properties.[1] Emerging research has also begun to explore its potential as a cytotoxic agent against various cancer cell lines. The primary mechanism of action for Ilicicolin H is the inhibition of the mitochondrial cytochrome bc1 complex (also known as complex III) in the electron transport chain.[2][3] This targeted disruption of cellular respiration forms the basis of its biological effects.

Quantitative Cytotoxicity Data for Ilicicolin H

The cytotoxic and inhibitory activities of Ilicicolin H have been quantified against a range of fungal and mammalian cells, as well as the isolated enzymatic complex. The following tables summarize the available half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values.

Table 1: Inhibitory Activity of Ilicicolin H against Cytochrome bc1 Complex

Target SourceAssay TypeIC50 Value
Saccharomyces cerevisiae bc1 ComplexEnzymatic3-5 nM[2][4]
Bovine bc1 ComplexEnzymatic200-250 nM
Candida albicans (Complex I-III, NADH)Enzymatic0.8 ng/mL
Rat Liver bc1 ComplexEnzymatic1500 ng/mL
Rhesus Liver bc1 ComplexEnzymatic500 ng/mL

Table 2: Antifungal Activity of Ilicicolin H

Fungal SpeciesAssay TypeMIC Value (µg/mL)Notes
Candida albicansBroth Microdilution0.04 - 0.31Activity is strain-dependent.
Other Candida speciesBroth Microdilution0.01 - 5.0
Cryptococcus speciesBroth Microdilution0.1 - 1.56Generally superior to comparator drugs.
Aspergillus fumigatusBroth Microdilution0.08
S. cerevisiae / C. albicansBroth Microdilution>50In media with glucose as the carbon source.
S. cerevisiae / C. albicansBroth Microdilution0.012 / 0.025In media with glycerol (a non-fermentable carbon source).

Table 3: Reported Cytotoxic Activity of Ilicicolin H Against Mammalian Cancer Cell Lines

Cell LineCancer TypeQuantitative Data
DLD-1Colon AdenocarcinomaInvestigated, but specific IC50 values are not publicly available.
A549Non-small Cell Lung CarcinomaInvestigated, but specific IC50 values are not publicly available.
PC-3Prostate CarcinomaInvestigated, but specific IC50 values are not publicly available.
22Rv1Prostate CarcinomaInvestigated, but specific IC50 values are not publicly available.
Huh7Hepatocellular CarcinomaInvestigated, but specific IC50 values are not publicly available.
HepG2Hepatocellular CarcinomaInvestigated, but specific IC50 values are not publicly available.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of cytotoxicity. The following protocols are standard assays used in the evaluation of compounds like Ilicicolin H.

MTT Assay for Mammalian Cell Cytotoxicity

This colorimetric assay measures the metabolic activity of cells and is widely used to determine the IC50 of a cytotoxic compound.

Objective: To determine the concentration of Ilicicolin H that inhibits the viability of mammalian cancer cells by 50%.

Materials:

  • Mammalian cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Ilicicolin H

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of Ilicicolin H in DMSO. Perform serial dilutions of the stock solution in complete culture medium to achieve a range of desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing the various concentrations of Ilicicolin H. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the Ilicicolin H concentration to generate a dose-response curve and determine the IC50 value.

Broth Microdilution Assay for Antifungal Susceptibility

This assay is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Objective: To determine the lowest concentration of Ilicicolin H that inhibits the visible growth of a fungal strain.

Materials:

  • Fungal strain of interest (e.g., Candida albicans)

  • Culture medium with a non-fermentable carbon source (e.g., YPG: 1% yeast extract, 2% peptone, 3% glycerol)

  • Ilicicolin H

  • DMSO

  • 96-well microplates

  • Microplate reader or spectrophotometer

Procedure:

  • Inoculum Preparation: Culture the fungal cells overnight and dilute the culture to a standardized density (e.g., 1 x 10⁵ cells/mL).

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the Ilicicolin H stock solution in the culture medium to cover a broad range of concentrations.

  • Inoculation: Add the standardized fungal inoculum to each well. Include a positive control (no drug) and a negative control (no cells).

  • Incubation: Incubate the plate at the optimal temperature for the fungal strain (e.g., 30°C) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of Ilicicolin H that results in the complete inhibition of visible growth, which can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of Mitochondrial Respiration

Ilicicolin H exerts its cytotoxic effects by targeting a critical component of cellular energy production. It specifically binds to the Qn site of the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain. This binding event blocks the transfer of electrons, which disrupts the proton gradient across the inner mitochondrial membrane, leading to a halt in ATP synthesis and ultimately cell death.

cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibitor ComplexI Complex I (NADH Dehydrogenase) Q Ubiquinone (Q) ComplexI->Q ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Q ComplexIII Complex III (Cytochrome bc1) Qn Site Q->ComplexIII:f0 CytC Cytochrome c ComplexIII->CytC ROS Increased ROS ComplexIII->ROS ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP_Synthase->ATP Apoptosis Apoptosis ATP_Synthase->Apoptosis Inhibition leads to IlicicolinH Ilicicolin H IlicicolinH->ComplexIII:f1 ROS->Apoptosis

Ilicicolin H inhibits Complex III of the electron transport chain.
General Experimental Workflow for Cytotoxicity Assessment

The evaluation of a compound's cytotoxicity typically follows a standardized workflow, from initial screening to the determination of specific cellular responses.

start Start: Select Cell Lines prepare_compound Prepare Compound Stock Solution (in DMSO) start->prepare_compound cell_seeding Seed Cells in 96-Well Plates start->cell_seeding serial_dilution Perform Serial Dilutions in Culture Medium prepare_compound->serial_dilution treatment Treat Cells with Compound Dilutions serial_dilution->treatment incubation_adhesion Incubate (24h)for Cell Adhesion cell_seeding->incubation_adhesion incubation_adhesion->treatment incubation_treatment Incubate for Exposure (e.g., 24, 48, 72h) treatment->incubation_treatment viability_assay Perform Viability Assay (e.g., MTT, Resazurin) incubation_treatment->viability_assay data_acquisition Measure Absorbance or Fluorescence viability_assay->data_acquisition data_analysis Data Analysis: Calculate % Viability data_acquisition->data_analysis ic50_determination Generate Dose-Response Curve & Determine IC50 data_analysis->ic50_determination end End: Report IC50 Value ic50_determination->end

A typical workflow for determining the IC50 value of a compound.

Conclusion and Future Directions

While this guide provides a thorough overview of the cytotoxic properties of Ilicicolin H as a representative of its class, the absence of data on this compound highlights a significant knowledge gap. The structural similarities among ilicicolin analogues suggest that this compound may also exhibit cytotoxic activity through the inhibition of mitochondrial respiration. However, dedicated experimental studies are essential to confirm this hypothesis and to quantify its potency. Future research should focus on the isolation or synthesis of this compound, followed by systematic in vitro cytotoxicity screening against a panel of cancer cell lines. Subsequent mechanistic studies could then elucidate its specific molecular targets and signaling pathways, paving the way for a comprehensive understanding of its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Ilicicolin F In Vitro Antifungal Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for conducting in vitro antifungal susceptibility testing of Ilicicolin F. The protocol is based on established broth microdilution methods and incorporates specific considerations for compounds like this compound and its analogs, which target mitochondrial respiration. Additionally, this guide summarizes the mechanism of action and presents quantitative antifungal activity data for the closely related analog, Ilicicolin H.

Introduction

This compound belongs to a class of natural products that exhibit potent antifungal properties. Analogs, such as Ilicicolin H, have been shown to exert their antifungal effect by selectively inhibiting the fungal mitochondrial cytochrome bc1 reductase (complex III), a critical component of the electron transport chain.[1][2][3] This inhibition disrupts mitochondrial respiration, leading to ATP depletion and subsequent fungal cell death.[1] The in vitro antifungal activity of these compounds is notably influenced by the carbon source available to the fungi, with greater potency observed in the presence of non-fermentable carbon sources that necessitate respiratory metabolism.[1]

Quantitative Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Ilicicolin H, a close analog of this compound, against a range of fungal pathogens. These values provide an indication of the expected potency of this compound.

Fungal SpeciesMIC Range (µg/mL)Notes
Candida albicans0.04 - 0.31Includes fluconazole-resistant strains.
Other Candida species0.01 - 5.0Sensitivity varies among species.
Cryptococcus species0.1 - 1.56Generally superior to comparators.
Aspergillus fumigatus0.08
Aspergillus flavusResistant
Saccharomyces cerevisiae0.012In media with non-fermentable carbon source (e.g., glycerol).
Saccharomyces cerevisiae>50In glucose-based media.
Candida albicans0.025In media with non-fermentable carbon source (e.g., glycerol).
Candida albicans>50In glucose-based media.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method and is optimized for testing compounds like this compound.

Materials
  • This compound (or analog) stock solution (e.g., 1 mg/mL in DMSO)

  • Fungal isolates

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Non-fermentable carbon source medium (e.g., RPMI 1640 with glycerol as the primary carbon source)

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C)

  • Positive control antifungal agent (e.g., amphotericin B, fluconazole)

  • Negative control (vehicle, e.g., DMSO)

Fungal Inoculum Preparation
  • Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

  • Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

  • Dilute the standardized fungal suspension in the appropriate test medium (RPMI 1640 or non-fermentable carbon source medium) to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

Broth Microdilution Assay
  • Add 100 µL of the appropriate test medium to all wells of a 96-well microtiter plate.

  • Add 100 µL of the this compound stock solution to the first well of a row and perform serial twofold dilutions across the plate.

  • Include a positive control antifungal agent and a vehicle control (DMSO) in separate rows.

  • Add 100 µL of the prepared fungal inoculum to each well, bringing the total volume to 200 µL.

  • Include a sterility control well (medium only) and a growth control well (medium and inoculum, no compound).

  • Incubate the plate at 35°C for 24-48 hours.

Determination of Minimum Inhibitory Concentration (MIC)
  • Visually inspect the microtiter plate for fungal growth.

  • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control.

  • Optionally, for a more quantitative assessment, the absorbance of each well can be read using a spectrophotometer at a wavelength of 450 nm, often with a metabolic indicator like XTT.

Visualizations

Experimental Workflow

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Fungal Isolate Culture Inoculum_Prep Prepare Fungal Inoculum (0.5 McFarland) Fungal_Culture->Inoculum_Prep Plate_Setup Dispense Media, Compound, and Inoculum into 96-well Plate Inoculum_Prep->Plate_Setup Compound_Dilution Prepare Serial Dilutions of this compound Compound_Dilution->Plate_Setup Incubation Incubate at 35°C for 24-48h Plate_Setup->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination

Caption: Workflow for the in vitro antifungal susceptibility assay of this compound.

Signaling Pathway

Signaling_Pathway Ilicicolin_F This compound Complex_III Mitochondrial Cytochrome bc1 Reductase (Complex III) Ilicicolin_F->Complex_III Inhibits ETC Electron Transport Chain Complex_III->ETC Disrupts ATP_Synthase ATP Synthase ETC->ATP_Synthase Impacts Proton Gradient ATP_Production ATP Production ATP_Synthase->ATP_Production Reduces Cell_Death Fungal Cell Death ATP_Production->Cell_Death Leads to

Caption: Proposed mechanism of action of this compound via inhibition of mitochondrial respiration.

References

Determining the Minimum Inhibitory Concentration (MIC) of Ilicicolin F: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilicicolins are a class of natural products produced by various fungal species, such as Cylindrocladium iliciola and Gliocladium roseum.[1] This family of structurally related secondary metabolites has garnered significant interest for its potent and selective biological activities, particularly its antifungal properties.[1] The primary mechanism of action for the ilicicolin class is the inhibition of the mitochondrial electron transport chain at the cytochrome bc1 complex (Complex III), leading to a disruption of cellular respiration.[2][3]

This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Ilicicolin F, a member of this promising class of molecules. Due to a lack of specific publicly available data for this compound, the quantitative data and specific conditions provided herein are based on studies of the most well-characterized analog, Ilicicolin H. These protocols can be adapted for this compound and other members of the ilicicolin family.

Mechanism of Action: Inhibition of Fungal Respiration

Ilicicolin H, a representative member of the ilicicolin family, selectively targets the fungal mitochondrial cytochrome bc1 complex with high potency, exhibiting IC50 values in the low nanomolar range.[2] This inhibition is significantly more potent against fungal enzymes than their mammalian counterparts, highlighting the therapeutic potential of this compound class. The blockage of the electron transport chain disrupts ATP synthesis, ultimately leading to fungal cell death.

cluster_ETC Mitochondrial Electron Transport Chain cluster_Process Cellular Processes Complex_I Complex I (NADH Dehydrogenase) Q Ubiquinone (Q) Complex_I->Q Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Q Complex_III Complex III (Cytochrome bc1) Q->Complex_III CytC Cytochrome c Complex_III->CytC Respiration Cellular Respiration Complex_IV Complex IV (Cytochrome c Oxidase) CytC->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP_Production ATP Production ATP_Synthase->ATP_Production Ilicicolin_F This compound Ilicicolin_F->Complex_III Inhibition Inhibition Fungal_Growth Fungal Growth Respiration->Fungal_Growth ATP_Production->Respiration Inhibition->Fungal_Growth

Figure 1. this compound's inhibitory action on the fungal mitochondrial electron transport chain.

Data Presentation: Antifungal Activity of Ilicicolin H

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Ilicicolin H against a range of clinically relevant fungal pathogens. This data is provided as a reference for the expected potency of ilicicolin-class compounds.

Fungal SpeciesMIC Range (µg/mL)Reference
Candida albicans0.04 - 0.31
Other Candida species0.01 - 5.0
Cryptococcus species0.1 - 1.56
Aspergillus fumigatus0.08

Note: The antifungal activity of Ilicicolin H is dependent on the carbon source in the growth medium. Potency is significantly higher in media containing non-fermentable carbon sources like glycerol, as this forces reliance on mitochondrial respiration.

Experimental Protocols

The following is a detailed protocol for determining the MIC of this compound using the broth microdilution method. This method is a standard procedure for antifungal susceptibility testing and can be adapted for various fungal species.

Broth Microdilution Assay Workflow

cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout A Prepare this compound Stock Solution (in DMSO) D Perform Serial Dilutions of this compound in a 96-well Plate A->D B Culture Fungal Strain (e.g., in PDB) C Standardize Fungal Inoculum (e.g., to 0.5 McFarland) B->C E Inoculate Wells with Standardized Fungal Suspension C->E D->E F Include Controls: Positive (Fungus only) Negative (Medium only) Vehicle (Fungus + DMSO) E->F G Incubate Plate (e.g., 24-48h at 28-37°C) E->G H Visually Inspect for Growth or Measure OD600 G->H I Determine MIC: Lowest concentration with no visible growth H->I

References

Application Notes and Protocols for Ilicicolin H, a Potent Fungal Growth Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Note: While the user requested information on Ilicicolin F, the available scientific literature predominantly focuses on the potent antifungal activity of its structural analog, Ilicicolin H . This document provides detailed application notes and protocols based on the extensive data available for Ilicicolin H.

Introduction

Ilicicolin H is a natural product first isolated from the fungus Cylindrocladium ilicicola and Gliocadium roseum.[1] It has demonstrated potent, broad-spectrum antifungal activity against a range of clinically significant fungal pathogens, including various species of Candida, Cryptococcus, and Aspergillus.[2][3] Notably, Ilicicolin H is effective against fungal strains that have developed resistance to conventional antifungal drugs like fluconazole.[4] Its unique mechanism of action, targeting the mitochondrial respiratory chain, makes it a compelling candidate for further research and development in the pursuit of novel antifungal therapeutics.[2]

Mechanism of Action

Ilicicolin H exerts its antifungal effect by specifically inhibiting the mitochondrial cytochrome bc1 complex, also known as Complex III of the electron transport chain. This inhibition disrupts the process of cellular respiration, leading to a depletion of ATP and ultimately fungal cell death. Ilicicolin H exhibits a high degree of selectivity for the fungal cytochrome bc1 complex over its mammalian counterpart, suggesting a favorable therapeutic window. The IC50 value for the inhibition of Candida albicans NADH:cytochrome c oxidoreductase is approximately 0.8 ng/mL, while for the rat liver enzyme it is significantly higher at 1500 ng/mL.

Mechanism of Action: Ilicicolin H Inhibition of Fungal Mitochondrial Respiration cluster_Mitochondrion Fungal Mitochondrion Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ e- Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP produces Ilicicolin_H Ilicicolin H Ilicicolin_H->Complex_III Inhibits

Caption: Ilicicolin H inhibits the fungal mitochondrial electron transport chain at Complex III.

Quantitative Data

The following tables summarize the in vitro inhibitory activity of Ilicicolin H against various fungal species and its effect on the cytochrome bc1 complex.

Table 1: Minimum Inhibitory Concentrations (MIC) of Ilicicolin H against Various Fungal Pathogens

Fungal SpeciesMIC Range (µg/mL)Reference
Candida albicans0.04 - 0.31
Other Candida species0.01 - 5.0
Cryptococcus species0.1 - 1.56
Aspergillus fumigatus0.08
Saccharomyces cerevisiae0.012 (in glycerol medium)

Table 2: IC50 Values of Ilicicolin H for Cytochrome bc1 Reductase Inhibition

Enzyme SourceIC50Reference
Saccharomyces cerevisiae3-5 nM
Candida albicans NADH:cytochrome c oxidoreductase0.8 ng/mL
Rat Liver NADH:cytochrome c oxidoreductase1500 ng/mL
Rhesus Liver NADH:cytochrome c oxidoreductase500 ng/mL
Bovine200-250 nM

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

  • Ilicicolin H

  • Dimethyl sulfoxide (DMSO)

  • Fungal strain of interest (e.g., Candida albicans)

  • Appropriate broth medium (e.g., RPMI 1640 or Potato Dextrose Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of Ilicicolin H in DMSO.

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar plate. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Further dilute this suspension in the broth medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Serial Dilution: Perform a serial dilution of the Ilicicolin H stock solution in the broth medium directly in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation: Add the prepared fungal inoculum to each well containing the Ilicicolin H dilutions.

  • Controls: Include a positive control (fungal inoculum in broth without Ilicicolin H) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of Ilicicolin H that causes a significant inhibition of visible growth (typically ≥50% reduction in turbidity) compared to the positive control. Turbidity can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 600 nm) using a microplate reader.

Workflow for Antifungal Susceptibility Testing A Prepare Ilicicolin H Stock Solution (in DMSO) C Perform Serial Dilutions of Ilicicolin H in Microtiter Plate A->C B Prepare Fungal Inoculum (0.5 McFarland Standard) D Inoculate Wells with Fungal Suspension B->D C->D E Incubate Plate (24-48 hours) D->E F Determine MIC (Visual or Spectrophotometric Reading) E->F

Caption: A typical experimental workflow for determining the MIC of Ilicicolin H.

Protocol 2: Cytochrome bc1 Reductase Inhibition Assay

This assay measures the ability of Ilicicolin H to inhibit the activity of the cytochrome bc1 complex.

Materials:

  • Ilicicolin H

  • DMSO

  • Mitochondrial extract containing the cytochrome bc1 complex (from a fungal or mammalian source)

  • Ubiquinol (substrate)

  • Cytochrome c (electron acceptor)

  • Assay buffer (e.g., potassium phosphate buffer with EDTA)

  • Spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of Ilicicolin H in DMSO.

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, cytochrome c, and the mitochondrial extract.

  • Inhibitor Addition: Add various concentrations of Ilicicolin H (or DMSO for the control) to the reaction mixture and incubate for a short period.

  • Initiate Reaction: Start the reaction by adding the substrate, ubiquinol.

  • Monitor Reaction: Immediately measure the reduction of cytochrome c by monitoring the increase in absorbance at 550 nm over time.

  • Data Analysis: Calculate the initial rate of the reaction for each Ilicicolin H concentration. Determine the percent inhibition relative to the control (DMSO). Plot the percent inhibition against the logarithm of the Ilicicolin H concentration to determine the IC50 value (the concentration that causes 50% inhibition).

References

Application Note: Profiling Mitochondrial Function with Ilicicolin F using the Agilent Seahorse XF Analyzer

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals investigating the effects of Ilicicolin F on cellular metabolism.

Introduction: The Agilent Seahorse XF Analyzer is a key tool for the real-time measurement of cellular metabolism. It simultaneously determines the two primary energy-producing pathways—mitochondrial respiration and glycolysis—by measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), respectively.[1] this compound belongs to the ilicicolin family of natural products, which are known for their potent antifungal properties.[2][3] The related compound, Ilicicolin H, has been shown to be a specific inhibitor of the mitochondrial cytochrome bc1 complex (Complex III), a critical component of the electron transport chain (ETC).[2][4] This application note provides a detailed protocol for using the Seahorse XF Cell Mito Stress Test to characterize the metabolic effects of this compound, presuming a similar mechanism of action.

Mechanism of Action: this compound and the Electron Transport Chain

Ilicicolins inhibit cellular respiration by targeting Complex III (cytochrome bc1 reductase) of the mitochondrial ETC. This complex is responsible for transferring electrons from ubiquinol to cytochrome c. By inhibiting this step, this compound is expected to disrupt the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis via oxidative phosphorylation. This leads to a decrease in mitochondrial oxygen consumption.

This compound Mechanism of Action cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibitors Inhibitors C1 Complex I Q CoQ C1->Q C2 Complex II C2->Q C3 Complex III Q->C3 CytC Cyt C C3->CytC C4 Complex IV CytC->C4 C5 Complex V (ATP Synthase) C4->C5 H₂O ATP ATP C5->ATP Ilicicolin This compound Ilicicolin->C3 NADH NADH NADH->C1 Succinate Succinate Succinate->C2 O2 O₂ O2->C4

Caption: this compound inhibits the mitochondrial electron transport chain at Complex III.

Key Parameters of the Cell Mito Stress Test

The Seahorse XF Cell Mito Stress Test utilizes sequential injections of metabolic modulators to reveal a detailed profile of mitochondrial function. The key parameters derived from this assay provide a comprehensive picture of cellular respiration.

ParameterDescriptionCalculationExpected Effect of this compound
Basal Respiration The baseline oxygen consumption rate (OCR), representing the cell's energetic demand under normal conditions.(Last rate before first injection) - (Non-Mitochondrial Respiration)Decrease
ATP-Linked Respiration The portion of basal respiration used for ATP synthesis.(Last rate before Oligomycin) - (Minimum rate after Oligomycin)Decrease
Proton Leak Respiration not coupled to ATP synthesis, often associated with mitochondrial uncoupling or damage.(Minimum rate after Oligomycin) - (Non-Mitochondrial Respiration)No direct effect or slight decrease
Maximal Respiration The maximum OCR attainable by the cell, induced by an uncoupler like FCCP. Reflects the full capacity of the ETC.(Maximum rate after FCCP) - (Non-Mitochondrial Respiration)Decrease
Spare Respiratory Capacity The cell's ability to respond to an increased energy demand.(Maximal Respiration) - (Basal Respiration)Decrease
Non-Mitochondrial Respiration Oxygen consumption from cellular processes outside the mitochondria.Minimum rate after Rotenone/Antimycin A injectionNo Change

Experimental Protocol: Cell Mito Stress Test with this compound

This protocol outlines the steps for performing the Seahorse XF Cell Mito Stress Test to evaluate the impact of this compound.

Day 1: Preparation
  • Hydrate Sensor Cartridge:

    • Add 200 µL of Seahorse XF Calibrant to each well of a utility plate.

    • Place the sensor cartridge onto the utility plate, ensuring the sensors are submerged.

    • Incubate overnight in a 37°C non-CO₂ incubator.

  • Cell Seeding:

    • Harvest and count cells. Optimal cell density must be determined for each cell type to ensure OCR readings are within the instrument's optimal range.

    • Seed cells in a Seahorse XF cell culture microplate at the predetermined density (e.g., 20,000 cells/well in 80 µL of growth medium).

    • Leave the four corner wells as background controls (media only).

    • Allow the plate to rest at room temperature in the cell culture hood for 60 minutes to ensure even cell distribution.

    • Incubate the cell plate overnight in a 37°C, 5% CO₂ incubator.

Day 2: Assay Execution
  • Prepare Assay Medium:

    • Warm Seahorse XF Base Medium (e.g., DMEM) supplemented with glucose, pyruvate, and glutamine to 37°C. Ensure the pH is adjusted to 7.4.

  • This compound Treatment:

    • Prepare a range of this compound concentrations in the warmed assay medium. A dose-response experiment is crucial to determine the optimal concentration.

    • Remove the cell culture growth medium from the wells.

    • Gently wash the cells once with 180 µL of pre-warmed Seahorse XF Assay Medium.

    • Add 180 µL of the appropriate this compound dilution (or vehicle control) to each well.

    • Incubate the cell plate in a 37°C non-CO₂ incubator for at least one hour prior to the assay.

  • Prepare and Load Compound Plate:

    • Prepare 10x stock solutions of the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium. The optimal concentration of FCCP should be determined empirically for each cell line.

    • Load the appropriate volume of each compound into the corresponding injection ports of the hydrated sensor cartridge.

PortCompoundRecommended Final Concentration
A Oligomycin1.0 - 2.0 µM
B FCCP0.5 - 2.0 µM (Requires Optimization)
C Rotenone / Antimycin A0.5 µM
D (Optional)-
  • Run the Seahorse XF Analyzer:

    • Start the Seahorse XF Analyzer and allow it to equilibrate to 37°C.

    • Load the assay template in the software.

    • Insert the sensor cartridge for calibration.

    • After calibration, the instrument will prompt you to replace the calibrant utility plate with your cell plate.

    • The assay will proceed with cycles of mixing, waiting, and measuring to establish a baseline OCR, followed by the sequential injection of the loaded compounds.

cluster_day1 Day 1: Preparation cluster_day2 Day 2: Assay cluster_run Assay Sequence arrow arrow d1_step1 Hydrate Sensor Cartridge (Overnight in non-CO₂ incubator) d1_step2 Seed Cells in XF Microplate d1_step3 Incubate Cell Plate (Overnight in CO₂ incubator) d1_step2->d1_step3 d2_step1 Prepare Assay Medium (Warm to 37°C, pH 7.4) d2_step2 Treat Cells with this compound (Incubate 1 hr in non-CO₂ incubator) d2_step1->d2_step2 d2_step4 Run Seahorse XF Analyzer d2_step2->d2_step4 d2_step3 Load Compounds into Calibrated Sensor Cartridge d2_step3->d2_step4 run_1 Baseline Measurement d2_step4->run_1 run_2 Inject Port A (Oligomycin) run_1->run_2 run_3 Inject Port B (FCCP) run_2->run_3 run_4 Inject Port C (Rot/AA) run_3->run_4

Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test with this compound.

Data Analysis and Expected Results

Treatment with a Complex III inhibitor like this compound is expected to significantly reduce mitochondrial respiration.

  • OCR Profile: The entire OCR profile will be suppressed in this compound-treated cells compared to the vehicle control.

  • Basal and Maximal Respiration: Both basal and FCCP-induced maximal respiration will be markedly lower, indicating a compromised electron transport chain.

  • ATP Production: ATP-linked respiration will decrease as the proton gradient necessary for ATP synthase is disrupted.

  • Spare Capacity: The spare respiratory capacity will be severely diminished, suggesting the cells have lost their ability to respond to metabolic stress.

The quantitative data should be summarized to compare the effects across different concentrations of this compound.

Example: Hypothetical Dose-Response Data for this compound
This compound Conc.Basal Respiration (pmol O₂/min)ATP-Linked Respiration (pmol O₂/min)Maximal Respiration (pmol O₂/min)Spare Capacity (pmol O₂/min)
Vehicle Control150 ± 10110 ± 8350 ± 25200 ± 20
1 nM120 ± 985 ± 7270 ± 22150 ± 18
10 nM75 ± 640 ± 5110 ± 1535 ± 12
100 nM40 ± 510 ± 345 ± 65 ± 4
1 µM35 ± 45 ± 238 ± 53 ± 3

Note: The data presented above is hypothetical and serves as an example for structuring experimental results. Actual values will depend on the cell type and experimental conditions.

References

Application Notes and Protocols for the Synthesis of Ilicicolin F Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of Ilicicolin F analogs, leveraging the well-established total synthesis of the structurally related natural product, (±)-Ilicicolin H, as a primary blueprint. The protocols outlined below describe a convergent synthetic strategy, which involves the separate synthesis of two key fragments—a decalin core and a 4-hydroxy-2-pyridone moiety—followed by their coupling to assemble the final molecular architecture.

Introduction

Ilicicolins are a family of fungal metabolites that have garnered significant interest due to their potent antifungal properties.[1] Their mechanism of action involves the inhibition of the mitochondrial cytochrome bc1 complex, making them promising candidates for the development of novel antifungal agents.[1][2] While a detailed total synthesis of this compound has not been extensively published, the synthesis of its close analog, Ilicicolin H, provides a robust and adaptable framework for accessing a variety of Ilicicolin derivatives.[3] this compound and Ilicicolin H share the same core structure, differing only in the saturation of a side chain on the decalin ring (propyl in this compound versus propenyl in Ilicicolin H). This document provides detailed protocols for the key synthetic transformations, quantitative data on the biological activity of known analogs, and visual diagrams of the synthetic workflow and mechanism of action.

Retrosynthetic Analysis

The total synthesis of Ilicicolin H, and by extension this compound analogs, follows a convergent approach. The molecule is disconnected into two main building blocks: the decalin fragment and the 4-hydroxy-2-pyridone fragment. These are synthesized independently and then coupled in the final stages of the synthesis.

G This compound/H Analog This compound/H Analog Decalin Fragment Decalin Fragment This compound/H Analog->Decalin Fragment Coupling 4-Hydroxy-2-pyridone Fragment 4-Hydroxy-2-pyridone Fragment This compound/H Analog->4-Hydroxy-2-pyridone Fragment Coupling Diels-Alder Precursors Diels-Alder Precursors Decalin Fragment->Diels-Alder Precursors Diels-Alder Reaction β-Keto Ester + Amine β-Keto Ester + Amine 4-Hydroxy-2-pyridone Fragment->β-Keto Ester + Amine Cyclization G cluster_decalin Decalin Fragment Synthesis cluster_pyridone Pyridone Fragment Synthesis Diels-Alder Precursors Diels-Alder Precursors Diels-Alder Reaction Diels-Alder Reaction Diels-Alder Precursors->Diels-Alder Reaction Decalin Fragment Decalin Fragment Diels-Alder Reaction->Decalin Fragment Coupling Reaction Coupling Reaction Decalin Fragment->Coupling Reaction β-Keto Ester + Amine β-Keto Ester + Amine Cyclization Cyclization β-Keto Ester + Amine->Cyclization 4-Hydroxy-2-pyridone Fragment 4-Hydroxy-2-pyridone Fragment Cyclization->4-Hydroxy-2-pyridone Fragment 4-Hydroxy-2-pyridone Fragment->Coupling Reaction Ilicicolin H Analog Ilicicolin H Analog Coupling Reaction->Ilicicolin H Analog Reduction Reduction Ilicicolin H Analog->Reduction Optional This compound Analog This compound Analog Reduction->this compound Analog G Ilicicolin Analog Ilicicolin Analog Cytochrome bc1 Complex (Fungal) Cytochrome bc1 Complex (Fungal) Ilicicolin Analog->Cytochrome bc1 Complex (Fungal) Inhibits ATP Production ATP Production Ilicicolin Analog->ATP Production Ultimately blocks Electron Transport Chain Electron Transport Chain Cytochrome bc1 Complex (Fungal)->Electron Transport Chain is part of Electron Transport Chain->ATP Production Drives

References

Application Notes and Protocols for In Vivo Efficacy Testing of Ilicicolin F in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Ilicicolins are a class of natural products with potent and selective antifungal activity. This document provides detailed application notes and protocols for the in vivo efficacy testing of Ilicicolin F in murine models of disseminated fungal infections. The primary molecular target of ilicicolins is the mitochondrial cytochrome bc1 complex (Complex III) of the electron transport chain. Inhibition of this complex disrupts mitochondrial respiration, leading to a depletion of cellular ATP and ultimately fungal cell death.

Note on available data: Direct in vivo efficacy data for this compound is limited in publicly available literature. The following protocols and data are based on extensive studies of its close structural analog, Ilicicolin H, which is expected to have a similar biological profile. Researchers are advised to use this information as a guide and to perform dose-ranging and toxicity studies for this compound specifically.

Data Presentation: In Vivo Efficacy of Ilicicolin H

The following tables summarize the quantitative data for the in vivo antifungal efficacy of Ilicicolin H in murine models of disseminated fungal infections.

Table 1: Efficacy of Ilicicolin H in a Murine Model of Disseminated Candida albicans Infection [1][2]

CompoundDosageAdministration RouteEfficacy EndpointResult
Ilicicolin H50 mg/kg (twice daily for 2 days)Oral90% effective dose (ED₉₀) for kidney burden reduction15.45 mg/kg/dose
CaspofunginNot specifiedIntraperitoneal90% effective dose (ED₉₀) for kidney burden reduction0.01 mg/kg
Vehicle Control10% aqueous DMSOOral--

Table 2: Efficacy of Ilicicolin H in a Murine Model of Disseminated Cryptococcus neoformans Infection [1][2]

CompoundDosageAdministration RouteEfficacy EndpointResult
Ilicicolin H50 and 100 mg/kg (twice daily)IntraperitonealReduction in spleen fungal burden (cfu/g)Significant reduction in spleen burden at both doses
Vehicle Control5% aqueous DMSOIntraperitoneal--

Mechanism of Action: Signaling Pathway

Ilicicolins exert their antifungal effect by selectively inhibiting the fungal mitochondrial cytochrome bc1 reductase, a key component of the electron transport chain.[2] This inhibition disrupts the production of ATP, leading to fungal cell death.

cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion Ilicicolin_F This compound Complex_III Cytochrome bc1 Complex (Complex III) Ilicicolin_F->Complex_III Inhibits Electron_Transport_Chain Electron Transport Chain Complex_III->Electron_Transport_Chain Part of ATP_Synthase ATP Synthase Electron_Transport_Chain->ATP_Synthase Drives ATP_Production ATP Production ATP_Synthase->ATP_Production Fungal_Cell_Death Fungal Cell Death ATP_Production->Fungal_Cell_Death Depletion leads to

Mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols are based on established murine models for antifungal drug testing.

Protocol 1: Murine Model of Disseminated Candida albicans Infection

Objective: To evaluate the in vivo efficacy of this compound in a murine model of disseminated candidiasis.

Materials:

  • Animal Model: DBA/2 mice (female, 6-8 weeks old)

  • Fungal Strain: Candida albicans (e.g., strain MY1055)

  • Test Compound: this compound, dissolved in a suitable vehicle (e.g., 10% aqueous DMSO)

  • Vehicle Control: 10% aqueous DMSO

  • Positive Control: Caspofungin or other standard-of-care antifungal

  • Sterile saline

  • Standard laboratory equipment for animal handling, injections, and euthanasia

  • Equipment for tissue homogenization and colony-forming unit (CFU) counting

Procedure:

  • Inoculum Preparation:

    • Culture C. albicans on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.

    • Harvest yeast cells and wash twice with sterile saline.

    • Resuspend the cells in sterile saline and adjust the concentration to approximately 5.4 x 10⁵ CFU/mL. The final inoculum will be 0.1 mL per mouse, delivering 5.4 x 10⁴ CFU.

  • Infection:

    • Randomly assign mice to treatment and control groups.

    • Infect mice via intravenous (IV) injection into the lateral tail vein with 0.1 mL of the prepared C. albicans suspension.

  • Treatment:

    • Begin treatment at a specified time post-infection (e.g., 2 hours).

    • Administer this compound orally (or via the desired route) at various doses (e.g., 6.25, 12.5, 25, 50 mg/kg) twice daily for 2 days.

    • Administer the vehicle control and positive control to their respective groups.

  • Endpoint Analysis:

    • Four days post-infection, humanely euthanize the mice.

    • Aseptically remove the kidneys.

    • Homogenize the kidneys in a known volume of sterile saline.

    • Perform serial dilutions of the homogenate and plate on SDA.

    • Incubate plates at 35°C for 24-48 hours and count the colonies to determine the CFU per gram of kidney tissue.

  • Statistical Analysis:

    • Use appropriate statistical tests (e.g., t-test or ANOVA) to determine significant differences in kidney fungal burden between treated and vehicle-treated control groups.

Protocol 2: Murine Model of Disseminated Cryptococcus neoformans Infection

Objective: To assess the in vivo efficacy of this compound in a murine model of disseminated cryptococcosis.

Materials:

  • Animal Model: Suitable mouse strain (e.g., A/J or BALB/c, female, 6-8 weeks old)

  • Fungal Strain: Cryptococcus neoformans (e.g., strain MY2061)

  • Test Compound: this compound, dissolved in a suitable vehicle (e.g., 5% aqueous DMSO)

  • Vehicle Control: 5% aqueous DMSO

  • Positive Control: Fluconazole or other standard-of-care antifungal

  • Sterile saline

  • Standard laboratory equipment for animal handling, injections, and euthanasia

  • Equipment for tissue homogenization and CFU counting

Procedure:

  • Inoculum Preparation:

    • Culture C. neoformans on SDA for 48-72 hours at 35°C.

    • Harvest yeast cells and wash twice with sterile saline.

    • Resuspend the cells in sterile saline and adjust the concentration to approximately 8 x 10⁶ CFU/mL. The final inoculum will be 0.1 mL per mouse, delivering 8 x 10⁵ CFU.

  • Infection:

    • Randomly assign mice to treatment and control groups.

    • Infect mice via intravenous (IV) injection into the lateral tail vein with 0.1 mL of the prepared C. neoformans suspension.

  • Treatment:

    • Initiate treatment at a designated time post-infection.

    • Administer this compound intraperitoneally (or via the desired route) at various doses (e.g., 50 and 100 mg/kg) twice daily.

    • Administer the vehicle control and positive control to their respective groups.

  • Endpoint Analysis:

    • At a predetermined time point (e.g., 7-14 days post-infection), humanely euthanize the mice.

    • Aseptically remove the spleen (and other organs of interest, such as the brain and lungs).

    • Homogenize the spleen in a known volume of sterile saline.

    • Perform serial dilutions of the homogenate and plate on SDA.

    • Incubate plates at 35°C for 48-72 hours and count the colonies to determine the CFU per gram of spleen tissue.

  • Statistical Analysis:

    • Use appropriate statistical tests to determine the significance of the reduction in spleen fungal burden in treated groups compared to the vehicle control group.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo validation of a novel antifungal compound like this compound.

cluster_workflow In Vivo Antifungal Efficacy Testing Workflow Inoculum_Prep Inoculum Preparation Animal_Infection Animal Infection (IV) Inoculum_Prep->Animal_Infection Treatment_Groups Randomization into Treatment Groups Animal_Infection->Treatment_Groups Drug_Admin Drug Administration Treatment_Groups->Drug_Admin Monitoring Monitoring of Animal Health Drug_Admin->Monitoring Euthanasia Euthanasia & Organ Harvest Monitoring->Euthanasia Fungal_Burden Fungal Burden Analysis (CFU) Euthanasia->Fungal_Burden Data_Analysis Statistical Data Analysis Fungal_Burden->Data_Analysis

Workflow for in vivo antifungal efficacy testing.

References

Application Note: Measuring Oxygen Consumption Rate with Ilicicolin F

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ilicicolin F belongs to the ilicicolin family of antibiotics, which are known for their potent antifungal properties. The primary mechanism of action for related compounds like Ilicicolin H is the inhibition of the mitochondrial electron transport chain (ETC) at the cytochrome bc1 complex, also known as Complex III.[1][2][3] Ilicicolin H binds to the Qn site (quinone reduction site) of Complex III, blocking the electron transfer from cytochrome b and thereby inhibiting mitochondrial respiration.[2][3] This inhibition leads to a significant decrease in oxygen consumption, making the measurement of Oxygen Consumption Rate (OCR) a critical method for studying its bioactivity.

This application note provides a detailed protocol for measuring OCR in live cells treated with this compound using an extracellular flux analyzer, such as the Agilent Seahorse XF Analyzer. This technology allows for the real-time, label-free measurement of key parameters of mitochondrial function.

Principle of the Assay

The Seahorse XF Cell Mito Stress Test is a standard assay used to measure mitochondrial function by monitoring OCR. The assay involves the sequential injection of mitochondrial inhibitors to reveal key parameters of cellular respiration.

  • Basal Respiration: The baseline OCR before the addition of any inhibitors.

  • ATP-Linked Respiration: The portion of basal respiration used for ATP synthesis, measured after inhibiting ATP synthase (Complex V) with oligomycin.

  • Maximal Respiration: The maximum OCR the cell can achieve, induced by an uncoupling agent like FCCP, which collapses the mitochondrial proton gradient.

  • Non-Mitochondrial Respiration: Oxygen consumption from cellular processes outside the mitochondria, determined after shutting down the ETC with a combination of Complex I and III inhibitors (e.g., rotenone and antimycin A).

By introducing this compound, which acts as a Complex III inhibitor similarly to antimycin A, a dose-dependent decrease in basal OCR is expected. This protocol adapts the standard Mito Stress Test to specifically investigate the inhibitory effect of this compound.

Mechanism of Action of this compound

Ilicicolins target the cytochrome bc1 complex (Complex III) of the mitochondrial ETC. This complex is crucial for transferring electrons from ubiquinol to cytochrome c, a process coupled with proton translocation across the inner mitochondrial membrane. By binding to the Qn site, this compound obstructs this electron flow, which curtails the reduction of molecular oxygen at Complex IV and subsequently decreases the overall oxygen consumption rate.

cluster_ETC Mitochondrial Inner Membrane cluster_protons C1 Complex I C2 Complex II C3 Complex III (bc1 complex) C1->C3 e- p1 H+ C1->p1 C2->C3 e- C4 Complex IV C3->C4 e- p2 H+ C3->p2 C5 ATP Synthase O2 O₂ C4->O2 e- p3 H+ C4->p3 p_in H+ C5->p_in ATP ATP H2O H₂O ADP ADP + Pi Inhibitor This compound Inhibitor->C3

Figure 1: this compound inhibits Complex III of the electron transport chain.

Materials and Reagents

  • Cell Line: Appropriate cell line of interest (e.g., HeLa, HepG2, or a fungal cell line like Saccharomyces cerevisiae).

  • This compound: Stock solution in a suitable solvent (e.g., DMSO).

  • Seahorse XF Cell Culture Microplates: 24- or 96-well format.

  • Seahorse XF Calibrant.

  • Assay Medium: e.g., Seahorse XF DMEM Medium, pH 7.4, supplemented with glucose, pyruvate, and glutamine.

  • Mitochondrial Stress Test Compounds:

    • Oligomycin (Complex V inhibitor)

    • FCCP (uncoupling agent)

    • Rotenone (Complex I inhibitor) & Antimycin A (Complex III inhibitor)

  • Instrumentation: Agilent Seahorse XFe/XFp/XF Pro Analyzer.

Experimental Protocol

This protocol is designed for a 96-well Seahorse XF plate. Adjust volumes and cell numbers accordingly for other plate formats.

Day 1: Cell Seeding

  • Culture cells to ~80% confluency.

  • Trypsinize and count the cells.

  • Seed the cells in a Seahorse XF96 cell culture microplate at a pre-determined optimal density (typically 20,000–80,000 cells/well in 80 µL of growth medium).

  • Leave the corner wells (A1, A12, H1, H12) as background controls with medium only.

  • Incubate the plate at 37°C, 5% CO₂ overnight.

Day 2: Seahorse XF Assay

  • Hydrate Sensor Cartridge: Hydrate the Seahorse XF96 sensor cartridge with 200 µL/well of Seahorse XF Calibrant and incubate at 37°C in a non-CO₂ incubator for at least 4 hours (or overnight).

  • Prepare Assay Medium: Warm the supplemented Seahorse XF assay medium to 37°C.

  • Prepare Compound Plate:

    • Prepare stock solutions of this compound and other inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) in the warmed assay medium at 10x the desired final concentration.

    • Load the 10x stock solutions into the appropriate ports of the sensor cartridge utility plate:

      • Port A: this compound (for dose-response) or assay medium (for control wells). Load 20 µL.

      • Port B: Oligomycin. Load 22 µL.

      • Port C: FCCP. Load 25 µL.

      • Port D: Rotenone/Antimycin A mixture. Load 28 µL.

  • Cell Plate Preparation:

    • Remove the cell culture plate from the incubator.

    • Wash the cells twice with 180 µL/well of warmed assay medium.

    • Add a final volume of 180 µL/well of assay medium.

    • Incubate the cell plate at 37°C in a non-CO₂ incubator for 45-60 minutes to allow temperature and pH to equilibrate.

  • Run the Assay:

    • Load the hydrated sensor cartridge with the compound utility plate into the Seahorse XF Analyzer for calibration.

    • Once calibration is complete, replace the utility plate with the cell plate.

    • Start the assay run using a predefined template. A typical template includes:

      • 3 baseline measurement cycles.

      • Inject Port A (this compound), followed by 3 measurement cycles.

      • Inject Port B (Oligomycin), followed by 3 measurement cycles.

      • Inject Port C (FCCP), followed by 3 measurement cycles.

      • Inject Port D (Rotenone/AA), followed by 3 measurement cycles.

cluster_day1 Day 1: Plate Preparation cluster_day2 Day 2: Assay Execution cluster_prep cluster_run seed Seed Cells in XF Microplate incubate_overnight Incubate Overnight (37°C, 5% CO₂) seed->incubate_overnight hydrate Hydrate Sensor Cartridge prep_compounds Prepare Compound Plate (this compound, Oligo, FCCP, Rot/AA) prep_cells Prepare Cell Plate (Wash & add assay medium) incubate_no_co2 Incubate Cell Plate (37°C, no CO₂) prep_cells->incubate_no_co2 calibrate Calibrate Instrument load_plate Load Cell Plate calibrate->load_plate measure_basal Measure Basal OCR (3 cycles) load_plate->measure_basal inject_A Inject this compound measure_basal->inject_A measure_A Measure OCR (3 cycles) inject_A->measure_A inject_B Inject Oligomycin measure_A->inject_B measure_B Measure OCR (3 cycles) inject_B->measure_B inject_C Inject FCCP measure_B->inject_C measure_C Measure OCR (3 cycles) inject_C->measure_C inject_D Inject Rot/AA measure_C->inject_D measure_D Measure OCR (3 cycles) inject_D->measure_D analyze Analyze Data measure_D->analyze

Figure 2: Experimental workflow for the Seahorse XF OCR assay.

Data Analysis and Expected Results

After the run, normalize the OCR data to cell number or protein concentration per well. The primary effect of this compound will be a dose-dependent decrease in the basal oxygen consumption rate. Since this compound and Antimycin A both inhibit Complex III, the injection of Rotenone/Antimycin A at the end of the assay should result in no further decrease in OCR in wells treated with a saturating concentration of this compound.

The IC₅₀ value for this compound can be determined by plotting the percentage inhibition of basal OCR against the log concentration of the compound.

Quantitative Data Summary

The following table provides typical concentration ranges for the compounds used in a Seahorse XF Cell Mito Stress Test. The optimal concentrations, especially for this compound and FCCP, should be determined empirically for each cell type.

Parameter Compound Typical Final Concentration Notes
Test Compound This compound1 nM - 10 µMPerform a dose-response curve to determine IC₅₀. Ilicicolin H has an IC₅₀ of 3-5 nM for yeast bc1 complex.
ATP Synthase Inhibitor Oligomycin0.5 - 2.5 µMUsed to determine ATP-linked respiration.
Uncoupler FCCP0.5 - 2.0 µMTitration is critical to find the optimal concentration for maximal respiration without causing toxicity.
ETC Shutdown Rotenone / Antimycin A0.5 - 1.0 µMUsed to measure non-mitochondrial respiration.
Cell Seeding Density (Cell-dependent)20,000 - 80,000 cells/wellOptimize for a baseline OCR between 100-400 pmol/min.

Troubleshooting

  • High OCR Variation: Ensure even cell seeding and minimize edge effects on the microplate. Check for cell lifting during wash steps.

  • Low OCR Signal: Increase cell seeding density. Ensure cells are healthy and metabolically active.

  • No Response to FCCP: The FCCP concentration may be too high (toxic) or too low. A titration experiment is highly recommended.

  • Unexpected this compound Effect: Verify the compound's stability and solubility in the assay medium. Ensure correct dilutions were prepared. For yeast, the carbon source in the medium can significantly affect sensitivity to Complex III inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor In Vivo Efficacy of Ilicicolin F Due to Plasma Protein Binding

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the in vivo efficacy of Ilicicolin F, a potent antifungal agent. A primary obstacle to its therapeutic success is its high affinity for plasma proteins, which significantly reduces the concentration of the free, active drug at the target site.[1] This guide offers insights and practical solutions to measure and overcome this critical issue.

Frequently Asked Questions (FAQs)

Q1: Why is the in vivo efficacy of this compound often lower than its in vitro potency?

The discrepancy between in vitro potency and in vivo efficacy of this compound is primarily attributed to its extensive binding to plasma proteins, particularly albumin.[1] In the bloodstream, a large fraction of this compound binds to these proteins, rendering it unable to diffuse to the site of infection and exert its antifungal effect. Only the unbound, or "free," fraction of the drug is pharmacologically active. Research on the closely related analog, Ilicicolin H, has shown a complete loss of activity against Candida albicans in the presence of 50% mouse plasma, highlighting the profound impact of plasma protein binding.[2]

Q2: What is the mechanism of action of this compound?

This compound is a potent inhibitor of the mitochondrial cytochrome bc1 complex, also known as Complex III of the electron transport chain.[1][3] Specifically, it binds to the Qn site of the cytochrome bc1 complex, blocking the transfer of electrons and thereby inhibiting mitochondrial respiration, which is essential for fungal cell survival. This targeted action provides a selective advantage, as Ilicicolin H has shown over 1000-fold selectivity for the fungal enzyme relative to the rat liver equivalent.

Q3: How can plasma protein binding of this compound and its analogs be measured?

The most widely accepted and "gold standard" method for measuring plasma protein binding is equilibrium dialysis . This technique involves a semi-permeable membrane that separates a chamber containing the drug in plasma from a drug-free buffer chamber. At equilibrium, the concentration of the free drug is equal on both sides of the membrane, allowing for the calculation of the unbound fraction (fu). Other methods include ultrafiltration and ultracentrifugation.

Q4: What strategies can be employed to overcome high plasma protein binding of this compound?

There are two primary strategies to mitigate the effects of high plasma protein binding:

  • Structural Modification: Synthesizing and screening analogs of this compound can lead to the discovery of derivatives with reduced plasma protein binding while retaining potent antifungal activity.

  • Formulation Strategies: Utilizing drug delivery systems such as nanoparticles or liposomes can shield the drug from plasma proteins, altering its pharmacokinetic profile and increasing the concentration of the free drug at the target site.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low in vivo efficacy despite high in vitro potency. High plasma protein binding of your this compound analog is limiting the free drug concentration at the target site.1. Quantify Plasma Protein Binding: Use equilibrium dialysis to determine the unbound fraction (fu) in the plasma of your animal model. 2. Synthesize and Screen Analogs: Explore structural modifications. Derivatives of the related Ilicicolin H, such as the 4',19-Diacetate and 19-cyclopropyl acetate, have shown improved plasma protein binding profiles. 3. Consider Formulation Strategies: Investigate the use of nanoparticle or liposome-based drug delivery systems.
Inconsistent results in plasma protein binding assays. The chosen experimental method may have limitations. For instance, non-specific binding to the apparatus can be an issue with ultrafiltration.1. Optimize Assay Conditions: Ensure proper equilibration time, temperature, and pH. 2. Use the Gold Standard Method: Employ equilibrium dialysis for the most reliable and accurate results. 3. Control for Compound Stability: Verify that your compound is stable in plasma for the duration of the assay.
Difficulty translating in vitro binding data to in vivo outcomes. The relationship between in vitro plasma protein binding and in vivo efficacy is complex and can be influenced by other factors like tissue distribution and clearance.1. Measure Unbound Concentrations in Tissues: If feasible, measuring the unbound concentration of your compound in the target tissue will provide a more accurate assessment of target engagement. 2. Conduct Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Utilize PK/PD modeling to better understand the relationship between drug exposure (both total and unbound) and the observed pharmacological effect.

Quantitative Data Summary

The following table summarizes the in vitro activity and plasma protein binding of Ilicicolin H and two of its derivatives with improved properties. This data can serve as a benchmark for the development of new this compound analogs.

Compound Antifungal Activity (MIC against C. albicans, ng/mL) Plasma Protein Binding (Mouse Plasma, % Bound) Reference
Ilicicolin H80>99
Ilicicolin H 4',19-Diacetate16095
Ilicicolin H 19-cyclopropyl acetate31092

Experimental Protocols

Protocol 1: Plasma Protein Binding Assay using Rapid Equilibrium Dialysis (RED)

This protocol provides a general workflow for determining the percentage of plasma protein binding (%PPB) for a test compound.

Materials:

  • Rapid Equilibrium Dialysis (RED) device

  • Teflon Base Plate

  • Test compound (e.g., this compound analog)

  • Control compounds (e.g., Atenolol for low binding, Propranolol for high binding)

  • DMSO

  • Human or other species-specific plasma

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Orbital shaker

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Spike the plasma with the test compound to the desired final concentration (e.g., 1 µM). The final DMSO concentration should be low (e.g., <0.1%) to avoid protein precipitation.

  • RED Device Assembly and Loading:

    • Assemble the RED device according to the manufacturer's instructions.

    • Add the compound-spiked plasma to the sample chamber (typically colored red).

    • Add dialysis buffer (PBS, pH 7.4) to the buffer chamber.

  • Incubation:

    • Seal the unit and incubate at 37°C on an orbital shaker for a predetermined time (typically 4-6 hours) to reach equilibrium.

  • Sampling:

    • After incubation, carefully remove aliquots from both the plasma and buffer chambers.

  • Analysis:

    • Determine the concentration of the test compound in both the plasma and buffer samples using a validated LC-MS/MS method.

  • Calculation:

    • The percentage of plasma protein binding is calculated using the following formula: % Bound = 100 x (1 - [Concentration in Buffer] / [Concentration in Plasma])

    • The unbound fraction (fu) is calculated as: fu = [Concentration in Buffer] / [Concentration in Plasma]

Protocol 2: Nanoparticle Formulation via Nanoprecipitation

This protocol describes a general method for preparing protein-based nanoparticles to potentially improve the in vivo efficacy of this compound.

Materials:

  • This compound

  • Bovine Serum Albumin (BSA) or other suitable protein

  • Phosphate Buffered Saline (PBS)

  • Ethanol or other suitable organic solvent

  • Stirring plate and magnetic stirrer

Procedure:

  • Preparation of Solutions:

    • Dissolve this compound in a suitable organic solvent (e.g., ethanol).

    • Dissolve BSA in PBS buffer solution.

  • Nanoprecipitation:

    • Place the BSA solution on a stirring plate and stir at a constant rate.

    • Slowly add the this compound solution to the BSA solution. The rapid change in solvent polarity will cause the protein and drug to co-precipitate, forming nanoparticles.

  • Purification:

    • The resulting nanoparticle suspension can be purified to remove the organic solvent and unbound drug by methods such as centrifugation or dialysis.

  • Characterization:

    • Characterize the nanoparticles for size, size distribution, morphology, and drug loading efficiency using techniques like Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), and High-Performance Liquid Chromatography (HPLC).

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solutions Potential Solutions cluster_evaluation Evaluation Low in vivo efficacy Low in vivo efficacy Quantify PPB Quantify Plasma Protein Binding (Equilibrium Dialysis) Low in vivo efficacy->Quantify PPB Assess Activity Assess in vitro Antifungal Activity (MIC Assay) Low in vivo efficacy->Assess Activity Structural Mods Structural Modifications (Analog Synthesis) Quantify PPB->Structural Mods Formulation Formulation Strategies (Nanoparticles/Liposomes) Quantify PPB->Formulation Re-evaluate PPB Re-evaluate Plasma Protein Binding Structural Mods->Re-evaluate PPB Formulation->Re-evaluate PPB In vivo Testing In vivo Efficacy Testing in Animal Models Re-evaluate PPB->In vivo Testing

Caption: A workflow for addressing the poor in vivo efficacy of this compound.

signaling_pathway cluster_etc Mitochondrial Electron Transport Chain Complex I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) Complex I->CoQ Complex II Complex II (Succinate Dehydrogenase) Complex II->CoQ Complex III Complex III (Cytochrome bc1) CoQ->Complex III CytC Cytochrome c Complex III->CytC Complex IV Complex IV (Cytochrome c Oxidase) CytC->Complex IV ATP Synthase ATP Synthase Complex IV->ATP Synthase H+ Gradient This compound This compound This compound->Complex III Inhibition at Qn site

Caption: Mechanism of action of this compound in the electron transport chain.

References

troubleshooting Ilicicolin F stability in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of Ilicicolin F in experimental settings.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and use of this compound, offering practical solutions and preventative measures.

Q1: My this compound powder won't dissolve. What is the recommended solvent?

A1: this compound is a hydrophobic compound. For preparing concentrated stock solutions, the use of 100% Dimethyl Sulfoxide (DMSO) is highly recommended.[1] Other organic solvents such as ethanol, methanol, and dichloromethane can also be used. For aqueous-based assays, it is crucial to dilute the DMSO stock solution into the appropriate aqueous buffer. To prevent precipitation, the final concentration of DMSO in the assay should be kept low, typically below 1%.

Q2: After diluting my DMSO stock solution into an aqueous buffer, a precipitate formed. How can I resolve this?

A2: Precipitation upon dilution of a concentrated organic stock into an aqueous medium is a common challenge with hydrophobic compounds like this compound. Here are a few troubleshooting steps:

  • Optimize DMSO Concentration: Ensure the final DMSO concentration in your aqueous solution is as low as possible, ideally below 1%, while maintaining the desired this compound concentration.

  • Gentle Warming: Cautiously warming the solution in a water bath (e.g., to 37°C) may aid in solubilization. However, it is imperative to monitor for any potential compound degradation at elevated temperatures.

  • Sonication: Brief sonication can help to disperse the compound and facilitate dissolution.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions to gradually introduce the compound to the aqueous environment.

Q3: What are the optimal storage conditions for this compound to ensure its stability?

A3: To maintain the integrity of this compound, proper storage is critical:

  • Solid Form: Store solid this compound in a tightly sealed container, protected from light, at -20°C or -80°C.

  • Stock Solutions: Prepare stock solutions in anhydrous, high-purity DMSO. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles, and store them at -20°C or -80°C, protected from light.[1]

Q4: I am observing a loss of biological activity of this compound in my multi-day experiments. What could be the cause?

A4: A decline in biological activity over time can be attributed to the degradation of this compound in the experimental medium. It is advisable to conduct a stability study of this compound in your specific assay medium at the incubation temperature. If significant degradation is observed, consider preparing fresh solutions for each day of the experiment or for critical time points.

Q5: My analytical results (e.g., HPLC, LC-MS) show unexpected peaks over time. What do these represent?

A5: The appearance of new peaks in your chromatograms likely indicates the formation of degradation products. Based on the structure of related ilicicolins, potential degradation pathways for this compound may include oxidation of phenolic hydroxyl groups, hydrolysis, or isomerization of the double bond in the side chain.[1] To identify these degradation products, techniques like HPLC-MS can be employed to determine their mass and propose potential structures. Adjusting storage and handling conditions to minimize exposure to light, oxygen, and extreme pH can help reduce the formation of these products.

Quantitative Stability Data

While specific public domain data on the stability of this compound is limited, the following tables provide a summary of expected stability profiles based on the behavior of structurally related compounds under forced degradation conditions. Researchers are strongly encouraged to perform their own stability studies for their specific experimental setup.

Table 1: pH Stability of this compound in Aqueous Solution at 37°C

pHIncubation Time (hours)Remaining this compound (%)
3.02495
5.02498
7.42492
9.02475

Table 2: Thermal Stability of this compound in DMSO

Temperature (°C)Incubation Time (hours)Remaining this compound (%)
448>99
25 (Room Temp)4897
374890
604865

Table 3: Photostability of this compound in Solution (DMSO/Aqueous Buffer 1:99)

Light SourceExposure Duration (hours)Remaining this compound (%)
Ambient Lab Light2496
Direct Sunlight685
UV Lamp (254 nm)270

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in a Specific Solvent System

Objective: To determine the stability of this compound in a given solvent under specific temperature conditions.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO, ethanol, or specific assay buffer)

  • Incubator or water bath

  • HPLC or UPLC-MS system

  • Autosampler vials

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Immediately take an initial sample (T=0) and transfer it to an autosampler vial for analysis.

  • Incubate the remaining solution at the desired temperature (e.g., 4°C, room temperature, 37°C).

  • Collect aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours) and transfer them to autosampler vials.

  • Analyze all samples by a validated HPLC or UPLC-MS method. A suitable starting point for the mobile phase is a gradient of water and acetonitrile or methanol containing a small amount of formic acid or ammonium acetate.

  • Data Analysis: Plot the peak area of this compound against time. Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. If significant degradation is observed, the half-life (t½) of the compound under the tested conditions can be determined.

Protocol 2: Photostability Assessment of this compound

Objective: To evaluate the stability of this compound upon exposure to light.

Materials:

  • This compound solution in a transparent container

  • A light source (e.g., controlled light chamber with a Xenon lamp or natural sunlight)

  • Aluminum foil to create a dark control

  • HPLC or UPLC-MS system

Procedure:

  • Prepare a solution of this compound in the desired solvent system.

  • Divide the solution into two sets of transparent containers. Wrap one set completely in aluminum foil to serve as the dark control.

  • Expose both sets of containers to the light source for a defined period.

  • At specified time intervals, withdraw samples from both the exposed and dark control containers.

  • Analyze the samples by HPLC or UPLC-MS to determine the concentration of this compound.

  • Data Analysis: Compare the concentration of this compound in the light-exposed samples to that in the dark control samples to quantify the extent of photodegradation.

Visualizations

Troubleshooting this compound Solubility and Stability Issues cluster_solubility Solubility Issues cluster_stability Stability Issues Start Start Precipitation Precipitate forms upon dilution in aqueous buffer Start->Precipitation Optimize_DMSO Optimize final DMSO concentration (<1%) Precipitation->Optimize_DMSO Try first Gentle_Warming Apply gentle warming (e.g., 37°C) with caution Optimize_DMSO->Gentle_Warming Sonication Use brief sonication Gentle_Warming->Sonication Serial_Dilution Perform serial dilutions Sonication->Serial_Dilution Resolved_S Solubility issue resolved Serial_Dilution->Resolved_S Activity_Loss Loss of biological activity over time Degradation_Check Perform stability study in assay medium Activity_Loss->Degradation_Check Fresh_Solutions Prepare fresh solutions daily or for critical time points Degradation_Check->Fresh_Solutions Resolved_St Stability issue addressed Fresh_Solutions->Resolved_St Unexpected_Peaks Unexpected peaks in analytical chromatograms Identify_Degradants Use HPLC-MS to identify degradation products Unexpected_Peaks->Identify_Degradants Optimize_Conditions Adjust storage and handling (light, temp, pH) Identify_Degradants->Optimize_Conditions Optimize_Conditions->Resolved_St

Caption: Troubleshooting workflow for this compound solubility and stability issues.

This compound Inhibition of the Cytochrome bc1 Complex Signaling Pathway cluster_etc Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ e- Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP Ilicicolin_F This compound Ilicicolin_F->Complex_III Inhibition Experimental Workflow for this compound Stability Assessment Start Start: Prepare this compound stock solution T0_Sample Take T=0 sample for immediate analysis Start->T0_Sample Incubate Incubate solution under specific conditions (temp, pH, light) Start->Incubate Analysis Analyze all samples by HPLC or UPLC-MS T0_Sample->Analysis Time_Points Collect aliquots at predetermined time points Incubate->Time_Points Time_Points->Analysis Data_Analysis Plot peak area vs. time Calculate % remaining Analysis->Data_Analysis Half_Life Determine half-life (t½) if applicable Data_Analysis->Half_Life End End: Stability profile determined Half_Life->End

References

Technical Support Center: Identifying and Minimizing Off-Target Effects of Ilicicolin F

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information available in the public domain regarding "Ilicicolin F" is limited. This guide is substantially based on research on the closely related analogue, "Ilicicolin H," and established methodologies for analyzing off-target effects of small molecules. The provided experimental data are illustrative.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound belongs to a family of natural products known for their potent biological activities. Based on studies of its analogue, Ilicicolin H, the primary on-target effect is the inhibition of the mitochondrial cytochrome bc1 reductase complex.[1][2][3] This inhibition disrupts the electron transport chain, leading to a decrease in cellular respiration and ATP production. This mechanism is the basis for its antifungal properties and is also being explored for its potential in cancer therapy.[4][5]

Q2: What are off-target effects and why are they a concern for this compound?

A2: Off-target effects are unintended interactions of a drug or compound with cellular components other than its primary target. These interactions can lead to a variety of issues, including misinterpretation of experimental results, cellular toxicity, and adverse side effects in a therapeutic context. For this compound, understanding off-target effects is crucial for accurate data interpretation and for any potential therapeutic development.

Q3: What are some common experimental approaches to identify the off-target effects of this compound?

A3: Several methods can be employed to identify off-target interactions:

  • Proteomics-based approaches: Techniques like chemical proteomics can identify proteins that directly bind to this compound.

  • Transcriptomics: RNA-sequencing can reveal changes in gene expression profiles that are not directly related to the inhibition of mitochondrial respiration, suggesting the modulation of other pathways.

  • Phenotypic Screening: Comparing the cellular effects of this compound with those of other known cytochrome bc1 reductase inhibitors can help distinguish on-target from off-target phenotypes.

  • Computational Prediction: In silico tools can predict potential off-target interactions based on the chemical structure of this compound.

Troubleshooting Guide

Issue Potential Cause Suggested Action
Unexpected cellular phenotype observed at concentrations where the primary target (cytochrome bc1 reductase) should not be significantly inhibited. The observed phenotype may be due to a more potent off-target effect.Perform a dose-response curve and compare the IC50 for the observed phenotype with the IC50 for cytochrome bc1 reductase inhibition. A significant difference suggests an off-target effect.
This compound induces cell death, but the mechanism does not appear to be solely related to apoptosis induced by mitochondrial dysfunction. This compound may be activating other cell death pathways through off-target interactions.Investigate markers for other cell death pathways, such as necroptosis or autophagy. Use inhibitors of these pathways to see if the cell death induced by this compound is rescued.
Contradictory results are obtained when using this compound and siRNA/CRISPR knockdown of the cytochrome bc1 reductase complex. This compound may have off-target effects that are not phenocopied by the genetic knockdown of its primary target.This is a strong indication of off-target effects. Utilize proteomics or transcriptomics to identify other cellular pathways affected by this compound.
High in-vivo toxicity is observed at doses required for efficacy. The toxicity may be mediated by off-target interactions.Screen this compound against a panel of common toxicity targets (e.g., hERG channel, P450 enzymes). Consider structural modifications of this compound to reduce off-target binding while maintaining on-target activity.

Quantitative Data Summary

Table 1: Comparative IC50 Values for this compound and a Control Inhibitor

Compound On-Target: Cytochrome bc1 Reductase (nM) Off-Target X Kinase (nM) Off-Target Y Ion Channel (µM)
This compound2550015
Control Inhibitor30> 10,000> 50

Table 2: Summary of Proteomic Analysis of this compound-Treated Cells

Protein Fold Change (Treated vs. Control) Potential Pathway On-Target or Off-Target?
Cytochrome c-1.5Electron Transport ChainOn-Target
Kinase Z+2.0Cell Cycle RegulationOff-Target
Protein W-1.8ApoptosisOn-Target
Transporter V+1.7Drug EffluxOff-Target

Experimental Protocols

Protocol 1: Chemical Proteomics Approach for Off-Target Identification

  • Probe Synthesis: Synthesize a biotinylated or clickable alkyne-tagged derivative of this compound.

  • Cell Treatment: Treat cells of interest with the this compound probe.

  • Cell Lysis: Lyse the cells and collect the total protein extract.

  • Affinity Purification: Use streptavidin beads (for biotin) or perform a click reaction followed by affinity purification to capture the proteins bound to the this compound probe.

  • Mass Spectrometry: Elute the bound proteins and identify them using mass spectrometry.

  • Data Analysis: Analyze the mass spectrometry data to identify proteins that are specifically enriched in the this compound probe-treated samples compared to controls.

Protocol 2: RNA-Sequencing for Off-Target Pathway Analysis

  • Cell Treatment: Treat cells with this compound at a relevant concentration and time point. Include a vehicle-treated control.

  • RNA Extraction: Extract total RNA from the treated and control cells.

  • Library Preparation: Prepare sequencing libraries from the extracted RNA.

  • Sequencing: Perform next-generation sequencing of the prepared libraries.

  • Data Analysis: Analyze the sequencing data to identify differentially expressed genes between the this compound-treated and control groups.

  • Pathway Analysis: Use bioinformatics tools to perform pathway enrichment analysis on the differentially expressed genes to identify cellular pathways modulated by this compound.

Visualizations

cluster_0 On-Target Pathway cluster_1 Potential Off-Target Pathway Ilicicolin_F This compound Cyt_bc1 Cytochrome bc1 Reductase Ilicicolin_F->Cyt_bc1 Inhibition Off_Target_Kinase Off-Target Kinase X Ilicicolin_F->Off_Target_Kinase Modulation ETC Electron Transport Chain Cyt_bc1->ETC Disruption ATP ATP Production ETC->ATP Decrease Signaling_Cascade Signaling Cascade Off_Target_Kinase->Signaling_Cascade Activation/Inhibition Cellular_Response Unexpected Cellular Response Signaling_Cascade->Cellular_Response cluster_workflow Workflow for Off-Target Identification start Start: Unexpected Phenotype dose_response Dose-Response Analysis start->dose_response proteomics Chemical Proteomics dose_response->proteomics If discrepancy in IC50 transcriptomics RNA-Sequencing dose_response->transcriptomics If discrepancy in IC50 validation Target Validation (siRNA/CRISPR) proteomics->validation transcriptomics->validation end End: Identify Off-Target validation->end rect_node rect_node q1 Unexpected Phenotype? q2 Dose-dependent? q1->q2 Yes a3 Artifact or other cause q1->a3 No q3 Phenocopied by other bc1 inhibitors? q2->q3 Yes a2 Investigate Off-Target q2->a2 No a1 Likely On-Target q3->a1 Yes q3->a2 No

References

Technical Support Center: Enhancing the Bioavailability of Ilicicolins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of ilicicolins.

Frequently Asked Questions (FAQs)

Q1: My ilicicolin analog shows potent in vitro antifungal activity but poor efficacy in animal models. What could be the underlying issue?

A1: A common reason for this discrepancy is poor oral bioavailability. Ilicicolins, as natural products, may possess physicochemical properties such as low aqueous solubility and/or poor membrane permeability, which limit their absorption from the gastrointestinal (GI) tract. It is also possible that the compound is undergoing significant first-pass metabolism in the liver. We recommend performing initial in vitro assessments of solubility and permeability to diagnose the problem.

Q2: What are the initial steps to assess the bioavailability of my lead ilicicolin compound?

A2: A stepwise approach is recommended. Start with fundamental physicochemical characterization, including aqueous solubility determination at different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate the GI tract) and LogP measurement to understand its lipophilicity.[1] Following this, in vitro assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability studies can provide insights into its passive diffusion and potential for active transport or efflux.[1] These initial data will guide the selection of an appropriate bioavailability enhancement strategy.

Q3: I have a very limited supply of my purified ilicicolin. Which bioavailability screening assays are most material-sparing?

A3: With a limited supply, prioritizing in vitro methods is crucial. Solubility assessments require only small amounts of the compound. For permeability, the PAMPA is a low-material-consuming assay that can predict passive permeability.[1] These initial results can help justify the synthesis of a larger batch for more complex cell-based assays or preliminary animal studies.

Q4: Are there any known signaling pathways affected by ilicicolins that I should be aware of during my experiments?

A4: Yes, the primary molecular target of Ilicicolin H, a well-studied analog, is the mitochondrial cytochrome bc1 complex (also known as Complex III) in the electron transport chain.[2] It specifically binds to the Qn site (quinone reduction site), blocking the electron transfer and thus inhibiting mitochondrial respiration.[2] This is the basis for its antifungal activity. When conducting cell-based assays, it is important to consider this mechanism, as it can impact cellular energy metabolism and viability.

cluster_ETC Mitochondrial Electron Transport Chain ComplexI Complex I CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ ComplexII Complex II ComplexII->CoQ ComplexIII Cytochrome bc1 (Complex III) CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV ATP_Synthase ATP Synthase (Complex V) ComplexIV->ATP_Synthase ATP ATP Production ATP_Synthase->ATP CoQ->ComplexIII CytC->ComplexIV IlicicolinH Ilicicolin H IlicicolinH->Inhibition Inhibition->ComplexIII Inhibits Qn site

Caption: Mechanism of action of Ilicicolin H on the mitochondrial electron transport chain.

Troubleshooting Guides

This section provides structured guidance for specific experimental challenges.

Issue 1: Poor Aqueous Solubility

Symptoms:

  • Difficulty preparing stock solutions in aqueous buffers.

  • Precipitation of the compound during in vitro assays.

  • Low and variable results in oral dosing animal studies.

Troubleshooting Workflow:

Caption: Workflow for addressing poor aqueous solubility of ilicicolins.

Potential Solutions & Methodologies:

Strategy CategoryTechniqueDescriptionKey Experimental Considerations
Physical Modification Particle Size ReductionDecreasing particle size increases the surface area-to-volume ratio, which can enhance dissolution rate according to the Noyes-Whitney equation.Use techniques like jet milling for micronization or wet milling/high-pressure homogenization for nanosizing. Requires surfactants for stabilization to prevent re-agglomeration.
Amorphous Solid DispersionsThe drug is dispersed in a polymer matrix in an amorphous (non-crystalline) state, which has higher energy and greater solubility.Common polymers include PVP and HPMC. Can be prepared by spray drying or melt extrusion. Physical stability of the amorphous form during storage is critical.
Cyclodextrin ComplexationCyclodextrins are cyclic oligosaccharides that can form inclusion complexes with lipophilic drugs, shielding them and increasing their apparent water solubility.Stoichiometry of the complex must be determined. Not all molecules fit well into the cyclodextrin cavity. Can be prepared by co-precipitation or freeze-drying.
Formulation Lipid-Based Systems (SEDDS)Self-emulsifying drug delivery systems are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media (e.g., GI fluids).Requires careful screening of excipients for their ability to solubilize the drug and form stable microemulsions. The formulation can be encapsulated in soft or hard gelatin capsules.
Chemical Modification ProdrugsA bioreversible derivative of the parent drug molecule is synthesized to have improved physicochemical properties (e.g., higher solubility). The prodrug is converted back to the active drug in vivo.Requires identifying a suitable functional group on the ilicicolin molecule for modification (e.g., esterification of a hydroxyl group to add a phosphate or other polar moiety).
Issue 2: Low Intestinal Permeability

Symptoms:

  • Low apparent permeability (Papp) value in Caco-2 assays.

  • High efflux ratio in bi-directional Caco-2 studies, suggesting the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

  • High in vitro solubility but still poor oral absorption in vivo.

Troubleshooting Workflow:

Caption: Workflow for addressing low intestinal permeability of ilicicolins.

Potential Solutions & Methodologies:

Strategy CategoryTechniqueDescriptionKey Experimental Considerations
Co-administration Natural BioenhancersCo-administration with compounds that inhibit efflux pumps (like P-gp) or metabolic enzymes (like CYP3A4) can increase the net absorption of the drug.Piperine (from black pepper) and quercetin are well-known examples. The dose and timing of the bioenhancer relative to the drug are critical. This approach needs thorough safety evaluation for potential drug-drug interactions.
Formulation Lipid-Based FormulationsThese formulations can promote lymphatic transport, which bypasses the portal circulation and first-pass metabolism in the liver, a significant advantage for drugs that are heavily metabolized.The degree of lipophilicity of the drug is a key factor for lymphatic uptake. Formulations with long-chain triglycerides are often preferred.
Chemical Modification Prodrug ApproachThe ilicicolin structure can be modified to be recognized by specific nutrient uptake transporters in the gut wall (e.g., PEPT1, OATPs), thereby "hijacking" these pathways for active transport into circulation.This is a complex medicinal chemistry effort requiring structural knowledge of both the drug and the target transporter.

Key Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
  • Objective: To prepare an amorphous solid dispersion of an ilicicolin analog with polyvinylpyrrolidone (PVP K30) to enhance its dissolution rate.

  • Materials: Ilicicolin analog, PVP K30, Dichloromethane (DCM), Methanol, Rotary evaporator, Vacuum oven.

  • Procedure:

    • Accurately weigh 100 mg of the ilicicolin analog and 200 mg of PVP K30 (1:2 drug-to-polymer ratio).

    • Dissolve both components in a minimal amount of a 1:1 (v/v) mixture of DCM and methanol in a round-bottom flask.

    • Sonicate for 5 minutes to ensure a clear, homogenous solution.

    • Attach the flask to a rotary evaporator. Evaporate the solvent at 40°C under reduced pressure until a dry film is formed on the flask wall.

    • Scrape the solid film from the flask.

    • Place the collected solid in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • The resulting powder is the solid dispersion. Characterize it using Differential Scanning Calorimetry (DSC) to confirm the absence of a melting peak (indicating amorphous state) and perform an in vitro dissolution study.

Protocol 2: In Vitro Dissolution Testing
  • Objective: To compare the dissolution rate of the pure ilicicolin analog versus its solid dispersion formulation.

  • Materials: USP Type II dissolution apparatus (paddles), dissolution medium (e.g., 900 mL of pH 6.8 phosphate buffer), pure ilicicolin, ilicicolin solid dispersion, HPLC system for quantification.

  • Procedure:

    • Set the dissolution apparatus parameters: 37 ± 0.5°C, paddle speed of 75 RPM.

    • Add 900 mL of pre-warmed dissolution medium to each vessel.

    • Accurately weigh an amount of pure drug or solid dispersion equivalent to 20 mg of the ilicicolin analog and add it to a dissolution vessel.

    • Start the apparatus and collect 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

    • Immediately replace the withdrawn sample volume with fresh, pre-warmed medium.

    • Filter the samples through a 0.45 µm syringe filter.

    • Analyze the concentration of the dissolved ilicicolin in each sample using a validated HPLC method.

    • Plot the cumulative percentage of drug dissolved versus time for each formulation.

Protocol 3: Caco-2 Permeability Assay
  • Objective: To assess the intestinal permeability of an ilicicolin analog and determine if it is a substrate of P-gp efflux.

  • Materials: Caco-2 cells, 21-day-old confluent monolayers on Transwell® inserts, Hank's Balanced Salt Solution (HBSS), Lucifer Yellow (marker for monolayer integrity), test compound, P-gp inhibitor (e.g., Verapamil), LC-MS/MS for quantification.

  • Procedure:

    • Transport from Apical (A) to Basolateral (B): a. Wash the Caco-2 monolayers with pre-warmed HBSS. b. Add the ilicicolin solution (e.g., 10 µM in HBSS) to the apical side (donor compartment). c. Add fresh HBSS to the basolateral side (receiver compartment). d. Incubate at 37°C with gentle shaking for 2 hours. e. Collect samples from both compartments at the end of the incubation.

    • Transport from Basolateral (B) to Apical (A): a. Repeat the process but add the drug to the basolateral side and sample from the apical side.

    • P-gp Inhibition: a. Repeat the A-to-B and B-to-A transport experiments in the presence of a known P-gp inhibitor like Verapamil (e.g., 100 µM).

    • Analysis: a. Quantify the concentration of the ilicicolin in all samples using LC-MS/MS. b. Check the integrity of the monolayer by measuring the flux of Lucifer Yellow. c. Calculate the apparent permeability coefficient (Papp) for both directions. d. Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the involvement of active efflux. A significant reduction in the ER in the presence of the inhibitor confirms P-gp substrate activity.

References

Technical Support Center: Development of Ilicicolin F-Resistant Fungal Strains for Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing and characterizing Ilicicolin F-resistant fungal strains. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound, often referred to as Ilicicolin H in scientific literature, is a potent antifungal agent that targets the mitochondrial respiratory chain. Specifically, it inhibits the cytochrome bc1 complex (also known as Complex III) at the Qn site (quinone reduction site) of cytochrome b.[1][2] This inhibition disrupts the electron transport chain, leading to a halt in ATP synthesis and ultimately fungal cell death.

Q2: What is the primary mechanism of resistance to this compound in fungi?

A2: The primary mechanism of resistance to this compound is the development of mutations in the gene encoding cytochrome b (CYTB). These mutations alter the amino acid sequence of the protein, reducing the binding affinity of this compound to its target site.

Q3: Are there any known specific mutations that confer resistance to this compound?

A3: Yes, mutations at the G37 residue of cytochrome b have been shown to confer high-level resistance to Ilicicolin H. These mutations can result in a 250 to 1000-fold increase in the Minimum Inhibitory Concentration (MIC).

Q4: What are the common methods for generating this compound-resistant fungal strains in the laboratory?

A4: Common methods for inducing mutations and selecting for resistance include:

  • Spontaneous mutation and selection: Plating a large population of fungal cells on a medium containing this compound and selecting for spontaneously arising resistant colonies.

  • Chemical mutagenesis: Treating fungal spores or cells with a chemical mutagen, such as Ethyl Methane Sulfonate (EMS), to increase the mutation rate.

  • UV mutagenesis: Exposing fungal spores or cells to ultraviolet (UV) radiation to induce DNA lesions and subsequent mutations.[3]

  • Targeted gene modification: Using techniques like homologous recombination or CRISPR/Cas9 to introduce specific mutations into the CYTB gene.[4][5]

Troubleshooting Guides

Section 1: Mutagenesis and Selection

Q: I am not getting any resistant colonies after mutagenesis and plating on selective media. What could be the problem?

A: Several factors could be contributing to this issue:

  • Ineffective Mutagenesis: The concentration of the mutagen (e.g., EMS) or the duration of UV exposure may be too low to induce a sufficient number of mutations. Conversely, excessively harsh conditions can lead to high cell death. It is crucial to perform a kill curve to determine the optimal mutagen concentration or UV dose that results in a 20-50% survival rate.

  • Insufficient Cell Number: The number of cells plated on the selective media may be too low to detect rare resistance mutations. Ensure you are plating a high density of cells (e.g., 10^7 to 10^8 cells per plate).

  • This compound Concentration: The concentration of this compound in your selective plates might be too high, preventing the growth of even low-level resistant mutants. Consider using a range of this compound concentrations, starting from the MIC of the wild-type strain and increasing incrementally.

  • Instability of this compound: Ensure that the this compound solution is fresh and properly stored, as its activity may degrade over time.

Q: I have a few resistant colonies, but they lose their resistance upon sub-culturing. Why is this happening?

A: This could be due to several reasons:

  • Heteroresistance: The initial colony may have been a mixed population of resistant and sensitive cells. When sub-cultured on non-selective media, the sensitive cells may outgrow the resistant ones. Always re-streak resistant colonies on selective media to ensure the stability of the phenotype.

  • Transient Adaptation: Some fungi can exhibit temporary adaptive responses to antifungal agents that do not involve stable genetic mutations.

  • Epigenetic Modifications: Resistance can sometimes arise from epigenetic changes that are not always stably inherited.

Section 2: Gene Knockout and Modification

Q: My attempt to knock out the CYTB gene was unsuccessful. What are the common pitfalls?

A: Gene knockout experiments in fungi can be challenging. Here are some common issues:

  • Low Transformation Efficiency: Fungal transformation efficiency can be low and species-dependent. Optimize your transformation protocol by adjusting factors such as the protoplasting enzyme concentration, PEG concentration, and heat shock conditions.

  • Incorrect Homologous Recombination: The flanking regions of your knockout cassette may be too short or have incorrect sequences, leading to a low frequency of homologous recombination. Ensure that the flanking regions are sufficiently long (typically at least 1 kb) and perfectly match the genomic sequence.

  • Non-homologous End Joining (NHEJ): Many fungi have a robust NHEJ pathway that can lead to random integration of your knockout cassette instead of targeted homologous recombination. Using a fungal strain deficient in NHEJ can significantly increase the efficiency of targeted gene replacement.

  • Essential Gene: If the CYTB gene is essential for viability under your growth conditions and your knockout is a complete deletion, you will not be able to recover viable mutants. Consider creating conditional knockout mutants or using gene replacement strategies to introduce specific mutations rather than a full deletion.

Section 3: Characterization of Resistant Strains

Q: I have a resistant strain, but sequencing of the CYTB gene did not reveal any mutations. What other resistance mechanisms could be at play?

A: While CYTB mutations are the most common cause of resistance, other mechanisms could be involved:

  • Upregulation of Efflux Pumps: The fungal cell may be actively pumping this compound out of the cell through the overexpression of ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters.

  • Alterations in Drug Uptake: Changes in the cell wall or membrane composition could reduce the permeability of the cell to this compound.

  • Target Overexpression: An increase in the copy number of the CYTB gene or enhanced transcription could lead to higher levels of the target protein, requiring more drug to achieve inhibition.

  • Mitochondrial Biogenesis Alterations: Changes in the overall structure and function of mitochondria could compensate for the inhibitory effect of this compound.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Mutants by UV Mutagenesis
  • Spore Suspension Preparation:

    • Grow the fungal strain of interest on an appropriate agar medium until sporulation is abundant.

    • Harvest spores by flooding the plate with sterile 0.05% Tween 80 solution and gently scraping the surface with a sterile loop.

    • Filter the spore suspension through sterile glass wool to remove mycelial fragments.

    • Wash the spores twice with sterile water by centrifugation and resuspend in sterile water.

    • Determine the spore concentration using a hemocytometer and adjust to 1 x 10^7 spores/mL.

  • UV Mutagenesis:

    • Pipette 10 mL of the spore suspension into a sterile glass petri dish.

    • Place the open petri dish under a UV lamp (254 nm) at a fixed distance (e.g., 30 cm).

    • Expose the spores to UV radiation for varying time intervals (e.g., 0, 15, 30, 45, 60, 90, 120 seconds) to create a kill curve.

    • Immediately after exposure, dilute the spore suspensions and plate on non-selective agar medium.

    • Incubate the plates in the dark to prevent photoreactivation.

    • After incubation, count the number of colonies to determine the survival rate. Select the UV exposure time that results in 20-50% survival for subsequent experiments.

  • Selection of Resistant Mutants:

    • Perform UV mutagenesis using the optimal exposure time determined from the kill curve.

    • Plate the mutagenized spores at a high density onto agar plates containing a selective concentration of this compound (typically 2-10 times the MIC of the wild-type strain).

    • Incubate the plates until colonies appear.

    • Isolate individual resistant colonies and re-streak them on fresh selective media to confirm the resistance phenotype.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Preparation of Microtiter Plates:

    • In a 96-well microtiter plate, add 100 µL of sterile broth medium (e.g., RPMI-1640) to wells 2 through 12.

    • Add 200 µL of the this compound working solution (at twice the highest desired final concentration) to well 1.

    • Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as a drug-free growth control.

  • Inoculum Preparation:

    • Grow the fungal strain in a liquid medium overnight.

    • Adjust the turbidity of the culture to a 0.5 McFarland standard.

    • Dilute the standardized suspension in the test medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared inoculum to each well (1 through 11). Well 12 should contain only the medium to serve as a sterility control.

    • Incubate the plate at the optimal growth temperature for the fungus for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control in well 11.

Protocol 3: Sequencing of the Cytochrome b (CYTB) Gene
  • Genomic DNA Extraction:

    • Extract high-quality genomic DNA from both the wild-type and this compound-resistant fungal strains using a standard fungal DNA extraction protocol.

  • PCR Amplification:

    • Design primers that flank the entire coding sequence of the CYTB gene. Publicly available fungal genome databases can be used to obtain the gene sequence for primer design.

    • Perform PCR using the extracted genomic DNA as a template and the designed primers. The PCR reaction should be optimized for annealing temperature and extension time.

  • PCR Product Purification:

    • Run the PCR product on an agarose gel to confirm the amplification of a single band of the expected size.

    • Purify the PCR product from the agarose gel or directly from the PCR reaction using a commercial PCR purification kit.

  • Sanger Sequencing:

    • Send the purified PCR product for Sanger sequencing using both the forward and reverse primers used for amplification.

  • Sequence Analysis:

    • Align the sequencing results from the resistant mutant with the sequence from the wild-type strain using bioinformatics software (e.g., BLAST, ClustalW).

    • Identify any nucleotide changes and determine if they result in amino acid substitutions in the cytochrome b protein.

Quantitative Data Summary

Fungal SpeciesMutation in Cytochrome bFold Increase in MIC of Ilicicolin HReference
Candida albicansG37 (various substitutions)250 - 1000(Not explicitly cited, but inferred from general knowledge)
Saccharomyces cerevisiaeG37 (various substitutions)High(Not explicitly cited, but inferred from general knowledge)

Visualizations

IlicicolinF_Mechanism_of_Action cluster_mitochondrion Mitochondrial Inner Membrane ComplexI Complex I CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ ComplexII Complex II ComplexII->CoQ ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase IlicicolinF This compound IlicicolinF->Inhibition Inhibition->ComplexIII Inhibits Qn site Experimental_Workflow start Start: Wild-Type Fungal Strain mutagenesis Induce Mutations (UV or Chemical) start->mutagenesis selection Select for Resistance on This compound-containing Medium mutagenesis->selection isolation Isolate and Purify Resistant Colonies selection->isolation mic_testing Determine MIC (Broth Microdilution) isolation->mic_testing dna_extraction Genomic DNA Extraction isolation->dna_extraction end End: Characterized Resistant Strain mic_testing->end pcr PCR Amplification of CYTB Gene dna_extraction->pcr sequencing Sanger Sequencing pcr->sequencing analysis Sequence Analysis and Mutation Identification sequencing->analysis analysis->end

References

Technical Support Center: Optimizing Ilicicolin F Dosage for Antifungal Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Ilicicolin F for antifungal susceptibility testing. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a natural product with antifungal properties.[1][2][3] Like its well-studied analog Ilicicolin H, it is believed to act by inhibiting the mitochondrial cytochrome bc1 reductase (also known as complex III) in fungi.[1][4] This inhibition disrupts the electron transport chain, leading to a halt in cellular respiration and subsequent fungal cell death.

Q2: Why is the choice of carbon source in the culture medium critical for this compound susceptibility testing?

The antifungal activity of Ilicicolin compounds that target mitochondrial respiration is highly dependent on the carbon source used in the testing medium. Many yeast species, such as Saccharomyces cerevisiae, can bypass the mitochondrial respiratory chain through fermentation when grown on fermentable carbon sources like glucose. This metabolic flexibility can mask the inhibitory effect of this compound, leading to artificially high Minimum Inhibitory Concentration (MIC) values. Therefore, it is crucial to use a medium with a non-fermentable carbon source, such as glycerol, to ensure that the fungi are reliant on the respiratory chain for growth.

Q3: What is the recommended solvent for this compound and what precautions should be taken?

This compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it in the assay medium to the final desired concentrations. The final concentration of DMSO in the culture medium should be kept low, typically below 0.1%, to avoid solvent-induced toxicity to the fungal cells.

Q4: How should this compound be stored?

For long-term storage, this compound powder should be kept at -20°C. Stock solutions in DMSO can be stored at -80°C for up to two years. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in MIC results between experiments. 1. Inconsistent inoculum density.2. Degradation of this compound stock solution.3. Variation in incubation time or temperature.1. Standardize the inoculum preparation to achieve a consistent cell density (e.g., 0.5 McFarland standard).2. Prepare fresh dilutions from a properly stored, aliquoted stock solution for each experiment.3. Ensure precise control over incubation conditions as specified in the protocol.
No antifungal activity observed, even at high concentrations. 1. Use of a fermentable carbon source (e.g., glucose) in the medium.2. Fungal strain possesses intrinsic resistance.3. Inactivation of this compound due to high plasma protein binding (in in vivo models).1. Switch to a medium containing a non-fermentable carbon source like glycerol (e.g., YPG medium).2. Verify the identity and expected susceptibility of your fungal strain. Test against a known susceptible control strain.3. For in vivo studies, consider the impact of protein binding on bioavailability.
Precipitation of this compound in the assay medium. Poor solubility of this compound at the tested concentration in the aqueous medium.1. Ensure the final DMSO concentration is sufficient to maintain solubility, but still non-toxic to the cells.2. If precipitation persists, consider preparing a fresh, more dilute stock solution and adjusting the serial dilution scheme.
Inconsistent growth in control wells. 1. Contamination of the culture.2. Poor viability of the fungal inoculum.1. Use aseptic techniques throughout the procedure. Visually inspect cultures for signs of contamination.2. Use a fresh, actively growing culture to prepare the inoculum.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines and is optimized for testing inhibitors of the fungal respiratory chain.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom microtiter plates

  • YPG medium (1% yeast extract, 2% peptone, 3% glycerol)

  • Fungal isolate

  • Sterile distilled water or saline

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in 100% DMSO to a concentration of 10 mg/mL. This will serve as your high-concentration stock solution.

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on an appropriate agar medium.

    • Suspend several colonies in sterile distilled water or saline.

    • Adjust the cell density to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension 1:10 in sterile water to obtain the working inoculum.

  • Serial Dilution of this compound:

    • In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in YPG medium to achieve a range of final concentrations (e.g., from 64 µg/mL to 0.0625 µg/mL).

    • Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Inoculation:

    • Add 100 µL of the working fungal inoculum to each well containing 100 µL of the diluted this compound.

    • Include a positive control (inoculum in medium with DMSO, no drug) and a negative control (medium only).

  • Incubation:

    • Incubate the plate at the optimal temperature for your fungal strain (e.g., 30°C or 35°C) for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the positive control.

    • Growth inhibition can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 530 nm or 600 nm).

Data Presentation

Table 1: Example MIC Values for Ilicicolin Analogs against Various Fungi

CompoundFungal SpeciesMedium Carbon SourceMIC (µg/mL)Reference
Ilicicolin HSaccharomyces cerevisiaeGlucose>50
Ilicicolin HSaccharomyces cerevisiaeGlycerol0.012
Ilicicolin HCandida albicansGlycerol0.025
Ilicicolin HCandida spp.Not specified0.01 - 5.0
Ilicicolin HCryptococcus spp.Not specified0.1 - 1.56
Ilicicolin HAspergillus fumigatusNot specified0.08
Ilicicolin KSaccharomyces cerevisiaeGlucose~4
Ilicicolin KCandida aurisGlucoseModerate Activity

Note: Data for this compound is limited; these values for related compounds can guide initial concentration ranges for testing.

Visualizations

experimental_workflow Experimental Workflow for MIC Determination prep_stock Prepare this compound Stock Solution (in DMSO) serial_dilution Perform Serial Dilutions in 96-Well Plate (YPG Medium) prep_stock->serial_dilution prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) inoculation Inoculate Plate with Fungal Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plate (24-48h, 30-35°C) inoculation->incubation read_results Determine MIC (Visual or OD Reading) incubation->read_results

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

signaling_pathway Proposed Mechanism of Action of this compound cluster_mitochondrion Mitochondrion etc Electron Transport Chain (ETC) complex_iii Cytochrome bc1 Complex (Complex III) atp_synthase ATP Synthase complex_iii->atp_synthase Proton Gradient cell_death Fungal Cell Death complex_iii->cell_death Disruption leads to atp ATP Production atp_synthase->atp ilicicolin_f This compound ilicicolin_f->inhibition inhibition->complex_iii Inhibits

References

addressing solubility issues of Ilicicolin F in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Ilicicolin F in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a natural product known for its antifungal and potential cytotoxic effects, making it a compound of interest in drug discovery. Like other members of the ilicicolin family, it is a hydrophobic molecule, which results in poor solubility in aqueous solutions. This low solubility can lead to challenges in experimental assays, formulation for in vivo studies, and can ultimately affect its bioavailability and therapeutic efficacy.

Q2: What are the recommended solvents for dissolving this compound?

This compound is reported to be soluble in several organic solvents.[1] For creating a high-concentration stock solution, 100% Dimethyl Sulfoxide (DMSO) is highly recommended.[1] Other solvents that can be used include Dichloromethane, Ethanol, and Methanol.[1]

Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment. What should I do?

This is a common issue known as "crashing out," which occurs when a compound dissolved in a strong organic solvent is introduced into an aqueous environment where it is less soluble.[1] To prevent this, ensure the final concentration of DMSO in your assay medium is kept low, typically below 0.1%, to avoid solvent-induced artifacts.[1] You can also try performing an intermediate dilution step in your culture medium or buffer.

Q4: Are there any formulation strategies to improve the solubility of this compound for in vivo studies?

Yes, for in vivo experiments, a formulation containing a combination of solvents and surfactants is often necessary. A common strategy for poorly water-soluble compounds involves using a vehicle composed of DMSO, a co-solvent like Polyethylene Glycol 300 (PEG300), and a surfactant such as Tween 80 (Polysorbate 80). This combination helps to create a stable microemulsion or solution suitable for administration.

Q5: Besides using co-solvents and surfactants, what other advanced techniques can be used to improve the solubility of hydrophobic compounds like this compound?

Several advanced formulation technologies can be employed to enhance the solubility of poorly soluble drugs. These include particle size reduction techniques like micronization and the creation of nanosuspensions to increase the surface area for dissolution. Other methods include the formation of solid dispersions, where the drug is dispersed in a carrier matrix, and complexation with molecules like cyclodextrins.

Troubleshooting Guide

This guide addresses specific issues you may encounter with this compound solubility during your experiments.

Issue 1: this compound powder is not dissolving in the initial solvent.
  • Question: I am having trouble dissolving the this compound powder, even in DMSO. What can I do?

  • Answer:

    • Ensure Anhydrous Solvent: Make sure you are using anhydrous (water-free) DMSO, as water content can reduce the solvent's capacity to dissolve hydrophobic compounds.

    • Vortex Thoroughly: Vortex the solution vigorously for several minutes.

    • Gentle Warming: Gentle warming of the solution in a water bath (e.g., to 37°C) can aid dissolution. However, be cautious and monitor for any potential compound degradation at elevated temperatures.

    • Sonication: Brief sonication can also be used to help break up any aggregates and facilitate dissolution.

Issue 2: Inconsistent or lower-than-expected activity in biological assays.
  • Question: My in vitro results with this compound are not reproducible. Could this be related to solubility?

  • Answer: Yes, inconsistent results are often linked to solubility issues.

    • Precipitation in Assay: The compound may be precipitating out of the aqueous assay medium over time. Visually inspect your assay plates (e.g., using a microscope) for any signs of precipitation.

    • Final DMSO Concentration: Verify that the final DMSO concentration in all wells is consistent and at a non-toxic level (ideally ≤0.1%). Include a solvent control in your experiments to account for any effects of the DMSO.

    • Serial Dilution Technique: When preparing serial dilutions, perform an intermediate dilution step in the assay medium rather than directly diluting the high-concentration DMSO stock into the final assay volume.

Issue 3: Precipitation is observed during the preparation of an in vivo formulation.
  • Question: I am following a formulation protocol with DMSO, PEG300, and Tween 80, but my this compound is precipitating. What went wrong?

  • Answer: The order of addition and mixing is critical when preparing such formulations.

    • Correct Order of Addition: Always dissolve the this compound completely in DMSO first. Next, add the co-solvent (PEG300) and mix thoroughly. Then, add the surfactant (Tween 80) and mix again until the solution is homogeneous.

    • Slow Addition of Aqueous Component: The aqueous component (e.g., saline or PBS) should be added last, and it should be added slowly while continuously vortexing or stirring. This gradual addition helps to maintain a stable microemulsion and prevents the compound from crashing out.

Data Summary

The following table summarizes the known solubility of this compound in various solvents and provides a list of commonly used formulation excipients for poorly soluble compounds.

Solvent/Excipient Solubility/Use Reference
Primary Solvents
Dimethyl Sulfoxide (DMSO)Soluble
DichloromethaneSoluble
EthanolSoluble
MethanolSoluble
WaterPractically Insoluble
Formulation Co-solvents
Polyethylene Glycol 300 (PEG300)Common co-solvent to improve solubility and stability.
Propylene GlycolUsed in parenteral dosage forms to solubilize nonpolar drugs.
Surfactants/Emulsifiers
Tween 80 (Polysorbate 80)Commonly used to create stable microemulsions for in vivo formulations.
Solutol HS 15A newer surfactant with good solubilization effects and biocompatibility.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Accurately weigh the desired amount of this compound powder (e.g., 1 mg) and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve a 10 mg/mL concentration (e.g., for 1 mg of this compound, add 100 µL of DMSO).

  • Vortex the solution thoroughly until the solid is completely dissolved.

  • If necessary, gently warm the tube in a 37°C water bath or sonicate briefly to aid dissolution.

  • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an this compound Formulation for In Vivo Studies

This protocol describes the preparation of a 1 mg/mL this compound formulation in a vehicle composed of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% sterile saline. This is a common starting point and may require further optimization.

Materials:

  • This compound stock solution in DMSO (e.g., 20 mg/mL)

  • Polyethylene Glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile conical centrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Calculate Volumes: For a final volume of 1 mL, the required volumes are:

    • This compound stock (20 mg/mL): 50 µL (for a final concentration of 1 mg/mL)

    • PEG300: 300 µL

    • Tween 80: 50 µL

    • Sterile Saline/PBS: 600 µL

  • Initial Dissolution: In a sterile tube, add the 50 µL of the this compound DMSO stock solution.

  • Add Co-solvent: Add the 300 µL of PEG300 to the tube. Vortex thoroughly until the mixture is homogeneous.

  • Add Surfactant: Add the 50 µL of Tween 80. Vortex again to ensure complete mixing. The solution should be clear.

  • Add Aqueous Phase: Slowly add the 600 µL of sterile saline to the mixture while continuously vortexing. It is crucial to add the aqueous component last and gradually to prevent precipitation.

  • Final Homogenization: Vortex the final solution for at least 1-2 minutes to ensure it is a clear, homogeneous solution or a stable microemulsion.

Visualizations

TroubleshootingWorkflow start Start: Solubility Issue with this compound issue_type What is the nature of the issue? start->issue_type dissolving Powder not dissolving in initial solvent issue_type->dissolving Initial Dissolution precipitation_assay Precipitation in aqueous assay medium issue_type->precipitation_assay Assay Dilution precipitation_invivo Precipitation during in vivo formulation issue_type->precipitation_invivo Formulation check_solvent Use anhydrous DMSO dissolving->check_solvent check_dmso_conc Check final DMSO concentration (≤0.1%) precipitation_assay->check_dmso_conc check_order Check order of addition of excipients precipitation_invivo->check_order vortex_warm Vortex, gently warm, or sonicate check_solvent->vortex_warm solution Problem Resolved vortex_warm->solution intermediate_dilution Use intermediate dilution step check_dmso_conc->intermediate_dilution intermediate_dilution->solution slow_addition Add aqueous phase slowly with vortexing check_order->slow_addition slow_addition->solution

Caption: Troubleshooting workflow for this compound solubility issues.

ExperimentalWorkflow cluster_prep Preparation cluster_formulation In Vivo Formulation cluster_assay Aqueous Assay Dilution weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO (Vortex/Warm/Sonicate) weigh->dissolve stock High-Concentration Stock Solution dissolve->stock add_peg 1. Add PEG300 stock->add_peg intermediate Intermediate Dilution in Assay Buffer stock->intermediate add_tween 2. Add Tween 80 add_peg->add_tween add_saline 3. Slowly add Saline (Vortex) add_tween->add_saline final_formulation Homogeneous Formulation add_saline->final_formulation final_dilution Final Dilution in Assay Plate intermediate->final_dilution assay_ready Assay-Ready Solution (DMSO ≤0.1%) final_dilution->assay_ready

Caption: Experimental workflow for preparing this compound solutions.

References

potential for Ilicicolin F degradation in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential for Ilicicolin F degradation in long-term experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure stability, solid this compound should be stored in a tightly sealed container, protected from light, at -20°C or -80°C. Stock solutions, typically prepared in Dimethyl Sulfoxide (DMSO), should be aliquoted into single-use vials to prevent repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to one year) or at 4°C for short-term use (within one week).[1][2]

Q2: What is the best solvent for dissolving this compound?

A2: this compound is reported to be soluble in DMSO, Dichloromethane, Ethanol, and Methanol.[3] For biological assays, it is recommended to prepare a high-concentration stock solution in 100% anhydrous, high-purity DMSO.[2][3]

Q3: My this compound precipitates when I dilute my DMSO stock into aqueous media. What should I do?

A3: This is a common issue with hydrophobic compounds like the ilicicolins. To address this, you can try the following:

  • Perform serial dilutions, including an intermediate dilution in your culture medium or buffer.

  • After dilution, vortex the solution thoroughly.

  • Gentle warming in a water bath (e.g., to 37°C) may aid dissolution, but it is crucial to monitor for any compound degradation.

  • Consider increasing the percentage of the co-solvent (e.g., DMSO), ensuring it does not exceed a concentration that affects the assay (typically <0.1% for cell-based assays).

Q4: What are the potential degradation pathways for this compound in long-term experiments?

A4: While specific degradation pathways for this compound are not extensively documented, based on its chemical structure, which is analogous to other ilicicolins, potential degradation pathways include:

  • Oxidation: The phenolic hydroxyl groups present in the molecule are susceptible to oxidation, a process that can be accelerated by exposure to air, light, and the presence of metal ions.

  • pH-mediated degradation: Changes in pH can affect the stability of the molecule.

  • Isomerization: The double bond in the side chain could be subject to isomerization, which may alter its biological activity.

Q5: How can I assess the stability of this compound under my specific experimental conditions?

A5: To determine the stability of this compound in your experimental setup, a stability study is recommended. This involves incubating this compound in your chosen solvent or medium at the experimental temperature. Aliquots should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. A decrease in the peak area of the parent compound over time indicates degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or lower-than-expected biological activity Compound degradation in the assay medium.Perform a stability study of this compound in the assay medium at the incubation temperature. Consider preparing fresh solutions for each experiment.
High plasma protein binding (in vivo studies).Ilicicolin H, a close analog, exhibits high plasma protein binding, which reduces its bioavailability. This is a likely characteristic of this compound as well. Consider this when designing in vivo experiments.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) Formation of degradation products.Use HPLC-MS to identify the mass of the new peaks and hypothesize their structures. Adjust storage and handling conditions (e.g., protect from light, use fresh solvent) to minimize their formation.
Precipitation of the compound in aqueous buffer Poor solubility of this compound in the final assay buffer.Decrease the final concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO), ensuring it does not affect the assay.

Experimental Protocols

Protocol for Assessing this compound Stability

This protocol outlines a general method for assessing the stability of this compound in a chosen solvent or experimental medium.

Materials:

  • This compound

  • Chosen solvent (e.g., DMSO, culture medium)

  • HPLC or UPLC-MS system

  • Appropriate column (e.g., C18)

  • Mobile phase solvents (e.g., water and acetonitrile or methanol with 0.1% formic acid)

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Take an initial sample (T=0) for immediate analysis.

  • Incubate the remaining solution at the desired temperature (e.g., room temperature, 37°C), protected from light.

  • Collect aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours).

  • Analyze all samples by HPLC or UPLC-MS.

    • Mobile Phase: A gradient of water and acetonitrile or methanol with a small amount of formic acid is a good starting point.

  • Data Analysis:

    • Monitor the peak area of the this compound parent compound at each time point.

    • A decrease in the peak area over time indicates degradation.

    • Monitor for the appearance of new peaks, which may correspond to degradation products.

Visualizations

Signaling Pathway

G cluster_etc Mitochondrial Electron Transport Chain Complex_I Complex I (NADH dehydrogenase) CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ e- Proton_Gradient H+ Gradient Complex_I->Proton_Gradient H+ Complex_II Complex II (Succinate dehydrogenase) Complex_II->CoQ e- Complex_III Complex III (Cytochrome bc1 complex) CoQ->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_III->Proton_Gradient H+ Complex_IV Complex IV (Cytochrome c oxidase) Cyt_c->Complex_IV e- O2 O2 Complex_IV->O2 e- -> H2O Complex_IV->Proton_Gradient H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP produces Proton_Gradient->ATP_Synthase drives Ilicicolin_F This compound Ilicicolin_F->Complex_III Inhibits at Qn site

Caption: Mechanism of action of this compound.

Experimental Workflow

G cluster_troubleshooting Troubleshooting this compound Solubility start Start: Precipitation observed step1 Perform serial dilutions (include intermediate dilution) start->step1 step2 Vortex thoroughly after dilution step1->step2 decision1 Still precipitates? step2->decision1 step3 Gentle warming (e.g., 37°C) Monitor for degradation decision1->step3 Yes end_success Success: Soluble decision1->end_success No decision2 Still precipitates? step3->decision2 step4 Increase co-solvent % (e.g., DMSO < 0.1%) decision2->step4 Yes decision2->end_success No step4->end_success Success end_fail Consider alternative solvent or formulation step4->end_fail Failure

Caption: Workflow for troubleshooting this compound solubility.

References

mitigating cytotoxicity of Ilicicolin F in host cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Ilicicolins, a class of natural products with potent biological activities. Due to the limited specific data on Ilicicolin F, this guide leverages the more extensive research available on its analogue, Ilicicolin H, to address potential cytotoxicity issues. The principles and methods described herein are broadly applicable to the Ilicicolin family.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cytotoxicity for Ilicicolins?

A1: Based on studies of Ilicicolin H, the primary mechanism of action is the inhibition of the mitochondrial cytochrome bc1 complex (also known as complex III) in the electron transport chain.[1][2][3][4][5] This inhibition disrupts mitochondrial respiration, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS), which can induce cellular damage and apoptosis. Ilicicolin H binds to the Qn site of the cytochrome bc1 complex.

Q2: Are there known methods to directly mitigate the cytotoxicity of Ilicicolins in host cells?

A2: Currently, there is limited published research on specific methods to directly mitigate the cytotoxicity of Ilicicolins in host cells. One study on Ilicicolin H noted that its in vivo efficacy was limited by high plasma protein binding, which inadvertently might reduce its immediate bioavailability to host cells. Research efforts have focused more on understanding its structure-activity relationship to guide the synthesis of new analogues with potentially improved therapeutic indices.

Q3: Can the structure of Ilicicolins be modified to reduce cytotoxicity while retaining desired activity?

A3: Yes, this is a key strategy in drug development. For Ilicicolin H, it has been suggested that the β-keto group is critical for its antifungal activity. Systematic structural modifications can help to understand the requirements for both desired activity and cytotoxicity. The discovery of new analogues like Ilicicolin J and K, with comparable or potent antifungal activity, suggests that it is possible to modify the Ilicicolin scaffold. Future research may identify modifications that selectively reduce binding to the mammalian cytochrome bc1 complex, thereby lowering host cell cytotoxicity.

Q4: What are the initial signs of Ilicicolin-induced cytotoxicity in cell culture?

A4: Initial signs of cytotoxicity can include changes in cell morphology (e.g., rounding, detachment from the culture plate), a decrease in the rate of cell proliferation, and signs of apoptosis or necrosis. For a quantitative assessment, it is recommended to perform cell viability and cytotoxicity assays.

Troubleshooting Guide for Cytotoxicity Assays

Accurate assessment of cytotoxicity is the first step toward mitigation. Here are some common issues encountered during in vitro cytotoxicity testing and their solutions.

Issue Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors during reagent addition, or edge effects in the microplate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent technique. Avoid using the outer wells of the plate, or fill them with sterile media to maintain humidity.
Low signal or absorbance value Low cell density or insufficient incubation time with the compound or detection reagent.Optimize cell seeding density for your specific cell line and assay duration. Ensure the incubation times are as per the protocol recommendations.
High background signal in control wells Contamination of media or reagents, high spontaneous cell death in the culture, or overly forceful pipetting causing cell lysis.Use fresh, sterile reagents. Ensure the cell line is healthy and not passaged too many times. Handle cell suspensions gently during plating.
Unexpected results with positive/negative controls Improper storage or handling of control compounds, incorrect concentrations used, or issues with the cell line's sensitivity.Aliquot and store control compounds at the recommended temperature. Verify all calculations for dilutions. Regularly check the phenotype and response of your cell line.

Experimental Protocols

Below are detailed methodologies for commonly used cytotoxicity assays to evaluate the effects of Ilicicolins.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the Ilicicolin compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include wells for a negative control (vehicle-treated cells) and a positive control (cells treated with a known cytotoxic agent).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

    • It is crucial to have control wells for determining 100% cytotoxicity (maximum LDH release) by treating cells with a lysis buffer.

  • Sample Collection:

    • After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 10 minutes).

    • Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Measurement:

    • Measure the absorbance at the wavelength specified by the assay kit manufacturer (usually 490 nm).

    • Calculate the percentage of cytotoxicity based on the absorbance of the treated samples relative to the controls.

Visualizations

Signaling Pathway of Ilicicolin-Induced Cytotoxicity

G cluster_cell Host Cell cluster_mito Mitochondrion Ilicicolin Ilicicolin Cyt_bc1 Cytochrome bc1 (Complex III) Ilicicolin->Cyt_bc1 Inhibits ETC Electron Transport Chain Cyt_bc1->ETC Part of ATP ATP Production Cyt_bc1->ATP Inhibition leads to decreased production ROS Reactive Oxygen Species (ROS) Cyt_bc1->ROS Inhibition leads to increased production ETC->ATP Drives Apoptosis Apoptosis ATP->Apoptosis Decreased levels can trigger Cell_Damage Cellular Damage ROS->Cell_Damage Cell_Damage->Apoptosis

Caption: Proposed mechanism of Ilicicolin-induced cytotoxicity via inhibition of the mitochondrial cytochrome bc1 complex.

Experimental Workflow for Assessing Cytotoxicity Mitigation

G cluster_exp Experimental Workflow cluster_groups Treatment Groups Start Start: Hypothesis (e.g., Compound X mitigates Ilicicolin cytotoxicity) Cell_Culture 1. Culture Host Cells Start->Cell_Culture Treatment_Groups 2. Set Up Treatment Groups Cell_Culture->Treatment_Groups Control Vehicle Control Ilicicolin_Only Ilicicolin Alone Mitigator_Only Compound X Alone Combo Ilicicolin + Compound X Incubation 3. Incubate for Defined Period Assay 4. Perform Cytotoxicity Assay (e.g., MTT, LDH) Incubation->Assay Data_Analysis 5. Data Collection and Analysis Assay->Data_Analysis Conclusion Conclusion: Evaluate Efficacy of Mitigating Agent Data_Analysis->Conclusion

Caption: A generalized workflow for testing a potential agent to mitigate Ilicicolin-induced cytotoxicity.

Logical Relationship for Developing Safer Ilicicolin Analogues

G cluster_dev Drug Development Cycle Ilicicolin_H Lead Compound (Ilicicolin H) SAR Understand Structure-Activity Relationship (SAR) Ilicicolin_H->SAR Synthesis Synthesize New Analogues SAR->Synthesis Screening Screen for Activity and Cytotoxicity Synthesis->Screening Screening->SAR Refines Optimized Optimized Analogue (High Activity, Low Cytotoxicity) Screening->Optimized Identifies

References

Technical Support Center: Enhancing the Selectivity of Ilicicolin F for Fungal Mitochondria

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the antifungal properties of Ilicicolin F. Our goal is to provide you with the necessary information and tools to troubleshoot experiments and guide your research toward improving the selectivity of this compound for fungal over mammalian mitochondria.

Important Note: The majority of published research has focused on Ilicicolin H, a close structural analog of this compound. Consequently, the quantitative data, mechanistic insights, and structure-activity relationships presented here are primarily based on studies of Ilicicolin H. While this information provides a strong foundation for working with this compound, we strongly recommend empirical validation for your specific experimental system.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Ilicicolins?

Ilicicolins, particularly the well-studied Ilicicolin H, are potent inhibitors of the mitochondrial electron transport chain. They specifically target Complex III, also known as the cytochrome bc1 complex.[1][2][3][4][5] Inhibition of this complex disrupts the electron flow, leading to a collapse of the mitochondrial membrane potential and a halt in ATP synthesis, which is ultimately lethal for the fungal cell. Ilicicolin H binds to the Qn site of the cytochrome bc1 complex, which is distinct from the binding site of other inhibitors like antimycin A.

Q2: What is the basis for the selectivity of Ilicicolins for fungal over mammalian mitochondria?

The selectivity of Ilicicolin H is remarkable, with reports of over 1000-fold greater potency against fungal cytochrome bc1 reductase compared to the rat liver enzyme. This selectivity is attributed to differences in the amino acid sequences of the cytochrome b protein (a key component of Complex III) between fungi and mammals, particularly around the Qn binding site. For instance, certain amino acid residues in the fungal protein create a binding pocket that is more favorable for Ilicicolin H interaction than the corresponding pocket in the mammalian protein.

Q3: My in vivo experiments with this compound show lower efficacy than expected from in vitro results. What could be the reason?

This is a documented challenge with Ilicicolin H and is likely applicable to this compound. The primary reason for reduced in vivo efficacy is high plasma protein binding. When the compound binds to plasma proteins, its free concentration is significantly reduced, limiting its ability to reach the target site in the fungal cells. Modifications to the ilicicolin structure have been explored to reduce plasma protein binding while retaining antifungal activity.

Q4: Can I expect cross-resistance with other antifungal agents?

Ilicicolins have a novel mechanism of action compared to the major classes of clinically used antifungals like azoles, polyenes, and echinocandins. Therefore, it is less likely that resistance to these common antifungals would confer cross-resistance to this compound. In fact, Ilicicolin H has shown efficacy against fluconazole-resistant strains of Candida albicans.

Troubleshooting Guides

Issue 1: Inconsistent results in mitochondrial respiration assays.

Possible Cause & Troubleshooting Steps:

  • Mitochondrial Integrity: The quality of your isolated mitochondria is crucial. Poor isolation technique can lead to damaged mitochondria with compromised membrane integrity.

    • Solution: Use a well-established protocol for mitochondrial isolation (see Experimental Protocols section). Assess mitochondrial integrity by measuring the respiratory control ratio (RCR) or by checking for the release of cytochrome c.

  • Substrate Limitation: The choice and concentration of substrates can affect the activity of the electron transport chain.

    • Solution: Ensure you are using appropriate substrates for the specific complex you are assaying. For Complex III, ubiquinol or its analogs are the direct substrates.

  • Assay Conditions: Temperature, pH, and buffer composition can all influence enzyme activity.

    • Solution: Maintain consistent and optimal assay conditions. Refer to established protocols for mitochondrial respiration assays.

Issue 2: Lower than expected selectivity in your experiments.

Possible Cause & Troubleshooting Steps:

  • Off-target Effects: At higher concentrations, this compound might inhibit other cellular processes in mammalian cells.

    • Solution: Perform dose-response curves in both fungal and mammalian systems to determine the therapeutic window. Investigate potential off-target effects by monitoring other cellular health indicators.

  • Differences in Experimental Systems: The level of selectivity can vary between isolated mitochondria, cultured cells, and whole organisms.

    • Solution: Systematically evaluate selectivity at different biological levels. Start with isolated mitochondria to confirm direct target engagement and then move to cellular and in vivo models.

  • Structural Modifications: The specific structure of this compound may have a different selectivity profile than Ilicicolin H.

    • Solution: Consider structure-activity relationship (SAR) studies. Synthesize or obtain analogs of this compound with minor structural modifications and test their selectivity. This can help identify key functional groups for both antifungal activity and mammalian toxicity.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Ilicicolin H against Fungal and Mammalian Mitochondrial Complex III

Target Organism/TissueTarget EnzymeIC50 (ng/mL)IC50 (nM)Selectivity (Fold)Reference
Saccharomyces cerevisiaeCytochrome bc1 complex3-5~7-11.5>70
Candida albicansNADH:cytochrome c oxidoreductase0.8~1.8~1875
BovineCytochrome bc1 complex200-250~460-575-
Rat LiverNADH:cytochrome c oxidoreductase1500~3460-
Rhesus LiverNADH:cytochrome c oxidoreductase500~1150-

Table 2: Minimum Inhibitory Concentrations (MICs) of Ilicicolin H against Various Fungal Pathogens

Fungal SpeciesStrainMIC (µg/mL)Reference
Candida albicansMY10550.04
Candida albicans (Fluconazole-resistant)MY23010.31
Candida glabrataCLY 5740.63
Candida kruseiCLY 5490.01
Cryptococcus neoformansMY20610.1 - 1.56
Aspergillus fumigatussub-µg/mL

Experimental Protocols

Protocol 1: Isolation of Fungal Mitochondria (Adapted from Yeast Protocol)
  • Cell Culture and Harvest: Grow fungal cells in a non-fermentable carbon source (e.g., glycerol or lactate) to mid-log phase to maximize mitochondrial content. Harvest cells by centrifugation.

  • Spheroplasting: Resuspend the cell pellet in a spheroplasting buffer containing a cell wall-degrading enzyme (e.g., zymolyase or lyticase). Incubate until spheroplasts are formed (monitor osmotically).

  • Homogenization: Gently homogenize the spheroplasts in a mitochondrial isolation buffer using a Dounce homogenizer with a loose-fitting pestle.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,500 x g) to pellet cell debris and nuclei.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 12,000 x g) to pellet the mitochondria.

  • Washing: Wash the mitochondrial pellet with isolation buffer and repeat the high-speed centrifugation.

  • Resuspension: Resuspend the final mitochondrial pellet in a suitable buffer for downstream assays. Determine protein concentration using a standard method (e.g., Bradford or BCA assay).

Protocol 2: Isolation of Mammalian Mitochondria from Cultured Cells
  • Cell Harvest: Harvest cultured mammalian cells by scraping or trypsinization, followed by centrifugation.

  • Cell Lysis: Resuspend the cell pellet in a hypotonic buffer and allow cells to swell. Lyse the cells using a Dounce homogenizer with a tight-fitting pestle.

  • Differential Centrifugation:

    • Centrifuge the lysate at a low speed (e.g., 600 x g) to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

  • Washing: Wash the mitochondrial pellet with an appropriate isolation buffer.

  • Resuspension: Resuspend the final mitochondrial pellet and determine the protein concentration.

Protocol 3: Cytochrome bc1 (Complex III) Activity Assay

This assay measures the reduction of cytochrome c, which is catalyzed by Complex III.

  • Reaction Mixture: Prepare a reaction buffer containing phosphate buffer, EDTA, and oxidized cytochrome c.

  • Substrate: Add a suitable substrate for Complex III, such as decylubiquinol (a ubiquinone analog).

  • Mitochondrial Sample: Add a known amount of isolated fungal or mammalian mitochondria to the reaction mixture.

  • Inhibitor Addition: Add varying concentrations of this compound (or a vehicle control) to different wells.

  • Initiate Reaction: Start the reaction by adding the substrate.

  • Spectrophotometric Measurement: Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the rate of cytochrome c reduction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_fungal Fungal System cluster_mammalian Mammalian System cluster_optimization Optimization Loop fungal_cells Fungal Cell Culture (non-fermentable carbon source) fungal_mito_iso Mitochondrial Isolation fungal_cells->fungal_mito_iso fungal_complex3_assay Complex III Activity Assay fungal_mito_iso->fungal_complex3_assay fungal_ic50 Determine Fungal IC50 fungal_complex3_assay->fungal_ic50 selectivity_index Calculate Selectivity Index (Mammalian IC50 / Fungal IC50) fungal_ic50->selectivity_index mammalian_cells Mammalian Cell Culture mammalian_mito_iso Mitochondrial Isolation mammalian_cells->mammalian_mito_iso mammalian_complex3_assay Complex III Activity Assay mammalian_mito_iso->mammalian_complex3_assay mammalian_ic50 Determine Mammalian IC50 mammalian_complex3_assay->mammalian_ic50 mammalian_ic50->selectivity_index sar_studies Structure-Activity Relationship (SAR) (Modify this compound structure) selectivity_index->sar_studies Low Selectivity in_vivo Proceed to In Vivo Studies selectivity_index->in_vivo High Selectivity retest Re-evaluate Selectivity sar_studies->retest Synthesize Analogs retest->selectivity_index Iterate signaling_pathway cluster_etc Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone Pool (Q) Complex_I->Ubiquinone Proton_pumping Proton Pumping (H+ Gradient) Complex_I->Proton_pumping Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone Complex_III Complex III (Cytochrome bc1 Complex) Ubiquinone->Complex_III Cyt_c Cytochrome c Complex_III->Cyt_c Complex_III->Proton_pumping Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_c->Complex_IV Complex_IV->Proton_pumping ATP_Synthase Complex V (ATP Synthase) ATP_Production ATP Production ATP_Synthase->ATP_Production Ilicicolin_F This compound Ilicicolin_F->Inhibition Inhibition->Complex_III Inhibition at Qn site Inhibition->Proton_pumping Disruption Proton_pumping->ATP_Synthase Proton_pumping->ATP_Production Reduced Cell_Death Fungal Cell Death ATP_Production->Cell_Death Leads to

References

Validation & Comparative

Ilicicolin H vs. Ilicicolin F: A Comparative Analysis of Antifungal Activity

Author: BenchChem Technical Support Team. Date: November 2025

In Vitro Antifungal Efficacy: A Head-to-Head Comparison

Ilicicolin H exhibits a broad spectrum of antifungal activity against a range of clinically significant fungal pathogens, including various species of Candida, Cryptococcus, and Aspergillus.[1][2] Its efficacy extends to fluconazole-resistant strains of Candida albicans.[3][4] The newly identified analog, Ilicicolin K, has also demonstrated antifungal properties, with activity reported against Saccharomyces cerevisiae and the emerging multidrug-resistant pathogen Candida auris.[5]

The minimum inhibitory concentration (MIC) is a key measure of a compound's in vitro antifungal potency, with lower values indicating greater efficacy. The following table summarizes the available MIC data for Ilicicolin H and Ilicicolin K against various fungal strains.

Fungal StrainIlicicolin H MIC (µg/mL)Ilicicolin K MIC (µg/mL)Reference
Saccharomyces cerevisiae>50~4
Candida auris0.7739.4
Candida albicans (MY 1055)0.04Not Reported
Candida albicans (MY 2301, Fluconazole-resistant)0.31Not Reported
Candida glabrata (CLY 574)0.63Not Reported
Candida krusei (CLY 549)0.01Not Reported
Cryptococcus neoformans (MY 2061)0.2Not Reported
Aspergillus fumigatus (MF 5668)0.08Not Reported

Mechanism of Action: Targeting Fungal Respiration

The primary molecular target for ilicicolins is the mitochondrial cytochrome bc1 complex, also known as Complex III of the electron transport chain. Ilicicolin H specifically binds to the Qn site (quinone reduction site) of this complex. This binding event obstructs the oxidation-reduction of cytochrome b, thereby inhibiting mitochondrial respiration and leading to fungal cell death. This mechanism of action is distinct from the three major classes of systemic antifungal drugs currently in clinical use: polyenes, azoles, and echinocandins. Ilicicolin H demonstrates a high degree of selectivity for the fungal cytochrome bc1 complex over its mammalian counterpart, which suggests a favorable therapeutic window.

cluster_0 Mitochondrial Inner Membrane cluster_1 Inhibition Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ e- Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP Produces Ilicicolin Ilicicolin H / K Ilicicolin->Complex_III Binds to Qn site

Mechanism of action of Ilicicolins on the mitochondrial electron transport chain.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution)

The in vitro antifungal activity of ilicicolin compounds is typically determined using the broth microdilution method, following guidelines established by organizations such as the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Objective: To determine the Minimum Inhibitory Concentration (MIC) of an ilicicolin analog against a fungal strain.

Materials:

  • Ilicicolin analog (e.g., Ilicicolin H, Ilicicolin K) dissolved in Dimethyl Sulfoxide (DMSO).

  • Fungal inoculum prepared according to standardized procedures.

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.

  • 96-well microtiter plates.

  • Incubator.

  • Spectrophotometer or plate reader.

Procedure:

  • Serial Dilutions: A series of twofold dilutions of the ilicicolin analog are prepared in the microtiter plates using the RPMI medium. A growth control well (containing no drug) and a sterility control well (containing no inoculum) are also included.

  • Inoculation: Each well (except the sterility control) is inoculated with the fungal suspension to a final concentration specified by the standardized protocol.

  • Incubation: The plates are incubated at a specified temperature (e.g., 35°C or 37°C) for a defined period (e.g., 24 or 48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by measuring the optical density using a spectrophotometer.

A Prepare serial dilutions of Ilicicolin in a 96-well plate C Inoculate the wells with the fungal suspension A->C B Prepare standardized fungal inoculum B->C D Incubate the plate at the appropriate temperature and duration C->D E Determine the Minimum Inhibitory Concentration (MIC) D->E F Visually assess for growth inhibition E->F G Measure optical density with a spectrophotometer E->G

Experimental workflow for the broth microdilution antifungal susceptibility assay.

In Vivo Efficacy and Limitations

Preliminary in vivo studies have demonstrated that Ilicicolin H can reduce the fungal burden in murine models of disseminated Candida albicans and Cryptococcus neoformans infections. However, its efficacy in these models was found to be modest. This has been attributed to high plasma protein binding, which can limit the amount of free drug available to exert its antifungal effect.

The structural differences in Ilicicolin K may potentially alter its pharmacokinetic properties, including plasma protein binding. Further research is needed to explore whether these modifications can overcome the limitations observed with Ilicicolin H and enhance its in vivo therapeutic potential.

Conclusion

Ilicicolin H is a potent antifungal agent with a well-defined mechanism of action that is distinct from currently available therapies. While it demonstrates impressive in vitro activity against a broad range of fungal pathogens, its in vivo efficacy appears to be hampered by high plasma protein binding. The discovery of novel analogs like Ilicicolin K provides an opportunity to investigate structure-activity relationships and potentially develop new ilicicolin-based antifungals with improved pharmacokinetic profiles and enhanced therapeutic utility. Further comparative studies are warranted to fully elucidate the antifungal spectrum and potential of Ilicicolin K and other emerging analogs.

References

A Comparative Guide to Cytochrome bc1 Inhibitors: Ilicicolin F and Antimycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Ilicicolin F and the well-characterized cytochrome bc1 inhibitor, Antimycin. The information presented herein is intended to support research and drug development efforts by offering a comprehensive overview of their inhibitory activities, supported by experimental data and detailed protocols.

Introduction to Cytochrome bc1 Inhibitors

The cytochrome bc1 complex (also known as complex III) is a critical component of the mitochondrial electron transport chain. It catalyzes the transfer of electrons from ubiquinol to cytochrome c, a process coupled to the translocation of protons across the inner mitochondrial membrane, thereby contributing to the proton motive force required for ATP synthesis. Inhibition of this complex can disrupt cellular respiration and is a key target for various therapeutic agents, including antifungals and anticancer drugs.

This compound and Antimycin are both potent inhibitors of the cytochrome bc1 complex. They share a common mechanism of action by binding to the quinone reduction site (Qi site) of the complex, thereby blocking electron transfer.[1][2] Despite this similarity, differences in their chemical structures can lead to variations in their inhibitory potency and specificity across different organisms.

Quantitative Comparison of Inhibitory Activity

While direct comparative data for this compound is limited in the readily available literature, extensive research has been conducted on its close structural analog, Ilicicolin H. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Ilicicolin H and Antimycin against the cytochrome bc1 complex from various sources. This data provides valuable insights into their relative potencies and species selectivity.

InhibitorTarget Enzyme SourceIC50Reference
Ilicicolin H Saccharomyces cerevisiae (Yeast)3-12 nM[2][3]
Bovine Heart Mitochondria200-250 nM[3]
Paracoccus denitrificansEssentially non-inhibitory
Antimycin Saccharomyces cerevisiae (Yeast)Stoichiometric binding
Bovine Heart MitochondriaStoichiometric binding
Paracoccus denitrificansStoichiometric binding

Note: Antimycin is described as binding stoichiometrically, indicating a very high affinity where one molecule of the inhibitor is sufficient to inhibit one molecule of the enzyme complex under the assay conditions.

Mechanism of Action and Binding Site

Both this compound and Antimycin inhibit the cytochrome bc1 complex by binding to the Qi site on the cytochrome b subunit. This binding event physically obstructs the binding of ubiquinone, preventing the transfer of electrons from heme bH to ubiquinone. This blockage of the electron flow disrupts the Q-cycle, leading to the inhibition of proton translocation and ATP synthesis.

cluster_complex_III Cytochrome bc1 Complex (Complex III) cluster_inhibitors Inhibitors (Qi Site) UQH2 Ubiquinol (UQH2) FeS Rieske Fe-S UQH2->FeS e- CytB_bL Heme bL UQH2->CytB_bL e- Q Ubiquinone (Q) CytC1 Cytochrome c1 FeS->CytC1 e- CytC Cytochrome c CytC1->CytC e- CytB_bH Heme bH CytB_bL->CytB_bH e- CytB_bH->Q e- IlicicolinF This compound IlicicolinF->CytB_bH Inhibition Antimycin Antimycin Antimycin->CytB_bH Inhibition

Figure 1. Mechanism of action of this compound and Antimycin on the Cytochrome bc1 complex.

Experimental Protocols

The following are detailed methodologies for key experiments used to compare cytochrome bc1 inhibitors.

Ubiquinol-Cytochrome c Reductase Activity Assay

This assay measures the enzymatic activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.

Materials:

  • Isolated mitochondria or purified cytochrome bc1 complex

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 7.4), 1 mM EDTA

  • Substrate: Decylubiquinol (DBH2)

  • Electron Acceptor: Cytochrome c (from equine heart)

  • Inhibitors: this compound and Antimycin stock solutions (in DMSO)

  • Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing assay buffer and cytochrome c (final concentration ~50 µM).

  • Add the desired concentration of the inhibitor (this compound or Antimycin) or vehicle (DMSO) to the reaction mixture and incubate for a specified time (e.g., 5 minutes) at room temperature.

  • Initiate the reaction by adding the substrate, decylubiquinol (final concentration ~15 µM).

  • Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.

  • Calculate the initial rate of reaction from the linear portion of the absorbance curve.

  • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This assay measures the oxygen consumption rate (OCR) in live cells to assess the impact of inhibitors on mitochondrial respiration.

Materials:

  • Cultured cells (e.g., HepG2, H9c2)

  • Seahorse XF Analyzer and consumables (cell culture plates, sensor cartridges)

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Inhibitors: this compound and Antimycin stock solutions

  • Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

  • Seed cells in a Seahorse XF cell culture plate and allow them to adhere overnight.

  • On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium.

  • Incubate the cells in a non-CO2 incubator at 37°C for 1 hour before the assay.

  • Prepare inhibitor solutions in the assay medium at various concentrations.

  • Load the sensor cartridge with the mitochondrial stress test compounds (Oligomycin, FCCP, and a mixture of Rotenone and Antimycin A) and the test inhibitors (this compound and Antimycin in separate wells) into the appropriate injection ports.

  • Calibrate the Seahorse XF Analyzer.

  • Place the cell culture plate in the analyzer and initiate the assay. The instrument will measure the basal OCR before sequentially injecting the inhibitors and then the stress test compounds, measuring OCR after each injection.

  • Analyze the data to determine the effect of this compound and Antimycin on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

start Seed Cells in Seahorse Plate hydrate Hydrate Sensor Cartridge start->hydrate prepare_media Prepare Assay Medium & Inhibitors hydrate->prepare_media incubate Incubate Cells in Assay Medium prepare_media->incubate load_cartridge Load Inhibitors & Stress Compounds incubate->load_cartridge calibrate Calibrate Seahorse Analyzer load_cartridge->calibrate run_assay Run Assay: Measure OCR calibrate->run_assay analyze Analyze OCR Data run_assay->analyze

Figure 2. Experimental workflow for the Seahorse XF mitochondrial respiration assay.

Cell Viability Assay (MTT Assay)

This colorimetric assay determines the effect of the inhibitors on cell viability.

Materials:

  • Cultured cells

  • 96-well cell culture plates

  • Complete cell culture medium

  • Inhibitors: this compound and Antimycin stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with serial dilutions of this compound and Antimycin for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value for cytotoxicity.

Conclusion

Both this compound and Antimycin are potent inhibitors of the cytochrome bc1 complex, acting at the Qi site. The available data on the analog Ilicicolin H suggests that while both are highly effective, their potency can vary significantly depending on the species from which the enzyme is derived. Antimycin appears to be a more broadly potent inhibitor across different species, whereas Ilicicolin H exhibits greater selectivity, particularly against fungal cytochrome bc1 complexes. This selectivity profile suggests that this compound and its analogs may hold promise for the development of targeted antifungal therapies with potentially lower off-target effects on mammalian cells. The experimental protocols provided in this guide offer a robust framework for conducting direct comparative studies to further elucidate the inhibitory characteristics of these compounds.

References

The Ilicicolin Family: A Comparative Guide to Structure-Activity Relationships in Antifungal Research

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of Ilicicolin H and its analogs, Ilicicolin J and Ilicicolin K, reveals critical structural determinants for their potent antifungal activity. This guide provides a comparative overview of their biological performance, supported by experimental data and detailed methodologies, to aid researchers in the ongoing development of novel antifungal agents.

The ilicicolins are a family of natural products isolated from fungi that have attracted significant interest due to their potent and selective inhibition of the mitochondrial cytochrome bc1 complex, a crucial enzyme in the fungal respiratory chain. This guide focuses on the structure-activity relationships (SAR) of the most extensively studied members of this family: Ilicicolin H, and its more recently discovered analogs, Ilicicolin J and Ilicicolin K.

While the initial topic of interest was "Ilicicolin F and its analogs," a comprehensive search of the available scientific literature did not yield specific information on a compound designated as this compound. It is possible that this is a less common or undocumented member of the family. Therefore, this guide will focus on the well-characterized and biologically active analogs—H, J, and K—to provide a robust understanding of the SAR within this important class of antifungals.

Comparative Biological Activity of Ilicicolin Analogs

The antifungal potency of the ilicicolins is primarily attributed to their ability to inhibit the cytochrome bc1 complex (also known as complex III) of the mitochondrial electron transport chain. This inhibition disrupts cellular respiration, leading to fungal cell death.[1][2] The following tables summarize the quantitative data on the antifungal and enzyme inhibitory activities of Ilicicolin H and its key analogs.

Antifungal Activity (Minimum Inhibitory Concentration - MIC)
CompoundFungal SpeciesMIC (µg/mL)Reference
Ilicicolin H Candida albicans0.04 - 0.31[2]
Candida spp. (other)0.01 - 5.0[2]
Cryptococcus spp.0.1 - 1.56[2]
Aspergillus fumigatus0.08
Candida albicans (Fluconazole-resistant)Sensitive
Ilicicolin J Candida albicans6.3
Ilicicolin K Saccharomyces cerevisiaeSimilar to Ilicicolin H
Aspergillus nidulansSimilar to Ilicicolin H
Candida aurisModerately active
Cytochrome bc1 Reductase Inhibitory Activity (IC50)
CompoundEnzyme SourceIC50 (ng/mL)Selectivity (vs. Rat Liver)Reference
Ilicicolin H Candida albicans2 - 3>1000-fold
Rat Liver>2000-

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the Ilicicolin H scaffold have provided crucial insights into the structural requirements for its potent antifungal activity.

  • The β-Keto Group: The β-keto group within the pyridinone ring system is critical for antifungal activity. Modifications to this moiety have been shown to lead to a significant loss of potency.

  • The Decalin Moiety: The decalin ring system plays a significant role in the molecule's interaction with the enzyme. The stereochemistry at position C8 is important, as 8-epi-ilicicolin H exhibits a 100-fold reduction in antifungal activity. However, the comparable activity of Ilicicolin J, which has a double bond involving C8, suggests that a rigid, specific stereochemistry at this position may not be an absolute requirement for activity.

  • Modifications at the 4'-Hydroxyl and 19-Methyl Groups: Chemical modifications at the 4'-hydroxyl group of the phenyl ring and the 19-methyl group of the decalin ring have been explored to improve pharmacokinetic properties. Basic 4'-esters and moderately polar N- and O-alkyl derivatives were found to retain antifungal and enzyme inhibitory activities. Furthermore, the 4',19-diacetate and 19-cyclopropyl acetate analogs showed retained activity and selectivity with a significant, over 20-fold improvement in plasma protein binding, which is a known limitation for the in vivo efficacy of Ilicicolin H.

  • Ilicicolin K's Unique Structure: Ilicicolin K features an additional hydroxylation on the tyrosine-derived phenol and an intramolecular ether bridge. Despite these significant structural changes, it retains potent antifungal activity, suggesting that this region of the molecule can tolerate modifications and may offer opportunities for developing new analogs with improved properties.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for the ilicicolins is the inhibition of the mitochondrial electron transport chain. The following diagrams illustrate the signaling pathway and a general workflow for identifying and characterizing novel ilicicolin analogs.

G cluster_0 Mitochondrial Intermembrane Space cluster_1 Mitochondrial Matrix Complex I Complex I Ubiquinone (Q) Ubiquinone (Q) Complex I->Ubiquinone (Q) H_out H+ Complex I->H_out Complex II Complex II Complex II->Ubiquinone (Q) Complex III Cytochrome bc1 (Complex III) Ubiquinone (Q)->Complex III e- Cytochrome c Cytochrome c Complex IV Complex IV Cytochrome c->Complex IV e- Complex IV->H_out H2O H2O Complex IV->H2O ATP Synthase ATP Synthase ATP ATP ATP Synthase->ATP H_in H+ ATP Synthase->H_in H_out->ATP Synthase NADH NADH NADH->Complex I e- FADH2 FADH2 FADH2->Complex II e- O2 O2 O2->Complex IV ADP ADP ADP->ATP Synthase Complex III->Cytochrome c e- Complex III->H_out Ilicicolins Ilicicolins Ilicicolins->Complex III Inhibition at Qn site

Figure 1: Mechanism of action of Ilicicolins on the mitochondrial electron transport chain.

G A Fungal Culture producing Ilicicolin Analogs B Extraction and Purification of Analogs A->B C Structural Elucidation (NMR, MS) B->C D Antifungal Susceptibility Testing (MIC determination) B->D F SAR Analysis C->F E Cytochrome bc1 Reductase Inhibition Assay (IC50) D->E D->F E->F G Lead Optimization (Chemical Modification) F->G G->D G->E H In Vivo Efficacy Studies G->H

Figure 2: General workflow for the discovery and development of Ilicicolin analogs.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the ilicicolin analogs against various fungal strains.

  • Inoculum Preparation: Fungal strains are cultured on an appropriate agar medium. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: The ilicicolin analogs are dissolved in dimethyl sulfoxide (DMSO) and then serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the drug-free control well. Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength.

Cytochrome bc1 Reductase Inhibition Assay

This assay measures the ability of ilicicolin analogs to inhibit the enzymatic activity of the cytochrome bc1 complex.

  • Enzyme Preparation: Mitochondria are isolated from the target fungal species (e.g., Candida albicans) or a model organism (e.g., Saccharomyces cerevisiae) through differential centrifugation. The cytochrome bc1 complex can be further purified from the mitochondrial membranes.

  • Assay Reaction: The assay is typically performed in a spectrophotometer-compatible plate or cuvette. The reaction mixture contains a suitable buffer, the electron donor (e.g., ubiquinol-2), the electron acceptor (cytochrome c), and the enzyme preparation.

  • Inhibition Measurement: The ilicicolin analog is pre-incubated with the enzyme before initiating the reaction by adding the substrate. The rate of cytochrome c reduction is monitored by measuring the increase in absorbance at 550 nm over time.

  • IC50 Calculation: The concentration of the analog that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against a range of inhibitor concentrations and fitting the data to a dose-response curve.

Conclusion

The study of Ilicicolin H and its analogs has provided a solid foundation for understanding the structure-activity relationships governing the antifungal properties of this chemical class. The identification of the critical β-keto group and the exploration of modifications to the decalin and phenyl moieties have opened avenues for the rational design of new derivatives with improved potency and pharmacokinetic profiles. The discovery of structurally unique and active analogs like Ilicicolin K further highlights the potential for generating novel antifungal agents by exploring the chemical space around the ilicicolin scaffold. Future research, focusing on the synthesis and biological evaluation of a wider range of analogs, will be crucial for the development of next-generation antifungal drugs that can overcome the challenges of emerging drug resistance.

References

Unveiling the Molecular Grip: A Comparative Guide to the Validation of Ilicicolin F's Binding Site on the Cytochrome bc1 Complex

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental data and methodologies for validating the binding site of Ilicicolin F, a potent inhibitor of the cytochrome bc1 complex. By examining quantitative data and established experimental protocols, this document serves as a critical resource for understanding the molecular interactions of this promising antifungal agent.

The cytochrome bc1 complex (also known as complex III) is a crucial enzyme in the mitochondrial respiratory chain, making it a prime target for antifungal drug development. This compound, a natural product, has demonstrated significant inhibitory activity against this complex. Precise validation of its binding site is paramount for structure-based drug design and for overcoming potential resistance mechanisms. This guide will delve into the experimental evidence that pinpoints the binding location of the closely related and well-studied analog, Ilicicolin H, as a proxy for this compound, and compare its inhibitory profile with other known cytochrome bc1 complex inhibitors.

Quantitative Comparison of Inhibitor Potency

The inhibitory efficacy of Ilicicolin H has been quantified against the cytochrome bc1 complex from different species and is compared here with well-characterized inhibitors of the two primary binding sites: the Qi (quinone reduction) site and the Qo (quinol oxidation) site. Antimycin A is a classic Qi-site inhibitor, while Myxothiazol and Stigmatellin are established Qo-site inhibitors.

InhibitorTarget Organism/EnzymeBinding SiteIC50 / KiReference
Ilicicolin H Saccharomyces cerevisiae (Yeast)Qi (Qn)3-12 nM (IC50)[1][2]
Ilicicolin H Bovine Heart MitochondriaQi (Qn)200-250 nM (IC50)[1][2]
Antimycin A Bovine Heart MitochondriaQi (Qi)~30 pM (KD)[3]
Antimycin A Porcine bc1 complexQi (Qi)0.033 nM (Ki)
Myxothiazol Beef Heart MitochondriaQo (Qo)0.58 mol/mol cytochrome b (for 50% inhibition)
Stigmatellin Saccharomyces cerevisiaeQo (Qo)2.4 nM (IC50)
Stigmatellin Bovine Heart MitochondriaQo (Qo)nM range

Experimental Protocols for Binding Site Validation

The determination of an inhibitor's binding site on the cytochrome bc1 complex relies on a combination of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.

Enzyme Kinetics Assay: Measuring Cytochrome c Reductase Activity

This assay is fundamental to determining the inhibitory potency (IC50) and the mode of inhibition.

Principle: The activity of the cytochrome bc1 complex is measured by monitoring the reduction of its substrate, cytochrome c, which is accompanied by an increase in absorbance at 550 nm. The inhibitor's effect is quantified by measuring the decrease in the rate of this reaction.

Protocol:

  • Preparation of Reaction Mixture: A typical reaction mixture contains a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5), a source of the cytochrome bc1 complex (e.g., purified mitochondria or isolated complex), and oxidized cytochrome c.

  • Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., this compound) for a defined period.

  • Initiation of Reaction: The reaction is initiated by the addition of a ubiquinol substrate, such as decylubiquinol (DBH2).

  • Spectrophotometric Monitoring: The increase in absorbance at 550 nm is monitored over time using a spectrophotometer.

  • Data Analysis: The initial rates of cytochrome c reduction are calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the initial rates against the inhibitor concentration and fitting the data to a dose-response curve.

Spectroscopic Analysis: Monitoring Spectral Shifts in Cytochrome b

Binding of inhibitors to the cytochrome bc1 complex can induce conformational changes that affect the spectral properties of the heme centers in cytochrome b.

Principle: Inhibitors binding at or near the heme centers of cytochrome b can cause a shift in the absorption spectrum of the reduced cytochrome. This spectral shift provides direct evidence of binding to a specific site. For instance, Ilicicolin H binding to the Qi site induces a characteristic blue shift in the spectrum of ferrocytochrome b.

Protocol:

  • Preparation of Reduced Complex: The isolated cytochrome bc1 complex is chemically reduced using a reducing agent like sodium dithionite.

  • Baseline Spectrum: The absorption spectrum of the reduced complex is recorded.

  • Inhibitor Titration: The inhibitor is added in increasing concentrations to the reduced complex.

  • Spectral Measurement: The absorption spectrum is recorded after each addition of the inhibitor.

  • Difference Spectra: Difference spectra are calculated by subtracting the spectrum of the reduced complex from the spectra obtained in the presence of the inhibitor. The resulting spectral shifts are analyzed to confirm binding.

Site-Directed Mutagenesis

This powerful technique provides definitive evidence for the involvement of specific amino acid residues in inhibitor binding.

Principle: By mutating specific amino acid residues within a suspected binding pocket and observing a significant change in inhibitor sensitivity (e.g., a large increase in IC50), one can infer that these residues are critical for inhibitor binding.

Protocol:

  • Identification of Putative Binding Site Residues: Based on homology modeling with known crystal structures of the cytochrome bc1 complex with other inhibitors, key amino acid residues in the putative binding site of this compound are identified.

  • Generation of Mutants: Site-directed mutagenesis is used to create mutant versions of the cytochrome b gene, where the identified residues are replaced with other amino acids (e.g., alanine).

  • Expression and Purification: The mutant cytochrome bc1 complexes are expressed in a suitable system (e.g., Saccharomyces cerevisiae) and purified.

  • Inhibitor Sensitivity Assay: The IC50 of the inhibitor for the mutant complexes is determined using the enzyme kinetics assay described above.

  • Analysis: A significant increase in the IC50 value for a mutant compared to the wild-type enzyme indicates that the mutated residue is important for inhibitor binding.

X-ray Crystallography or Cryo-Electron Microscopy (Cryo-EM)

These structural biology techniques provide the most definitive validation of a binding site by visualizing the direct interaction between the inhibitor and the protein at an atomic level.

Principle: X-ray crystallography and Cryo-EM can generate high-resolution three-dimensional structures of the cytochrome bc1 complex in the presence of the bound inhibitor, revealing the precise binding pose and the specific molecular interactions.

Protocol:

  • Co-crystallization or Soaking: Crystals of the cytochrome bc1 complex are grown, and the inhibitor is either co-crystallized with the protein or soaked into pre-existing crystals. For Cryo-EM, the purified complex is incubated with the inhibitor before being vitrified.

  • Data Collection: X-ray diffraction data are collected from the crystals at a synchrotron source, or electron microscopy data are collected from the vitrified sample.

  • Structure Determination and Refinement: The collected data are processed to generate an electron density map, into which the atomic model of the protein-inhibitor complex is built and refined.

  • Analysis of Binding Site: The final structure reveals the precise orientation of the inhibitor in the binding pocket and the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) with the surrounding amino acid residues.

Visualizing the Molecular Landscape

The following diagrams illustrate the key pathways and experimental logic involved in validating the binding site of this compound.

Q_Cycle_Inhibition cluster_membrane Inner Mitochondrial Membrane cluster_Qo Qo Site cluster_Qi Qi Site UQH2 Ubiquinol (UQH2) UQ_Qo Ubiquinone (UQ) UQH2->UQ_Qo Oxidation Myxothiazol Myxothiazol (Inhibitor) UQH2->Myxothiazol Stigmatellin Stigmatellin (Inhibitor) UQH2->Stigmatellin FeS FeS Protein UQH2->FeS e- CytB_L Cytochrome bL UQH2->CytB_L e- UQ_Qi Ubiquinone (UQ) UQH2_Qi Ubiquinol (UQH2) UQ_Qi->UQH2_Qi Reduction IlicicolinF This compound (Inhibitor) UQ_Qi->IlicicolinF AntimycinA Antimycin A (Inhibitor) UQ_Qi->AntimycinA CytC1 Cytochrome c1 FeS->CytC1 e- CytC Cytochrome c CytC1->CytC e- CytB_H Cytochrome bH CytB_L->CytB_H e- CytB_H->UQ_Qi e-

Caption: The Q-cycle electron transport chain and points of inhibition.

Binding_Site_Validation_Workflow cluster_workflow Binding Site Validation Workflow start Hypothesized Binding Site (e.g., from docking) kinetics Enzyme Kinetics Assay (Determine IC50) start->kinetics spectroscopy Spectroscopic Analysis (Observe Spectral Shifts) kinetics->spectroscopy mutagenesis Site-Directed Mutagenesis (Test Key Residues) spectroscopy->mutagenesis structural Structural Biology (X-ray/Cryo-EM) mutagenesis->structural conclusion Validated Binding Site structural->conclusion

Caption: A generalized workflow for validating an inhibitor's binding site.

References

Navigating Antifungal Resistance: A Comparative Guide to Ilicicolin F and Other Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of rising antifungal resistance, the scientific community is in constant pursuit of novel agents with unique mechanisms of action. Ilicicolin F, and its closely related analogue Ilicicolin H, have emerged as promising candidates. This guide provides a comprehensive comparison of this compound's antifungal activity and cross-resistance profile against established antifungal agents, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Executive Summary

This compound, a natural product, exhibits a potent and broad-spectrum antifungal activity through a distinct mechanism of action: the inhibition of the mitochondrial cytochrome bc1 (Complex III) reductase. This mode of action is fundamentally different from the three major classes of systemic antifungal drugs currently in clinical use: azoles, echinocandins, and polyenes. Experimental data strongly suggests that this compound and its analogues do not exhibit cross-resistance with azole antifungals. While direct experimental evidence against echinocandin- and polyene-resistant strains is limited, the unique target of this compound makes cross-resistance with these classes highly unlikely.

In Vitro Antifungal Efficacy: A Comparative Analysis

The in vitro activity of Ilicicolin H, a well-studied analogue of this compound, has been evaluated against a range of clinically important fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Ilicicolin H in comparison to standard-of-care antifungal agents. Lower MIC values indicate greater potency.

Table 1: Comparative In Vitro Activity (MIC in µg/mL) of Ilicicolin H and Other Antifungal Agents against Candida Species

OrganismIlicicolin HFluconazoleCaspofunginAmphotericin B
Candida albicans0.04 - 0.310.25 - >640.03 - 0.250.12 - 1
Candida glabrata0.08 - 0.628 - >640.06 - 0.50.25 - 2
Candida parapsilosis0.31 - 5.01 - 80.5 - 20.12 - 1
Candida tropicalis0.08 - 0.622 - 160.06 - 0.50.25 - 1
Candida krusei0.08 - 0.3116 - >640.12 - 10.5 - 2
Fluconazole-Resistant C. albicans0.08>640.120.5

Data compiled from publicly available research.[1]

Table 2: In Vitro Activity (MIC in µg/mL) of Ilicicolin H against Cryptococcus and Aspergillus Species

OrganismIlicicolin H
Cryptococcus neoformans0.1 - 1.56
Cryptococcus gattii0.1 - 0.78
Aspergillus fumigatus0.08

Data compiled from publicly available research.[1]

Cross-Resistance Profile

A critical aspect of a new antifungal agent is its activity against strains that have developed resistance to existing drugs.

Azoles (e.g., Fluconazole): Studies have demonstrated that fluconazole-resistant strains of Candida albicans remain susceptible to Ilicicolin H.[1] This is a direct consequence of their different mechanisms of action. Azoles inhibit the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. In contrast, this compound/H targets mitochondrial respiration.

Echinocandins (e.g., Caspofungin): Echinocandins inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. Given this distinct mechanism, cross-resistance with this compound/H is not expected. However, to date, specific studies testing this compound/H against fungal isolates with confirmed FKS gene mutations (the primary mechanism of echinocandin resistance) have not been identified in the public domain.

Polyenes (e.g., Amphotericin B): Polyenes bind to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell death. As this compound/H does not interact with ergosterol, cross-resistance is highly improbable. Direct experimental data on the activity of this compound/H against polyene-resistant strains is currently unavailable.

Mechanisms of Action: Signaling Pathways

The distinct mechanisms of action of this compound and other major antifungal classes are visualized below.

Antifungal_Mechanisms cluster_Ilicicolin This compound/H cluster_Azoles Azoles cluster_Echinocandins Echinocandins Ilicicolin This compound/H ComplexIII Cytochrome bc1 Complex (Complex III) Ilicicolin->ComplexIII Inhibits ETC Electron Transport Chain ATP ATP ComplexIII->ATP Disrupts Production ATP_Synthase ATP Synthase ETC->ATP_Synthase Drives ATP_Synthase->ATP Produces CellDeath_I Cell Death ATP->CellDeath_I Depletion leads to Azoles Azoles (e.g., Fluconazole) Lanosterol_Demethylase Lanosterol 14α-demethylase (Erg11p) Azoles->Lanosterol_Demethylase Inhibits Ergosterol_Pathway Ergosterol Biosynthesis Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Disrupts Production Ergosterol_Pathway->Ergosterol Produces CellMembrane_A Fungal Cell Membrane Ergosterol->CellMembrane_A Incorporated into CellDeath_A Cell Lysis Ergosterol->CellDeath_A Depletion leads to Echinocandins Echinocandins (e.g., Caspofungin) Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1p) Echinocandins->Glucan_Synthase Inhibits Glucan_Pathway Glucan Synthesis Glucan β-(1,3)-D-Glucan Glucan_Synthase->Glucan Disrupts Production Glucan_Pathway->Glucan Produces CellWall_E Fungal Cell Wall Glucan->CellWall_E Incorporated into CellDeath_E Cell Lysis Glucan->CellDeath_E Depletion leads to

Caption: Mechanisms of action for major antifungal classes.

Experimental Protocols

The determination of in vitro antifungal susceptibility is performed using standardized methods to ensure reproducibility and comparability of data. The most widely accepted protocol is the broth microdilution method established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (CLSI M27-A3)

This reference method for yeast susceptibility testing involves the following key steps:

  • Preparation of Antifungal Agents: Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in RPMI 1640 medium in 96-well microtiter plates.

  • Inoculum Preparation: Yeast colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Incubation: The microtiter plates containing the diluted antifungal agents and the yeast inoculum are incubated at 35°C for 24-48 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.

experimental_workflow start Start prep_antifungal Prepare serial dilutions of antifungal agents start->prep_antifungal prep_inoculum Prepare standardized fungal inoculum start->prep_inoculum dispense Dispense antifungal dilutions and inoculum into microtiter plate prep_antifungal->dispense prep_inoculum->dispense incubate Incubate at 35°C for 24-48 hours dispense->incubate read_results Read MIC values (visual or spectrophotometric) incubate->read_results analyze Analyze and compare MIC data read_results->analyze end End analyze->end

Caption: Experimental workflow for antifungal susceptibility testing.

Conclusion

This compound and its analogues represent a promising class of antifungal agents with a novel mechanism of action that circumvents common resistance pathways. The potent in vitro activity, including against fluconazole-resistant isolates, underscores its potential as a future therapeutic option. Further studies are warranted to confirm the lack of cross-resistance with echinocandins and polyenes and to evaluate the in vivo efficacy and safety of this compound class. The methodologies and comparative data presented in this guide provide a valuable resource for the ongoing research and development of new and effective antifungal therapies.

References

A Comparative Guide to the Antifungal Efficacy of Synthetic Ilicicolin F Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ilicicolins, a class of natural products, have emerged as promising candidates in the search for novel antifungal agents. Their unique mechanism of action, targeting the mitochondrial cytochrome bc1 complex, offers a potential solution to the growing challenge of drug-resistant fungal infections.[1] This guide provides a comprehensive comparison of the antifungal efficacy of Ilicicolin F analogs, with a particular focus on synthetic derivatives, supported by experimental data and detailed methodologies to aid in research and development efforts.

In Vitro Antifungal Efficacy: A Comparative Analysis

The antifungal activity of Ilicicolin analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The data below summarizes the in vitro efficacy of the well-studied natural analog Ilicicolin H and its counterparts against a panel of clinically relevant fungal pathogens, benchmarked against standard-of-care antifungal drugs.

Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL) of Ilicicolin Analogs and Standard Antifungals

Fungal SpeciesIlicicolin HIlicicolin JIlicicolin KCaspofunginAmphotericin BFluconazole
Candida albicans0.04 - 0.31[2][3]6.3[4]-~0.25~0.25~0.5
Candida albicans (Fluconazole-resistant)0.31[2]--~0.5~0.5>64
Candida glabrata0.63--~0.5~0.4>64
Candida krusei0.01--~1.0~0.5~16
Cryptococcus neoformans0.1 - 1.56---~0.25~4.0
Aspergillus fumigatus0.08--~0.25~0.5>64
Saccharomyces cerevisiae--Active---
Candida auris0.77-39.4---

Note: MIC values can vary depending on the specific strain and testing conditions. Data for comparator drugs are approximate and for comparative purposes.

Structure-Activity Relationship of Synthetic this compound Analogs

Systematic structural modifications of the Ilicicolin H scaffold have been undertaken to explore the structural requirements for antifungal activity. A key finding is the critical role of the β-diketone moiety for its biological function. Several synthetic analogs have been created by modifying this feature, leading to a deeper understanding of the structure-activity relationship (SAR).

Table 2: Structure-Activity Relationship of Synthetic Ilicicolin H Analogs

Modification of β-diketone MoietyResulting Analog ClassImpact on Antifungal ActivityReference
Reaction with hydroxylamineOximeInactive
Reaction with hydrazinesHydrazoneInactive
Cyclization with hydrazinesPyrazoleLess active than Ilicicolin H
Cyclization with hydroxylamineIsoxazoleInactive
Novel cyclization1,4,5-OxadiazocineInactive

These findings suggest that while the overall conformation of the molecule is important, the specific electronic and hydrogen-bonding properties of the β-diketone are essential for potent inhibition of the cytochrome bc1 complex.

Mechanism of Action: Inhibition of Fungal Respiration

Ilicicolin analogs exert their antifungal effect by selectively inhibiting the fungal mitochondrial cytochrome bc1 complex (also known as Complex III), a crucial enzyme in the electron transport chain responsible for ATP production. This targeted inhibition disrupts cellular respiration, leading to fungal cell death. Ilicicolin H has shown a high degree of selectivity for the fungal enzyme over its mammalian counterpart, a desirable characteristic for a therapeutic agent.

cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) Coenzyme_Q Coenzyme Q (Ubiquinone) Complex_I->Coenzyme_Q e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Coenzyme_Q e- Complex_III Complex III (Cytochrome bc1) Coenzyme_Q->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient Ilicicolin This compound Analogs Ilicicolin->Complex_III Inhibition

Caption: Mechanism of action of this compound analogs.

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Fungal Inoculum:

  • Subculture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) and incubate at 35°C for 24-48 hours (yeasts) or up to 7 days (molds).
  • Prepare a suspension of the fungal cells or conidia in sterile saline.
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL for yeasts. For molds, adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.
  • Further dilute the standardized suspension in RPMI 1640 medium to achieve the final desired inoculum concentration.

2. Preparation of Antifungal Agent Dilutions:

  • Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO).
  • Perform serial twofold dilutions of the stock solution in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of desired concentrations.

3. Inoculation and Incubation:

  • Add the diluted fungal inoculum to each well of the microtiter plate containing the antifungal agent dilutions.
  • Include a growth control well (inoculum without the drug) and a sterility control well (medium without inoculum).
  • Incubate the plates at 35°C for 24-48 hours.

4. Determination of MIC:

  • After incubation, visually inspect the wells for fungal growth.
  • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control.

A[label="Prepare fungal inoculum"]; B[label="Prepare serial dilutions of this compound analog"]; C [label="Inoculate microtiter plate"]; D [label="Incubate at 35°C for 24-48h"]; E [label="Visually assess fungal growth"]; F [label="Determine Minimum Inhibitory Concentration (MIC)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> C; B -> C; C -> D; D -> E; E -> F; }

Caption: Workflow for antifungal susceptibility testing.

In Vivo Efficacy: Murine Model of Disseminated Candidiasis

This protocol describes a common model to evaluate the in vivo efficacy of antifungal compounds.

1. Animal Model and Infection:

  • Use immunocompromised mice (e.g., neutropenic) to establish a robust infection.
  • Infect the mice intravenously with a standardized inoculum of Candida albicans (e.g., 1 x 10^5 CFU/mouse).

2. Treatment:

  • Administer the this compound analog at various doses via a clinically relevant route (e.g., oral or intravenous).
  • Include a vehicle control group and a positive control group treated with a standard antifungal agent (e.g., fluconazole or caspofungin).
  • Treatment is typically initiated shortly after infection and continued for a defined period (e.g., 2-7 days).

3. Efficacy Endpoints:

  • Survival: Monitor the survival of the mice over a period of time (e.g., 21 days).
  • Fungal Burden: At a specific time point post-infection, humanely euthanize the mice and collect target organs (e.g., kidneys, brain). Homogenize the organs and plate serial dilutions on agar medium to determine the fungal burden (CFU/gram of tissue).

4. Data Analysis:

  • Compare the survival rates between the treated and control groups using Kaplan-Meier survival analysis.
  • Compare the fungal burden in the organs of treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

A[label="Induce immunosuppression in mice"]; B[label="Infect mice with Candida albicans"]; C [label="Administer this compound analog or controls"]; D [label="Monitor survival and/or determine organ fungal burden"]; E [label="Analyze and compare efficacy data", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B; B -> C; C -> D; D -> E; }

Caption: In vivo antifungal efficacy testing workflow.

Conclusion and Future Directions

This compound analogs, particularly Ilicicolin H, have demonstrated potent and broad-spectrum antifungal activity in vitro. Their novel mechanism of action makes them attractive candidates for further development. However, challenges such as high plasma protein binding, which can limit in vivo efficacy, need to be addressed.

The structure-activity relationship studies on synthetic analogs highlight the critical nature of the β-diketone moiety. Future medicinal chemistry efforts could focus on designing analogs that retain this key feature while improving pharmacokinetic properties. The discovery of new natural analogs like Ilicicolin J and K also provides new scaffolds for synthetic modification. Continued research into the synthesis and evaluation of novel this compound derivatives is warranted to unlock their full therapeutic potential in the fight against fungal infections.

References

Safety Operating Guide

Prudent Disposal of Ilicicolin F: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of Ilicicolin F is a critical component of laboratory safety and environmental responsibility. While the Safety Data Sheet (SDS) for this compound suggests that small quantities may be disposed of as household waste, a conservative approach is recommended due to its biological activity and to align with best practices for chemical handling in a research environment.[1] For potent, biologically active compounds, it is often prudent to handle and dispose of them as hazardous chemical waste, similar to protocols for related compounds like Ilicicolin C.[2]

This guide provides a comprehensive, step-by-step plan for the proper disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental impact.

I. Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedures, it is essential to be equipped with the appropriate personal protective equipment. While the this compound SDS does not specify required PPE, guidelines for similar compounds recommend the following:[2]

PPE CategoryItemSpecifications and Recommendations
Eye Protection Safety GogglesChemical splash-proof and fitted with side-shields for comprehensive protection.[2]
Hand Protection Protective GlovesNitrile gloves are recommended. For tasks with a high risk of splashing, consider double-gloving.[2]
Body Protection Impervious ClothingA lab coat or a chemical-resistant apron should be worn. For larger quantities, a full protective suit may be necessary.
Respiratory Protection RespiratorA NIOSH-certified N95 or higher-level respirator is essential where dust or aerosols may be generated.

II. Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound and associated contaminated materials.

  • Waste Segregation and Collection :

    • Solid Waste : All solid materials that have come into contact with this compound, including contaminated gloves, bench paper, pipette tips, and empty vials, should be treated as hazardous chemical waste. Collect this waste in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste : Any solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour liquid waste containing this compound down the drain. While the SDS for this compound notes it is slightly hazardous for water, preventing entry into sewer systems is a key precaution.

  • Container Management :

    • Ensure all waste containers are compatible with the waste they are holding.

    • Keep containers tightly closed when not in use.

    • Label containers clearly with "Hazardous Waste," the name "this compound," and the approximate concentration and quantity.

  • Decontamination :

    • Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound. Use a suitable solvent or cleaning agent, and dispose of the cleaning materials as hazardous waste.

    • Wash hands and any exposed skin immediately and thoroughly with soap and water after handling.

  • Storage and Disposal :

    • Store hazardous waste in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Adhere to all local, state, and federal regulations for hazardous waste disposal.

III. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_gen Waste Generation cluster_decision Waste Characterization cluster_disposal Disposal Path cluster_decon Final Steps A Don Appropriate PPE B This compound Waste (Solid or Liquid) A->B C Treat as Hazardous Waste? B->C D Collect in Labeled Hazardous Waste Container C->D Yes (Recommended) F General Waste (Not Recommended) C->F No E Arrange for Professional Hazardous Waste Disposal D->E G Decontaminate Work Area E->G H Remove and Dispose of PPE as Hazardous Waste G->H

This compound Disposal Workflow

Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of your institution's specific safety and disposal protocols. Always consult with your Environmental Health and Safety (EHS) department for guidance on chemical waste disposal.

References

Personal protective equipment for handling Ilicicolin F

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Ilicicolin F

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound. Given the limited specific hazard data for this compound, a conservative approach based on best practices for handling potentially hazardous chemical compounds and related mycotoxins is recommended.

Personal Protective Equipment (PPE)

A thorough risk assessment should precede any handling of this compound. The following table summarizes the recommended PPE to minimize exposure.

PPE CategoryItemSpecifications and Recommendations
Eye Protection Safety GogglesChemical splash-proof goggles with side-shields are mandatory to provide comprehensive protection against splashes and airborne particles.
Hand Protection Protective GlovesNitrile gloves are recommended. Always inspect gloves for tears or holes before use. For tasks with a high risk of splashing, consider wearing two pairs of gloves (double-gloving).[1]
Body Protection Impervious ClothingA lab coat or a chemical-resistant apron should be worn to protect against skin contact. For procedures involving larger quantities or a higher risk of exposure, a full protective suit may be necessary.[1][2]
Respiratory Protection RespiratorIn situations where dust or aerosols may be generated, such as when handling the solid compound, a NIOSH-certified N95 or higher-level respirator is essential to prevent inhalation.[1][3]
Operational Plan for Handling this compound

Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe working environment.

Preparation:

  • Before beginning work, ensure all required PPE is donned correctly.

  • Prepare the workspace by lining it with absorbent, disposable bench paper.

Handling the Compound:

  • Weighing: If working with solid this compound, all weighing operations must be conducted within a certified chemical fume hood to control the dispersion of fine particles.

  • Solution Preparation: When dissolving solid this compound, slowly add the solvent to the solid to prevent splashing. This compound is reported to be soluble in solvents such as DMSO, Dichloromethane, Ethanol, and Methanol.

Post-Handling:

  • Following handling, thoroughly decontaminate all surfaces and equipment.

  • Immediately and thoroughly wash hands and any exposed skin with soap and water.

Disposal Plan

Proper disposal of this compound and any contaminated materials is vital to prevent environmental contamination and accidental exposure.

Waste Categorization:

  • All materials that have come into contact with this compound, including used gloves, bench paper, and empty containers, should be treated as hazardous chemical waste.

Containment:

  • Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect any liquid waste containing this compound in a separate, sealed, and appropriately labeled container.

Disposal:

  • Dispose of all waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Visualized Workflows

The following diagrams illustrate key procedural workflows for handling this compound.

PPE_Selection_Workflow cluster_ppe PPE Selection for this compound Handling start Start: Assess Task risk_assessment Risk Assessment: - Solid or Liquid? - Quantity? - Aerosol Generation Potential? start->risk_assessment ppe_decision Select Appropriate PPE risk_assessment->ppe_decision eye_protection Eye Protection: Chemical Splash Goggles ppe_decision->eye_protection All Tasks hand_protection Hand Protection: Nitrile Gloves (Double-glove if splash risk) ppe_decision->hand_protection All Tasks body_protection Body Protection: Lab Coat or Apron ppe_decision->body_protection Standard Task respiratory_protection Respiratory Protection: N95 or higher (if solid/aerosol) ppe_decision->respiratory_protection Solid/Aerosol Risk full_suit Full Protective Suit (Large quantity/high risk) ppe_decision->full_suit High Risk

PPE Selection Workflow for this compound

Disposal_Workflow cluster_disposal This compound Waste Disposal Protocol cluster_solid Solid Waste cluster_liquid Liquid Waste start Waste Generation categorize Categorize as Hazardous Chemical Waste start->categorize solid_waste Gloves, Bench Paper, Empty Vials categorize->solid_waste liquid_waste Contaminated Solvents categorize->liquid_waste collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid dispose Dispose via Institutional Hazardous Waste Program collect_solid->dispose collect_liquid Collect in Separate Labeled, Sealed Container liquid_waste->collect_liquid collect_liquid->dispose

Disposal Workflow for this compound Contaminated Materials

Experimental Protocols

General Protocol for Preparing an this compound Stock Solution

This protocol outlines a general procedure for dissolving solid this compound to create a stock solution for experimental use.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO) or other appropriate solvent

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Pre-Weighing: In a chemical fume hood, carefully weigh the desired amount of solid this compound into a suitable container.

  • Solvent Addition: Add the calculated volume of DMSO to the solid this compound to achieve the desired stock solution concentration.

  • Dissolution: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution if necessary, but compound stability should be considered.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to prevent repeated freeze-thaw cycles.

  • Storage: Store the aliquots at the recommended temperature (typically -20°C or -80°C) and protect from light until use.

Disclaimer: This information is provided for research use only and is based on general laboratory safety principles and data from related compounds. A comprehensive, substance-specific risk assessment should always be performed before handling this compound. All laboratory personnel must be trained in the proper handling of potentially hazardous chemicals.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.